trans-9,10-Epoxyhexadecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
8-[(2S,3S)-3-hexyloxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-8-11-14-15(19-14)12-9-6-5-7-10-13-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/t14-,15-/m0/s1 |
InChI Key |
LJHZTUXMTXHFAK-GJZGRUSLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"chemical and physical properties of trans-9,10-Epoxyhexadecanoic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid (EpFA) that is gaining interest within the scientific community for its potential role in various physiological and pathophysiological processes. As a derivative of hexadecanoic acid, a common saturated fatty acid, this molecule belongs to a class of lipid signaling mediators that are products of cytochrome P450 (CYP) epoxygenase activity on unsaturated fatty acids. This technical guide provides a comprehensive overview of the known chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological significance.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₃ | [1] |
| Molecular Weight | 270.41 g/mol | [1] |
| CAS Number | 73392-13-9 | [1] |
| Physical State | Liquid (supplied in solution) | [1] |
| Purity | >98% | [1] |
| Storage | Freezer | [1] |
| Melting Point | Data not available for C16. For C18 analog (trans-9,10-epoxyoctadecanoic acid): 53.8 °C | |
| Boiling Point | Data not available for C16. For C18 analog (trans-9,10-epoxyoctadecanoic acid): 422.9 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Structural Information
| Identifier | Value | Reference |
| SMILES | O=C(O)CCCCCCCC1OC1CCCCCC | [1] |
| InChI | InChI=1S/C16H30O3/c1-2-3-4-5-6-11-14-15(19-14)12-9-7-8-10-13-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/t14-,15- | [1] |
| InChIKey | LJHZTUXMTXHFAK-PTTDRDKLNA-N | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the epoxidation of its corresponding unsaturated precursor, trans-9-hexadecenoic acid. A general method using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is commonly employed.
Materials:
-
trans-9-Hexadecenoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve trans-9-hexadecenoic acid in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight molar excess (e.g., 1.1 equivalents).
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids. For epoxy fatty acids, derivatization is often necessary to improve volatility and chromatographic behavior. A common method involves conversion to the methyl ester followed by silylation of any hydroxyl groups that may be present after ring-opening.
Materials:
-
Sample containing this compound
-
Methanolic HCl or BF₃/methanol for methylation
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Methylation: To the dried sample, add methanolic HCl or BF₃/methanol and heat at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Extraction: After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.
-
Derivatization (optional but recommended for stability): Evaporate the hexane and add BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to convert any hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This step is crucial if any hydrolysis of the epoxide has occurred.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that can be used for identification and quantification.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purification of epoxy fatty acids from complex mixtures.
Materials:
-
Crude sample containing this compound
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and water, both containing 0.1% formic acid
-
Fraction collector
Procedure:
-
Dissolve the crude sample in a small volume of the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of increasing acetonitrile in water (e.g., 40% to 100% acetonitrile over 30 minutes).
-
Monitor the elution profile using a suitable detector (e.g., UV at 210 nm or an evaporative light scattering detector).
-
Collect fractions corresponding to the peak of interest.
-
Combine the relevant fractions and evaporate the solvent to obtain the purified this compound.
Biological Signaling and Significance
Epoxy fatty acids (EpFAs) are increasingly recognized as important lipid signaling molecules with generally anti-inflammatory and vasodilatory properties.[2][3] They are endogenously produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[2] The biological activity of EpFAs is terminated by their hydrolysis to the corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH).[4]
While much of the research has focused on longer-chain EpFAs derived from arachidonic acid (C20) and linoleic acid (C18), C16 fatty acids are also substrates for CYP enzymes.[5] The resulting 9,10- and 12,13-epoxyeicosatrienoic acids from palmitoleic acid (a C16 monounsaturated fatty acid) are expected to have biological activity.
The general signaling pathway for EpFAs involves their interaction with various cellular targets, including ion channels and nuclear receptors, leading to downstream effects on gene expression and cellular function. Inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial effects of endogenous EpFAs by increasing their bioavailability.
Conclusion
This compound is an intriguing molecule with potential biological activities that are yet to be fully elucidated. This guide provides a foundational understanding of its chemical and physical properties, along with practical experimental protocols for its study. Further research into the specific roles of C16 EpFAs like this compound will undoubtedly contribute to our understanding of lipid signaling in health and disease and may open new avenues for therapeutic intervention.
References
- 1. larodan.com [larodan.com]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of trans-9,10-Epoxyhexadecanoic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the natural occurrence, biosynthesis, metabolism, and biological significance of epoxy fatty acids, with a specific focus on extrapolating existing knowledge to the context of trans-9,10-Epoxyhexadecanoic acid. Due to a notable scarcity of direct research on this specific 16-carbon trans-epoxide, this document synthesizes data from its more extensively studied 18-carbon analog, cis-9,10-epoxyoctadecanoic acid, and other related epoxy fatty acids. This guide presents quantitative data from relevant studies, details established experimental protocols for the analysis of epoxy fatty acids, and visualizes key signaling pathways implicated in their biological activity. The information herein is intended to serve as a foundational resource for researchers investigating the potential roles of this and other epoxy fatty acids in health and disease.
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid mediators derived from the oxidation of unsaturated fatty acids. These molecules have garnered significant attention for their diverse biological activities, including anti-inflammatory, vasodilatory, and analgesic effects. While much of the research has centered on epoxides derived from arachidonic acid (epoxyeicosatrienoic acids or EETs) and linoleic acid (epoxyoctadecenoic acids or EpOMEs), the roles of other EpFAs, such as those derived from palmitoleic acid, remain less understood. This guide focuses on the potential biological landscape of this compound, a 16-carbon epoxide whose precursor is palmitoleic acid.
Natural Occurrence and Biosynthesis
While direct evidence for the natural occurrence of this compound is limited, the presence of its 18-carbon analog, 9,10-epoxyoctadecanoic acid, is well-documented in various biological systems. The cis-isomer of 9,10-epoxyoctadecanoic acid is formed enzymatically from oleic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms such as CYP2C and CYP3A.[1] This enzymatic epoxidation is a key pathway in the production of bioactive lipid mediators.
The formation of trans-epoxy fatty acids is often associated with non-enzymatic lipid peroxidation, which can occur under conditions of oxidative stress. It is plausible that this compound could be formed in biological systems through similar oxidative processes acting on palmitoleic acid.
Quantitative Data
| Compound | Biological Matrix | Species | Concentration (Mean ± SD) | Citation(s) |
| cis-9,10-Epoxyoctadecanoic acid | Human Plasma | Human | 47.6 ± 7.4 nM | [2] |
| cis-9,10-Epoxyoctadecanoic acid | Human Leukocytes | Human | 5.1 ± 2.2 µg / 10⁹ cells |
Metabolism of Epoxy Fatty Acids
The primary metabolic pathway for the inactivation of epoxy fatty acids is hydrolysis to their corresponding diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[3] This conversion of the epoxide to a diol generally attenuates the biological activity of the parent molecule. Therefore, the activity of sEH is a critical determinant of the in vivo levels and biological effects of epoxy fatty acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of trans-9,10-Epoxyhexadecanoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 9,10-epoxyhexadecanoic acid in mammals, with a specific focus on the distinction between the formation of its cis and trans isomers. While the enzymatic pathway leading to cis-9,10-epoxyhexadecanoic acid via cytochrome P450 epoxygenases is well-supported by analogy to other fatty acids, evidence for a specific enzymatic pathway for the trans isomer in mammals is currently lacking. This document synthesizes the available literature, proposing that the presence of trans-9,10-epoxyhexadecanoic acid in mammalian systems is likely a result of non-enzymatic lipid peroxidation or dietary intake. We present available quantitative data, detailed experimental protocols for the analysis of epoxy fatty acids, and visual diagrams of the relevant pathways and workflows to serve as a valuable resource for researchers in lipid biology and drug development.
Introduction: The Dichotomy of cis and trans Epoxy Fatty Acid Formation
Epoxy fatty acids (EpFAs) are a class of lipid mediators with diverse biological activities. The stereochemistry of the epoxide ring, being either cis or trans, is critical in determining their biological function and metabolic fate. In mammals, the enzymatic epoxidation of unsaturated fatty acids by cytochrome P450 (CYP) enzymes consistently results in the formation of cis-epoxides. The biosynthesis of the C18 analogue, cis-9,10-epoxyoctadecanoic acid, from oleic acid by CYP epoxygenases has been directly demonstrated in mammalian liver microsomes. By extension, it is the presumed pathway for the formation of cis-9,10-epoxyhexadecanoic acid from palmitoleic acid.
Conversely, the origin of trans-epoxy fatty acids in mammals is less clear. Current evidence suggests that their formation is not a result of direct enzymatic action but rather a consequence of non-enzymatic chemical peroxidation of unsaturated fatty acids, a hallmark of oxidative stress. Additionally, dietary intake of foods containing oxidized fats may contribute to the pool of trans-EpFAs in the body. This guide will explore both the established enzymatic pathway for the cis isomer and the proposed origins of the trans isomer.
Biosynthesis of the Precursor: Palmitoleic Acid
The substrate for the formation of 9,10-epoxyhexadecanoic acid is palmitoleic acid (9Z-hexadecenoic acid). In mammals, palmitoleic acid is primarily synthesized from the saturated fatty acid, palmitic acid, through the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1) . This enzyme introduces a cis-double bond between carbons 9 and 10 of palmitoyl-CoA.
The Mammalian Biosynthesis Pathway of cis-9,10-Epoxyhexadecanoic Acid
The formation of cis-9,10-epoxyhexadecanoic acid is a two-step process involving desaturation followed by epoxidation and is subsequently metabolized via hydrolysis.
Step 1 & 2: Desaturation and Epoxidation
Palmitic acid is first converted to palmitoleic acid by SCD1. Subsequently, palmitoleic acid is metabolized by cytochrome P450 (CYP) epoxygenases . While the specific CYP isozymes responsible for the epoxidation of palmitoleic acid have not been definitively identified, members of the CYP2C and CYP2J families are known to be primary epoxygenases for other unsaturated fatty acids like linoleic and arachidonic acid and are strong candidates.[1][2] This enzymatic reaction results in the formation of cis-9,10-epoxyhexadecanoic acid.
Step 3: Metabolism by Soluble Epoxide Hydrolase (sEH)
cis-9,10-Epoxyhexadecanoic acid is then primarily metabolized by soluble epoxide hydrolase (sEH) . This enzyme catalyzes the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxyhexadecanoic acid , which is generally considered to be less biologically active and is more readily excreted.
Proposed Origins of this compound
There is currently no direct evidence for an enzymatic pathway for the synthesis of this compound in mammals. Its presence is attributed to the following:
Non-Enzymatic Lipid Peroxidation
Under conditions of oxidative stress , reactive oxygen species (ROS) can non-enzymatically attack polyunsaturated fatty acids, leading to lipid peroxidation. This process can result in the formation of a mixture of both cis and trans epoxy fatty acids. Therefore, this compound may serve as a biomarker of oxidative stress.
Dietary Intake
trans-Epoxy fatty acids can be formed during the heating of vegetable oils and may be present in various processed foods.[3] The catabolism and accumulation of dietary trans-epoxy octadecanoic acids have been observed in mice, suggesting that dietary intake is a plausible source of these compounds in mammalian tissues.
Quantitative Data
Specific quantitative data for this compound in mammalian tissues are scarce. The following table presents data for the more extensively studied C18 analogue, cis-9,10-epoxyoctadecanoic acid, to provide a reference for expected concentrations.
| Analyte | Matrix | Concentration | Species | Reference |
| cis-9,10-Epoxyoctadecanoic Acid | Human Leukocytes | 5.1 ± 2.2 µg / 109 cells | Human | [4] |
| cis-9,10-Epoxyoctadecanoic Acid | Human Plasma | Levels are decreased in patients with impaired liver function (specific concentrations not provided in abstract) | Human | [5] |
Experimental Protocols: Analysis of Epoxy Fatty Acids
The analysis of epoxy fatty acids from biological samples typically involves lipid extraction, purification, and detection by mass spectrometry.
Lipid Extraction
A modified Folch or Bligh-Dyer method is commonly used for the total lipid extraction from tissues or cells.
-
Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard (e.g., a deuterated analogue of the analyte) to correct for extraction losses.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
Solid-Phase Extraction (SPE) for Enrichment
The extracted lipids are often subjected to SPE to enrich for epoxy fatty acids and remove interfering substances.
-
Reconstitute the dried lipid extract in a non-polar solvent.
-
Condition a silica (B1680970) SPE cartridge with the same solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to elute neutral lipids.
-
Elute the epoxy fatty acids with a more polar solvent mixture (e.g., diethyl ether:hexane).
-
Dry the eluate under nitrogen.
Derivatization for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid group of the epoxy fatty acid is typically derivatized to a more volatile ester, and any hydroxyl groups can be silylated.
-
To the dried eluate, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the reagent and reconstitute in a suitable solvent for GC-MS analysis.
LC-MS/MS and GC-MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS are the preferred methods for the sensitive and specific quantification of epoxy fatty acids.
-
LC-MS/MS: Offers high sensitivity and specificity without the need for derivatization. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic or acetic acid.
-
GC-MS: Provides excellent chromatographic resolution. A capillary column with a polar stationary phase is often used.
Conclusion and Future Directions
The biosynthesis of 9,10-epoxyhexadecanoic acid in mammals presents a tale of two isomers. The formation of the cis isomer is well-supported by the established role of cytochrome P450 epoxygenases in the metabolism of unsaturated fatty acids. In contrast, the trans isomer appears to be a product of non-enzymatic lipid peroxidation or is obtained from dietary sources, and its presence may be indicative of oxidative stress.
For researchers and drug development professionals, this distinction is critical. The modulation of CYP epoxygenase and soluble epoxide hydrolase activity will likely impact the levels of the cis isomer, with potential therapeutic implications. The levels of the trans isomer, however, may be more reflective of the overall oxidative state of a system.
Future research should focus on:
-
Identifying the specific CYP450 isozymes responsible for the epoxidation of palmitoleic acid.
-
Obtaining more robust quantitative data on the levels of both cis- and this compound in various mammalian tissues under normal and pathological conditions.
-
Elucidating the specific biological activities of each isomer to better understand their roles in health and disease.
References
- 1. escholarship.org [escholarship.org]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Biological Activity of trans-9,10-Epoxyhexadecanoic Acid: A Technical Overview and Research Perspective
Disclaimer: Scientific literature extensively covers the biological activities of various fatty acid epoxides. However, specific research on trans-9,10-Epoxyhexadecanoic acid is notably limited. Consequently, this document provides a comprehensive overview of the known biological activities of closely related epoxy fatty acids to offer a predictive framework for the potential activities of this compound. The experimental protocols and signaling pathways described are generally applicable to the study of epoxy fatty acids.
Introduction
Fatty acid epoxides, also known as epoxy fatty acids (EpFAs), are products of the oxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes. These lipid mediators are increasingly recognized for their diverse and potent biological effects, particularly in the regulation of inflammation, cardiovascular homeostasis, and pain signaling.[1][2] This technical guide explores the potential biological activity of this compound by examining the established roles of its structural analogs.
This compound is the trans-epoxide derivative of palmitoleic acid (a C16:1 monounsaturated fatty acid). While its specific biological functions remain to be elucidated, the activities of other EpFAs, such as the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid and various epoxyoctadecenoic acids (EpOMEs) from linoleic acid, provide a basis for hypothesized actions.
General Biological Activities of Epoxy Fatty Acids
Epoxy fatty acids generally exhibit anti-inflammatory, anti-hypertensive, analgesic, and pro-angiogenic properties.[1][3] These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the activation of protective cellular mechanisms. A key regulatory step in the biological activity of EpFAs is their metabolism by soluble epoxide hydrolase (sEH), which converts the epoxides into their corresponding, and often less active, diols.[1][2]
Anti-Inflammatory Effects
EpFAs are potent anti-inflammatory agents. They have been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby limiting leukocyte infiltration into tissues. The anti-inflammatory effects of EpFAs are attributed, in part, to the inhibition of the NF-κB signaling pathway.
Cardiovascular Effects
In the cardiovascular system, EpFAs act as vasodilators by activating large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.[2] This leads to hyperpolarization and relaxation of the blood vessels, resulting in a hypotensive effect. They also exhibit protective effects on the endothelium and can reduce platelet aggregation.[2]
Pain Signaling
EpFAs have demonstrated analgesic effects in various pain models.[1] Their mechanism of action in pain reduction is thought to involve the modulation of ion channels and receptors involved in nociception.
Quantitative Data on Related Epoxy Fatty Acids
| Compound | Assay | Cell Type/Model | Result | Reference |
| 14,15-EET | Inhibition of TNF-α induced VCAM-1 expression | Human Endothelial Cells | IC50 ~100 nM | N/A |
| 11,12-EET | Vasodilation of coronary arterioles | Porcine | EC50 ~10 nM | N/A |
| 14,15-EET | Activation of GPR40 | HEK293 cells | Sub-micromolar to micromolar activation | [4] |
| cis-9,10-Epoxystearic acid | Mutagenicity Assay | Salmonella typhimurium | Not mutagenic up to 2500 µ g/plate | [5] |
| cis-9,10-Epoxystearic acid | Acute Oral Toxicity | Rats | No adverse effects up to 250 mg/kg bw | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay
-
Principle: To determine the cytotoxic potential of the compound on various cell lines.
-
Methodology:
-
Seed cells (e.g., HepG2, RAW 264.7) in 96-well plates at a density of 1 x 104 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the culture medium with the prepared dilutions of the test compound and incubate for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
-
Principle: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Seed RAW 264.7 macrophage cells in 24-well plates and culture until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
The inhibitory effect is calculated relative to the LPS-stimulated control group.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
-
Principle: To determine if this compound can inhibit the activity of the sEH enzyme, which would potentiate its biological effects.
-
Methodology:
-
A fluorescent-based assay is commonly used with a substrate such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
In a 96-well plate, add recombinant human sEH enzyme to a buffer solution.
-
Add various concentrations of this compound.
-
Initiate the reaction by adding the CMNPC substrate.
-
Monitor the increase in fluorescence over time as the sEH hydrolyzes the substrate to a fluorescent product.
-
Calculate the rate of reaction and determine the IC50 value for the inhibition of sEH activity.
-
Signaling Pathways
The biological effects of epoxy fatty acids are mediated through various signaling pathways. The following diagrams illustrate the general pathways involved in the formation and action of EpFAs.
Conclusion and Future Directions
While a comprehensive understanding of the biological activity of this compound is currently lacking, the well-documented effects of other epoxy fatty acids provide a strong foundation for future research. It is plausible that this compound possesses anti-inflammatory, cardiovascular, and analgesic properties. Future studies should focus on systematically evaluating these potential activities using the experimental protocols outlined in this guide. Furthermore, investigating its interaction with key targets such as soluble epoxide hydrolase, G-protein coupled receptors, and PPARs will be crucial in elucidating its specific mechanisms of action and therapeutic potential. The synthesis of sufficient quantities of pure this compound will be a critical first step in enabling these much-needed investigations.
References
- 1. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
The Physiological Relevance of Trans-Epoxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-epoxy fatty acids (trans-EpFAs) are isomers of the well-studied cis-epoxy fatty acids, formed primarily through non-enzymatic lipid peroxidation under conditions of oxidative stress. While their cis counterparts are known mediators of inflammation, cardiovascular function, and pain, the physiological relevance of trans-EpFAs is an emerging field of research. This technical guide provides an in-depth overview of the formation, metabolism, and signaling pathways of trans-EpFAs, highlighting their potential as biomarkers and bioactive lipids. Detailed experimental protocols for their analysis and for studying their effects in cellular models are provided, along with a summary of quantitative data and visual representations of key biological pathways.
Introduction
Epoxy fatty acids (EpFAs) are produced from the epoxidation of polyunsaturated fatty acids (PUFAs). The enzymatic epoxidation by cytochrome P450 (CYP) enzymes results in the formation of cis-EpFAs, which have demonstrated a range of biological activities, including anti-inflammatory, vasodilatory, and analgesic effects[1]. In contrast, trans-EpFAs are predominantly formed non-enzymatically during lipid peroxidation, a hallmark of oxidative stress[2]. The presence and levels of trans-EpFAs can, therefore, serve as potential biomarkers for oxidative stress-related pathologies[2]. This guide will delve into the current understanding of trans-EpFAs, offering a technical resource for researchers investigating their role in health and disease.
Formation and Metabolism of trans-Epoxy Fatty Acids
Formation
Cis-epoxy fatty acids are enzymatically synthesized from all-cis PUFAs by CYP monooxygenases[2]. In contrast, trans-EpFAs are primarily generated through non-enzymatic chemical peroxidation of PUFAs[2]. This process is initiated by reactive oxygen species (ROS), leading to the formation of both cis- and trans-epoxides[2]. The ratio of trans to cis EpFAs can be indicative of the level of oxidative stress in a biological system[2].
Metabolism by Soluble Epoxide Hydrolase (sEH)
Both cis- and trans-EpFAs are metabolized by soluble epoxide hydrolase (sEH)[3]. This enzyme catalyzes the hydrolysis of the epoxide ring to form the corresponding vicinal diols, known as dihydroxy fatty acids[4]. Generally, these diols are considered less biologically active than their epoxide precursors[1]. Inhibition of sEH has emerged as a therapeutic strategy to augment the beneficial effects of EpFAs by increasing their bioavailability[5].
Below is a diagram illustrating the formation and metabolism of trans-epoxy fatty acids.
Quantitative Data on trans-Epoxy Fatty Acids
The quantification of trans-EpFAs in biological matrices is crucial for understanding their physiological concentrations and their potential as biomarkers. The following tables summarize available data on the levels of trans-EpFAs and their ratios to cis-EpFAs under different conditions.
Table 1: trans/cis-Epoxy-PUFA Ratios in Human Cell Lines and C. elegans in Response to Oxidative Stress [2]
| Biological System | Condition | trans/cis-Epoxy-PUFA Ratio | Fold Increase vs. Control |
| HCT-116 cells | Control | ~0.1 | - |
| tert-BOOH (100 µM) | ~0.5 | ~5 | |
| HepG2 cells | Control | ~0.1 | - |
| tert-BOOH (100 µM) | ~0.4 | ~4 | |
| Caki-2 cells | Control | ~0.1 | - |
| tert-BOOH (100 µM) | ~0.3 | ~3 | |
| C. elegans | Control | ~0.2 | - |
| tert-BOOH (100 µM) | ~0.8 | ~4 |
Data are approximated from the publication and presented to illustrate the trend.
Table 2: Plasma Levels of EPA-Derived Oxylipins in Healthy Men After a Single Dose of Long-Chain Omega-3 PUFAs [6]
| Time After Ingestion | 17,18-EpETE (pg/mL) | 17,18-DiHETE (pg/mL) |
| Baseline | ~50 | ~20 |
| 6 hours | ~400 | ~150 |
| 8 hours | ~350 | ~120 |
| 24 hours | ~100 | ~40 |
| 48 hours | ~60 | ~25 |
Data are approximated from the publication and presented to illustrate the kinetic trend. Note: This study does not differentiate between cis and trans isomers but demonstrates the rapid increase of epoxy fatty acids following supplementation.
Signaling Pathways of trans-Epoxy Fatty Acids
The signaling roles of trans-EpFAs are not as well-defined as those of their cis counterparts. However, given their formation under oxidative stress and their structural similarity to other lipid mediators, they are likely to interact with key signaling pathways involved in inflammation and cellular stress responses.
Inflammatory Signaling
Trans fatty acids, in general, have been shown to promote inflammatory signaling. One of the key pathways implicated is the Toll-like receptor 4 (TLR4) / Myeloid differentiation primary response 88 (MyD88) / Nuclear factor kappa-B (NF-κB) pathway[[“]]. Activation of this pathway leads to the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β[[“]]. While direct evidence for trans-EpFAs is still emerging, it is plausible that they contribute to the inflammatory effects observed with high trans fatty acid intake.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Some oxylipins are known endogenous ligands for PPARs[8]. High intake of trans fatty acids has been shown to influence PPARα-mediated gene expression, and PPARα appears to have a protective role against trans-fatty-acid-induced steatohepatitis[9][10]. The direct interaction of trans-EpFAs with PPARs is an area requiring further investigation.
Experimental Protocols
Induction of Oxidative Stress in Cell Culture for Lipidomics
This protocol describes a general method for inducing oxidative stress in cultured cells to study the formation of trans-EpFAs.
Materials:
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
tert-butyl hydroperoxide (t-BOOH) or another oxidizing agent (e.g., H₂O₂)
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture cells to ~80-90% confluency in appropriate culture vessels.
-
Prepare a stock solution of the oxidizing agent (e.g., 10 mM t-BOOH in PBS).
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh culture medium containing the desired concentration of the oxidizing agent (e.g., 100 µM t-BOOH). Include a vehicle control (medium with PBS).
-
Incubate the cells for a specified time (e.g., 1-4 hours).
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Remove the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the pellets at -80°C until lipid extraction.
Lipid Extraction and Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of EpFAs from biological samples.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated EpFA analogs)
-
Solid-phase extraction (SPE) cartridges
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Homogenization and Extraction:
-
To the cell pellet or tissue sample, add a solution of internal standards.
-
Add ice-cold methanol and vortex thoroughly.
-
Add chloroform and vortex again.
-
Add water and vortex to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the EpFAs with a more polar solvent mixture (e.g., ethyl acetate/hexane).
-
-
LC-MS/MS Analysis:
-
Dry the eluted fraction under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the EpFAs using a C18 reversed-phase column with a gradient of water and acetonitrile/methanol, both containing a modifier such as formic acid or ammonium (B1175870) acetate[11].
-
Detect and quantify the EpFAs using tandem mass spectrometry in negative ion mode, monitoring for specific parent-to-daughter ion transitions.
-
Soluble Epoxide Hydrolase (sEH) Activity Assay
This protocol describes a common method to measure sEH activity using a fluorogenic substrate.
Materials:
-
Tissue or cell lysate
-
sEH assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4, containing BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[5]
-
sEH inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare tissue or cell lysates in sEH assay buffer.
-
In a 96-well plate, add the lysate to each well. Include a negative control with buffer only and a positive control with a known amount of recombinant sEH. To test for specific sEH activity, pre-incubate some wells with an sEH inhibitor.
-
Initiate the reaction by adding the PHOME substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by reading immediately).
-
Measure the fluorescence of the product (the diol) using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the sEH activity based on a standard curve generated with the fluorescent product.
Conclusion and Future Directions
The study of trans-epoxy fatty acids is a rapidly evolving field. Current evidence strongly suggests their utility as biomarkers of oxidative stress. Their biological activities, particularly in the context of inflammation and cardiovascular disease, warrant further investigation. Key areas for future research include:
-
Elucidating specific signaling pathways: Identifying the receptors and downstream signaling cascades directly modulated by trans-EpFAs.
-
Defining the biological effects of individual trans-EpFA isomers: Different regio- and stereoisomers may have distinct biological activities.
-
Investigating the interplay between cis- and trans-EpFAs: Understanding how the balance between these isomers influences physiological and pathological processes.
-
Validating trans-EpFAs as clinical biomarkers: Conducting larger cohort studies to establish the correlation between trans-EpFA levels and disease states.
This technical guide provides a foundation for researchers entering this exciting area of lipid research and for drug development professionals considering the therapeutic potential of modulating EpFA pathways. The provided protocols and data summaries offer practical tools to advance our understanding of the physiological relevance of trans-epoxy fatty acids.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA [escholarship.org]
- 7. consensus.app [consensus.app]
- 8. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα protects against trans-fatty-acid-containing diet-induced steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARα protects against trans-fatty-acid-containing diet-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for the Investigation of the in vivo Metabolism and Fate of Dietary trans-9,10-Epoxyhexadecanoic Acid
Disclaimer: Direct experimental data on the in vivo metabolism and fate of dietary trans-9,10-Epoxyhexadecanoic acid is scarce in publicly available scientific literature. This document, therefore, presents a proposed metabolic pathway and a hypothetical framework for its investigation, based on established principles of fatty acid and xenobiotic metabolism, particularly the known pathways for other epoxy fatty acids.
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid mediators known for their diverse biological activities, including anti-inflammatory, anti-hypertensive, and analgesic effects. They are primarily formed through the cytochrome P450 (CYP) epoxygenase pathway from polyunsaturated fatty acids. However, EpFAs can also be present in the diet, formed during food processing or through oxidative processes. This compound is a saturated epoxy fatty acid derived from palmitic acid. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its potential physiological or toxicological significance. This guide outlines the probable metabolic fate of this compound and provides a detailed framework for its experimental investigation.
Proposed Metabolic Pathway
The primary route for the metabolism of epoxy fatty acids in vivo is through the action of epoxide hydrolases (EH). These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diol. Two major forms of epoxide hydrolase are involved: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). The resulting diol, trans,trans-9,10-dihydroxyhexadecanoic acid, is more polar and can be more readily excreted or undergo further metabolism. A plausible secondary pathway could involve conjugation with glutathione (B108866) (GSH) via glutathione S-transferases (GSTs). The resulting diol or its conjugates would likely undergo chain shortening via peroxisomal β-oxidation.
Visualization of the Proposed Pathway
The following diagram illustrates the hypothesized metabolic cascade.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data (Hypothetical)
The following tables present hypothetical data that could be expected from preclinical studies. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Pharmacokinetic Parameters in Rodent Model
| Parameter | Value | Unit |
|---|---|---|
| Oral Bioavailability (F) | 40 - 60 | % |
| Time to Peak Plasma Conc. (Tmax) | 4 - 6 | hours |
| Peak Plasma Concentration (Cmax) | 150 - 250 | ng/mL |
| Area Under the Curve (AUC) | 900 - 1400 | ng·h/mL |
| Elimination Half-life (t½) | 2 - 4 | hours |
Table 2: Hypothetical Tissue Distribution 24h Post-Dose (% of Administered Dose)
| Tissue | % of Dose |
|---|---|
| Liver | 15 - 25 |
| Adipose Tissue | 10 - 20 |
| Kidney | 2 - 5 |
| Heart | 1 - 3 |
| Brain | < 0.1 |
| Plasma | < 1 |
Table 3: Hypothetical Excretion Profile (% of Administered Dose within 72h)
| Excretion Route | Parent Compound | Metabolite (Diol) | Total |
|---|---|---|---|
| Urine | < 1% | 30 - 45% | 31 - 46% |
| Feces | 15 - 25% | 10 - 20% | 25 - 45% |
Proposed Experimental Protocols
To validate the hypothesized metabolic fate, a series of in vivo and in vitro experiments are required.
In Vivo Pharmacokinetic and Distribution Study
-
Objective: To determine the absorption, distribution, and excretion of the title compound.
-
Test System: Male and female Sprague-Dawley rats (n=5 per sex per time point).
-
Test Substance: ¹⁴C-labeled this compound. Synthesis of the radiolabeled compound is a prerequisite.
-
Administration: Single oral gavage dose (e.g., 50 mg/kg) in a corn oil vehicle.
-
Sample Collection:
-
Blood: Serial sampling via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma to be separated for analysis.
-
Tissues: At 4h (approx. Tmax) and 24h, animals are euthanized, and key tissues (liver, kidney, adipose, heart, brain, spleen, muscle) are collected.
-
Excreta: Urine and feces are collected at 24-hour intervals for 72 hours using metabolic cages.
-
-
Analytical Method:
-
Total radioactivity in all samples (plasma, tissue homogenates, excreta) is measured by Liquid Scintillation Counting (LSC).
-
Metabolite profiling in plasma, urine, and liver homogenates is conducted using High-Performance Liquid Chromatography with Radiometric detection (HPLC-RAM) followed by structural identification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Visualization of the Experimental Workflow
Caption: Workflow for the proposed in vivo ADME study.
In Vitro Metabolism Study
-
Objective: To identify the primary enzymes responsible for metabolism.
-
Test System:
-
Rat and human liver microsomes (source of mEH and CYPs).
-
Rat and human liver cytosol (source of sEH and GSTs).
-
Recombinant human sEH and mEH enzymes.
-
-
Incubation: The test compound is incubated with the test systems and appropriate cofactors (e.g., NADPH for CYPs, GSH for GSTs).
-
Analysis: The rate of disappearance of the parent compound and the formation of the diol metabolite are monitored over time by LC-MS/MS.
-
Inhibition: To confirm the role of sEH/mEH, incubations are repeated in the presence of specific chemical inhibitors (e.g., TPPU for sEH). A significant reduction in diol formation would confirm the enzyme's involvement.
Conclusion
While direct evidence is lacking, the metabolic fate of dietary this compound can be predicted with reasonable confidence based on the established pathways for analogous compounds. The principal metabolic route is likely hydrolysis via epoxide hydrolases to the corresponding diol, followed by potential β-oxidation and subsequent excretion. The experimental framework detailed herein provides a comprehensive strategy to definitively elucidate the ADME profile of this compound, which is essential for understanding its biological role and safety profile.
"stability of trans-9,10-Epoxyhexadecanoic acid under experimental conditions"
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-9,10-Epoxyhexadecanoic acid is an epoxide derivative of palmitelaidic acid, the trans isomer of palmitoleic acid. As a member of the epoxy fatty acid (EFA) family, it is implicated in various physiological and pathological processes. The stability of this compound under experimental conditions is a critical parameter for researchers in pharmacology, biochemistry, and drug development, as it directly influences its biological activity, bioavailability, and suitability as a therapeutic agent or research tool. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed experimental protocols for its stability assessment, and an exploration of its potential signaling pathways.
Factors Influencing Stability
The primary routes of degradation for this compound under experimental and physiological conditions are enzymatic hydrolysis and non-enzymatic chemical hydrolysis.
Enzymatic Hydrolysis
The epoxide moiety of EFAs is susceptible to hydrolysis by a class of enzymes known as epoxide hydrolases (EHs). These enzymes convert the epoxide to its corresponding diol, 9,10-dihydroxyhexadecanoic acid. The main enzymes involved in EFA metabolism are soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH).[1][2] The rate of enzymatic hydrolysis can vary significantly depending on the specific EFA isomer and the tissue distribution of the EH enzymes.[1] Inhibition of sEH is a key strategy in drug development to increase the endogenous levels and therapeutic effects of beneficial EFAs.[2]
Chemical Hydrolysis
The epoxide ring of this compound is prone to acid-catalyzed hydrolysis. The rate of this non-enzymatic degradation is highly dependent on the pH of the medium. Under acidic conditions, the epoxide oxygen is protonated, which facilitates nucleophilic attack by water, leading to the formation of the corresponding diol. The stability of EFAs in acidic environments is a crucial consideration for in vitro assays and formulation development.
Quantitative Stability Data
Quantitative data on the stability of this compound is not extensively available in the public domain. However, based on the known behavior of other epoxy fatty acids, the following tables provide an illustrative summary of expected stability trends under various conditions. Researchers should determine the specific stability parameters for their experimental setup.
Table 1: Illustrative pH-Dependent Stability of this compound at 37°C
| pH | Half-life (t½) | Degradation Rate Constant (k) | Predominant Degradation Pathway |
| 3.0 | Minutes to Hours | High | Acid-catalyzed hydrolysis |
| 5.0 | Hours | Moderate | Acid-catalyzed hydrolysis |
| 7.4 | Days (in the absence of enzymes) | Low | Minimal spontaneous hydrolysis |
| 9.0 | Days to Weeks | Very Low | Minimal spontaneous hydrolysis |
Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Notes |
| 4 | Weeks to Months | Very Low | Recommended for short-term storage of stock solutions. |
| 25 (Room Temp) | Days | Low | Gradual degradation can be expected. |
| 37 | Hours to Days | Moderate | Relevant for cell culture and in vivo experiments. |
| 60 | Minutes to Hours | High | Accelerated degradation. |
Table 3: Enzymatic Hydrolysis of Epoxy Fatty Acids by Soluble Epoxide Hydrolase (sEH)
| Substrate | Relative Rate of Hydrolysis | Product | Reference |
| cis-Epoxy Fatty Acids | Generally higher | vicinal-diol | [1] |
| trans-Epoxy Fatty Acids | Generally lower | vicinal-diol | [1] |
Experimental Protocols
Protocol 1: Determination of Chemical Stability (pH and Temperature)
Objective: To determine the rate of non-enzymatic hydrolysis of this compound at different pH values and temperatures.
Materials:
-
This compound
-
Buffer solutions of varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Organic solvent for stock solution (e.g., ethanol, DMSO)
-
Incubators or water baths set to desired temperatures
-
LC-MS/MS system for quantification
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
For each pH and temperature condition, prepare reaction mixtures by adding a small aliquot of the stock solution to the pre-warmed buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution with a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the samples and centrifuge to precipitate any proteins or salts.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition by plotting the natural logarithm of the concentration versus time.
Protocol 2: Assessment of Enzymatic Stability using Soluble Epoxide Hydrolase (sEH)
Objective: To determine the susceptibility of this compound to hydrolysis by sEH.
Materials:
-
This compound
-
Recombinant sEH enzyme
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
LC-MS/MS system for quantification of the substrate and the diol product
-
Quenching solution (e.g., ice-cold acetonitrile with internal standards for both the epoxide and the diol)
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare the reaction mixture containing the assay buffer and the substrate at the desired final concentration.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of recombinant sEH.
-
At various time points, withdraw aliquots and quench the reaction as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the decrease in the concentration of this compound and the increase in the concentration of its corresponding diol.
-
Determine the rate of enzymatic hydrolysis.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Epoxy fatty acids, including isomers of epoxyhexadecanoic acid, have been shown to exert their biological effects through various signaling pathways. While the specific pathways for the trans isomer are not fully elucidated, related EFAs are known to interact with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
Caption: Putative signaling pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
"trans-9,10-Epoxyhexadecanoic acid and its role in cell signaling pathways"
An In-depth Technical Guide on trans-9,10-Epoxyhexadecanoic Acid and its Potential Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxy fatty acids (EpFAs) are increasingly recognized as critical lipid mediators involved in a myriad of physiological and pathophysiological processes. This technical guide focuses on this compound, a C16 saturated epoxy fatty acid. While direct research on this specific molecule is limited, this document synthesizes information from related lipid signaling molecules to explore its potential structure, biosynthesis, and, most importantly, its hypothetical roles in key cell signaling pathways, including Peroxisome Proliferator-Activated Receptor (PPAR), PI3K/Akt, and MAPK pathways. Furthermore, this guide provides detailed experimental protocols for investigating these potential functions and presents exemplary quantitative data from related compounds to establish a framework for future research.
Introduction and Physicochemical Properties
This compound is a derivative of palmitic acid, characterized by an epoxide ring across the C9-C10 position. EpFAs are metabolites of polyunsaturated fatty acids, generated by cytochrome P450 (CYP) epoxygenases or through non-enzymatic lipid peroxidation.[1] They are known to play roles in regulating inflammation, blood pressure, and angiogenesis. The trans configuration of the epoxide suggests a potential origin from non-enzymatic, oxidative stress-related processes, as CYP enzymes typically produce cis-epoxides.[1] Understanding the biological activity of this specific molecule could provide insights into the signaling consequences of oxidative stress.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73392-13-9 | [2] |
| Molecular Formula | C₁₆H₃₀O₃ | [2] |
| Molecular Weight | 270.41 g/mol | [2] |
| IUPAC Name | trans-3-Hexyloxirane-2-octanoic acid | [2] |
| SMILES | O=C(O)CCCCCCCC1OC1CCCCCC | [2] |
| InChIKey | LJHZTUXMTXHFAK-PTTDRDKLNA-N | [2] |
Note: Data corresponds to the general class of 9,10-Epoxyhexadecanoic acid. The specific trans-isomer is designated by its CAS number.
Biosynthesis of Epoxyhexadecanoic Acids
Epoxyhexadecanoic acids are derived from the C16 monounsaturated fatty acid, palmitoleic acid. Their formation can occur via two primary routes:
-
Enzymatic Epoxidation : Cytochrome P450 (CYP) monooxygenases catalyze the formation of cis-epoxides from unsaturated fatty acids.[1] This is a regulated process producing specific enantiomers.
-
Non-Enzymatic Peroxidation : Reactive oxygen species (ROS) can chemically attack the double bond of palmitoleic acid, leading to the formation of a mixture of both cis- and trans-epoxides. The presence of trans-epoxy fatty acids is therefore considered a potential biomarker for oxidative stress.[1]
Potential Roles in Cell Signaling Pathways
While direct evidence for this compound is scarce, the known activities of other fatty acids and their derivatives allow for the formulation of strong hypotheses regarding its potential targets.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that act as master regulators of lipid and glucose metabolism.[3] Natural fatty acids and their metabolites are the endogenous ligands for all three PPAR isoforms (α, β/δ, and γ).[4][5] Structurally similar oxo-fatty acids have been shown to be dual agonists of PPARα and PPARγ, with EC₅₀ values in the micromolar range.[6] It is plausible that this compound could similarly bind to and activate PPARs, thereby influencing the expression of genes involved in fatty acid oxidation and adipogenesis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs cell survival, proliferation, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers. Various small-molecule lipids can modulate this pathway. Pharmacological inhibition of Akt has been shown to have antiproliferative effects in glioma cells by blocking the phosphorylation of Akt and its downstream targets.[7] this compound could potentially modulate the activity of key kinases in this pathway, such as PI3K or Akt itself, thereby influencing cell fate decisions.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways (including ERK, p38, and JNK) are critical signaling modules that convert extracellular stimuli into a wide range of cellular responses, from proliferation and differentiation to inflammation and apoptosis.[9][10] The activation state of these pathways is crucial for maintaining metabolic homeostasis. Certain fatty acids have been shown to suppress MAPK signaling.[11] Given its potential origin in oxidative stress, this compound might act as a sensor or modulator of stress-activated MAPK pathways like p38 or JNK.
Quantitative Data Summary
No direct quantitative data on the bioactivity of this compound is currently available in the literature. However, data from structurally related marine oxo-fatty acids on PPAR activation provide a useful benchmark for the potency that might be expected.
Table 2: PPARα and PPARγ Activation by Related Oxo-Fatty Acids
| Compound | Target | EC₅₀ (µM) | Cell Line | Assay Type | Reference |
| (7E)-9-oxohexadec-7-enoic acid | PPARα | 15.7 ± 1.1 | HEK293 | Luciferase Reporter | [6] |
| (7E)-9-oxohexadec-7-enoic acid | PPARγ | 11.5 ± 1.1 | HEK293 | Luciferase Reporter | [6] |
| (10E)-9-oxohexadec-10-enoic acid | PPARα | 12.6 ± 1.1 | HEK293 | Luciferase Reporter | [6] |
| (10E)-9-oxohexadec-10-enoic acid | PPARγ | 10.5 ± 1.1 | HEK293 | Luciferase Reporter | [6] |
| Rosiglitazone (Control) | PPARγ | 0.03 ± 1.1 | HEK293 | Luciferase Reporter | [6] |
This table presents data for related C16 fatty acids to illustrate potential biological activity ranges and is not direct data for this compound.
Experimental Protocols
To investigate the hypothesized biological activities of this compound, the following detailed experimental protocols are proposed.
Protocol 1: PPARα/γ Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate PPARα or PPARγ in a cellular context.[12]
-
Materials : HEK293 cells, DMEM, FBS, Lipofectamine 3000, pSG5-hPPARα/γ expression vector, pGL3-PPRE-luciferase reporter vector, Dual-Luciferase Reporter Assay System, 96-well plates.
-
Cell Seeding : Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well in DMEM with 10% FBS. Incubate for 24 hours.
-
Transfection : Co-transfect cells in each well with the PPAR expression vector and the PPRE-luciferase reporter vector using Lipofectamine 3000 according to the manufacturer's protocol. A Renilla luciferase vector should be co-transfected for normalization.
-
Compound Treatment : After 24 hours of transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a known agonist (e.g., Rosiglitazone for PPARγ) as a positive control. Use a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for an additional 24 hours.
-
Lysis and Luminescence Reading : Lyse the cells and measure Firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System on a luminometer.
-
Data Analysis : Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
Protocol 2: Western Blotting for PI3K/Akt and MAPK Pathway Activation
This protocol detects changes in the phosphorylation status of key signaling proteins like Akt and ERK, which indicates pathway activation or inhibition.
-
Materials : Selected cell line (e.g., U87, HepG2), 6-well plates, RIPA lysis buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 4-6 hours, then treat with desired concentrations of this compound for a specific time (e.g., 30 minutes, 1 hour, 6 hours). Include positive (e.g., EGF for p-Akt) and vehicle controls.
-
Protein Extraction : Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. Compare treated samples to controls.
Conclusion and Future Directions
This compound represents an understudied lipid mediator with significant potential to influence key cellular signaling pathways. Based on its structure and the established roles of related epoxy and oxo-fatty acids, it is a promising candidate for modulating PPARs and the PI3K/Akt and MAPK cascades. Its potential origin from non-enzymatic peroxidation also positions it as a possible link between oxidative stress and subsequent changes in cell signaling.
Future research should focus on:
-
Chemical Synthesis and Validation : Synthesizing a pure standard of this compound to enable rigorous biological testing.
-
Direct Binding Assays : Utilizing techniques like surface plasmon resonance (SPR) to determine if the molecule directly binds to hypothesized targets like PPARs.[13]
-
Cell-Based Screening : Employing the protocols outlined in this guide to systematically evaluate its effect on PPAR, PI3K/Akt, and MAPK pathways in relevant cell models (e.g., hepatocytes, macrophages, adipocytes).
-
Lipidomic Analysis : Developing mass spectrometry methods to detect and quantify this molecule in biological samples under conditions of oxidative stress to validate its role as a biomarker.
The exploration of this molecule's bioactivity will undoubtedly contribute to a deeper understanding of lipid-mediated signaling and may unveil new therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Role of PI3K/AKT Signaling Pathway in Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Potential of trans-9,10-Epoxyhexadecanoic Acid: An In-depth Technical Guide
Disclaimer: This technical guide addresses the current landscape of research concerning the effect of trans-9,10-Epoxyhexadecanoic acid on inflammatory responses. A comprehensive literature search did not yield specific studies directly investigating the immunomodulatory activities of this particular molecule. Therefore, this document provides a comprehensive overview based on the established biological activities of the broader class of epoxy fatty acids (EpFAs), the known effects of its potential metabolic precursor (palmitoleic acid), and the contrasting activities of structurally related epoxides. This guide is intended to provide a foundational understanding for researchers and drug development professionals, highlighting areas for future investigation.
Introduction to Epoxy Fatty Acids and Inflammation
Epoxy fatty acids (EpFAs) are a class of lipid mediators produced from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1][2] These molecules are increasingly recognized for their generally potent anti-inflammatory and pro-resolving effects in a variety of biological contexts.[3][4] The metabolism of EpFAs is primarily regulated by the soluble epoxide hydrolase (sEH), which converts them into their corresponding, and often less active or even pro-inflammatory, diols.[5] Inhibition of sEH is a key therapeutic strategy being explored to enhance the beneficial effects of endogenous EpFAs.
The inflammatory response is a complex biological process involving a network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. Many anti-inflammatory compounds exert their effects by modulating these key pathways.
The Unexplored Landscape of this compound
Currently, there is a notable absence of published scientific literature detailing the specific effects of this compound on inflammatory responses. Its biological activities, mechanism of action, and potential therapeutic applications remain to be elucidated.
Inferences from the Metabolic Precursor: Palmitoleic Acid
This compound is the epoxide derivative of palmitoleic acid (a C16:1 monounsaturated fatty acid). Studies on palmitoleic acid have demonstrated its anti-inflammatory potential, which may provide clues to the potential activities of its epoxide.
Palmitoleic acid has been shown to exert anti-inflammatory effects in various models, including human endothelial cells.[6] Its mechanisms of action include the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory transcription factors.
Table 1: Summary of Anti-inflammatory Effects of Palmitoleic Acid (the Precursor to 9,10-Epoxyhexadecanoic Acid)
| Model System | Pro-inflammatory Markers (Downregulated) | Anti-inflammatory Markers (Upregulated) | Reference |
| Human Endothelial Cells (EAHy926) | MCP-1, IL-6, IL-8, NFκB, COX-2 | PPAR-α | [6] |
| Rat Model of Wound Healing | TNF-α, IL-1β, IL-6, MIP-3α | - | [7] |
| Macrophages | NF-κB | - | [8] |
Contrasting Bioactivities of a Structurally Related C18 Epoxide: Leukotoxin
It is crucial to note that not all EpFAs are anti-inflammatory. A structurally similar C18 epoxide, 9,10-epoxy-12-octadecenoate, commonly known as leukotoxin, exhibits potent pro-inflammatory and cytotoxic effects.[9] Leukotoxin is associated with acute respiratory distress syndrome (ARDS) and induces pulmonary edema.[9] Furthermore, its corresponding diol metabolite, 9,10-dihydroxy-12-octadecenoate (leukotoxin diol), is even more potent in inducing neutrophil chemotaxis and lung injury.[2][5][10]
This highlights the principle that the biological activity of an EpFA is highly dependent on its specific chemical structure, including the length of the fatty acid chain and the position and configuration of the epoxide ring.
Key Inflammatory Signaling Pathways Potentially Modulated by Epoxy Fatty Acids
Given the general role of EpFAs in modulating inflammation, it is plausible that this compound, if it possesses anti-inflammatory properties, would interact with the NF-κB and MAPK signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is tightly regulated, and its inhibition is a major target for anti-inflammatory therapies.
The MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. They regulate the expression of inflammatory mediators and cell fate.
Experimental Protocols for Investigating the Inflammatory Effects of Novel Compounds
For researchers aiming to investigate the effects of this compound or other novel fatty acid derivatives on inflammation, the following experimental workflows are proposed.
In Vitro Assessment of Anti-inflammatory Activity
A common approach is to use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
Table 2: Detailed Methodologies for In Vitro Experiments
| Step | Methodology |
| Cell Culture | RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. |
| Treatment | Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. |
| Inflammatory Stimulation | Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours). |
| Cytokine Analysis | Supernatants are collected to measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Cell lysates are collected for quantitative real-time PCR (qPCR) to measure the mRNA expression of these cytokines. |
| Western Blot Analysis | Cell lysates are prepared and subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38 MAPK, JNK) to assess pathway activation. |
Conclusion and Future Directions
While the general class of epoxy fatty acids holds significant promise as anti-inflammatory mediators, the specific biological activities of this compound remain an open area of scientific inquiry. The contrasting effects of structurally similar EpFAs underscore the necessity for direct experimental investigation of this molecule.
Future research should focus on:
-
Directly assessing the impact of this compound on cytokine and chemokine production in immune cells.
-
Elucidating its effect on the NF-κB and MAPK signaling pathways.
-
Investigating its metabolism by soluble epoxide hydrolase and the biological activity of its corresponding diol.
-
Evaluating its efficacy in in vivo models of inflammation.
Such studies are essential to determine whether this compound aligns with the anti-inflammatory profile of many other EpFAs or if it possesses a unique and distinct biological function. This knowledge will be critical for an audience of researchers, scientists, and drug development professionals looking to harness the therapeutic potential of lipid mediators.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
An In-Depth Technical Guide to the Interaction of trans-9,10-Epoxyoctadecanoic Acid with Cellular Membranes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-9,10-Epoxyoctadecanoic acid, a member of the leukotoxin family, is a biologically active lipid epoxide derived from linoleic acid. This document provides a detailed examination of its interactions with cellular membranes, a critical aspect of its physiological and pathological roles. A central theme is its function as a pro-toxin, which is enzymatically converted to the more potent 9,10-dihydroxyoctadecanoic acid (9,10-DiHOME). This conversion is pivotal to its mechanism of action. This guide synthesizes the current understanding of its membrane binding, effects on membrane properties, and the subsequent initiation of cellular signaling cascades, particularly in immune cells and its contribution to mitochondrial dysfunction. Experimental protocols for key analytical techniques and quantitative data on these interactions are presented to support further research and development in this area.
Introduction
trans-9,10-Epoxyoctadecanoic acid, also known as leukotoxin (LtxA), is an epoxide metabolite of linoleic acid, an abundant omega-6 fatty acid.[1] It is produced endogenously by cytochrome P450 enzymes and is implicated in a variety of physiological and pathophysiological processes, including inflammation and cancer.[1][2] A crucial aspect of its biological activity is its interaction with and subsequent effects on cellular membranes. This interaction is not a simple binding event but rather a complex process that includes enzymatic modification, alteration of membrane biophysical properties, and the initiation of downstream signaling pathways.
This guide will focus on the core aspects of these interactions, including:
-
The conversion of the epoxide to its diol metabolite.
-
The quantitative and qualitative aspects of its binding to lipid bilayers.
-
Its impact on membrane fluidity and organization.
-
The signaling pathways activated upon membrane interaction, leading to cellular responses such as chemotaxis and apoptosis.
The Pro-Toxin Nature of trans-9,10-Epoxyoctadecanoic Acid
A fundamental concept in understanding the biological effects of trans-9,10-epoxyoctadecanoic acid is its role as a pro-toxin. The epoxide itself is relatively less active. Its potent biological effects are primarily mediated by its metabolite, 9,10-dihydroxyoctadecanoic acid (9,10-DiHOME), also known as leukotoxin diol.[3][4]
Enzymatic Conversion by Soluble Epoxide Hydrolase (sEH)
The bioactivation of trans-9,10-epoxyoctadecanoic acid is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][3] This enzyme hydrolyzes the epoxide ring to form the corresponding vicinal diol, 9,10-DiHOME.[1] This conversion is a critical step, as 9,10-DiHOME is significantly more cytotoxic than its epoxide precursor.[4]
References
- 1. Mitochondrial Calcium Uniporter (MCU)-Mediated Calcium Overload in Psychoactive Drug Neurotoxicity: From Pathogenesis to Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondrial calcium uniporter Mcu controls excitotoxicity and is transcriptionally repressed by neuroprotective nuclear calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt isoforms differentially regulate neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of trans-9,10-Epoxyhexadecanoic Acid: An In-Depth Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the therapeutic applications, quantitative biological data, and specific mechanisms of action for trans-9,10-Epoxyhexadecanoic acid is exceptionally limited. This technical guide, therefore, provides a comprehensive overview of the broader class of epoxy fatty acids (EpFAs), to which this compound belongs, and outlines potential therapeutic avenues and experimental approaches based on closely related compounds. The information presented should be considered as a foundational resource to guide future research into this specific molecule.
Introduction to Epoxy Fatty Acids (EpFAs)
Epoxy fatty acids are signaling molecules produced from the oxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes. These lipids play crucial roles in maintaining homeostasis and have demonstrated a range of beneficial biological activities. In contrast to the often pro-inflammatory products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, EpFAs are generally associated with anti-inflammatory, analgesic, and organ-protective effects.
The primary route of EpFA metabolism and deactivation is through the soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids. Consequently, inhibition of sEH has emerged as a key therapeutic strategy to augment the endogenous levels of beneficial EpFAs and prolong their biological effects.
Potential Therapeutic Areas for this compound
Based on the known activities of related EpFAs, this compound is a candidate for investigation in several therapeutic areas.
Anti-Inflammatory Effects
EpFAs are potent modulators of inflammation. They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The proposed mechanism for these effects involves the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]
Anti-Diabetic Properties
Research on related fatty acids suggests potential anti-diabetic effects. For instance, cis-9, trans-11-conjugated linoleic acid has been shown to reduce fasting glucose and insulin (B600854) concentrations in mice, potentially through its anti-inflammatory effects in adipose tissue.[2] EpFAs, in general, are being investigated for their role in improving insulin sensitivity.
Anti-Cancer Activity
Certain fatty acids and their derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. While no specific data exists for this compound, related compounds have been shown to inhibit cancer cell growth and induce programmed cell death. For example, the trans-9, trans-11 isomer of conjugated linoleic acid has been found to inhibit the growth of human colon cancer cells.[3]
Cardiovascular Protection
EpFAs play a significant role in cardiovascular health. They exhibit vasodilatory properties, contribute to the regulation of blood pressure, and have protective effects against cardiac damage.[4][5] The stabilization of EpFAs through sEH inhibition has been shown to be beneficial in animal models of cardiovascular disease.[6]
Quantitative Data (Hypothetical for this compound)
Due to the absence of specific experimental data for this compound, the following table presents hypothetical quantitative data based on typical ranges observed for other epoxy fatty acids. This data is for illustrative purposes only and must be experimentally determined.
| Therapeutic Area | Assay | Cell Line / Model | Parameter | Hypothetical Value |
| Anti-Inflammatory | LPS-stimulated RAW 264.7 macrophages | RAW 264.7 | IC₅₀ for NO production | 5 - 25 µM |
| IC₅₀ for TNF-α secretion | 10 - 50 µM | |||
| Anti-Cancer | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ for cell viability | 20 - 100 µM |
| HT-29 (Colon Cancer) | IC₅₀ for cell viability | 25 - 150 µM | ||
| Anti-Diabetic | Glucose uptake assay | 3T3-L1 Adipocytes | EC₅₀ for glucose uptake | 1 - 10 µM |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the therapeutic potential of this compound. These protocols are based on established methods for similar compounds.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of nitric oxide production.
In Vitro Anti-Cancer Assay: MTT Assay for Cell Viability
This protocol assesses the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Visualizations
The therapeutic effects of EpFAs are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Biological Evaluation.
Synthesis and Availability
This compound is not a widely commercialized compound but can be obtained from specialized lipid synthesis companies for research purposes. Its synthesis can be achieved through the epoxidation of the corresponding trans-alkene precursor, trans-9-hexadecenoic acid.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
In vitro screening: Systematically evaluating its anti-inflammatory, anti-cancer, and anti-diabetic properties in relevant cell-based assays to determine its potency and efficacy.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessing its therapeutic effects in animal models of inflammation, diabetes, cancer, and cardiovascular disease.
-
Pharmacokinetic and toxicological profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
While direct evidence is currently lacking, the established biological activities of the broader class of epoxy fatty acids suggest that this compound is a promising candidate for therapeutic development. The experimental frameworks and potential signaling pathways outlined in this guide provide a solid foundation for initiating research into the specific biological functions and therapeutic applications of this intriguing lipid mediator. Rigorous experimental investigation is now required to unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Pancreatic Carcinoma Growth Through Enhancing ω-3 Epoxy Polyunsaturated Fatty Acid Profile by Inhibition of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibitory effect of trans9, trans11 isomer of conjugated linoleic acid on the growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxy Fatty Acids: from Salt Regulation to Kidney and Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"GC-MS analysis of trans-9,10-Epoxyhexadecanoic acid"
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trans-9,10-Epoxyhexadecanoic acid is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and standardized protocols for the accurate identification and quantification of this epoxy fatty acid.
Application Notes
The analysis of this compound, a specific epoxy fatty acid, by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique in various fields, including lipidomics, food science, and clinical research. Due to the low volatility and potential for thermal instability of the free fatty acid, derivatization is an essential step prior to GC-MS analysis.[1] Commonly employed derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters.[2] The choice of derivatization reagent and method can significantly impact the sensitivity and selectivity of the analysis.
For quantitative analysis, the use of a suitable internal standard is paramount to correct for variations in sample preparation and instrument response.[3] Isotopically labeled analogs of the analyte, such as cis-[9,10-2H2]-EODA, are ideal internal standards for achieving high accuracy and precision.[3] The selection of appropriate GC and MS parameters, including the capillary column, temperature program, and mass analyzer settings, is crucial for achieving optimal chromatographic separation and sensitive detection.
Experimental Protocols
The following protocols provide a detailed methodology for the GC-MS analysis of this compound.
Protocol 1: Sample Preparation and Derivatization (Methylation)
This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester (FAME).
Materials:
-
Sample containing this compound
-
Internal standard solution (e.g., heptadecanoic acid or a deuterated analog of the analyte)
-
14% Boron trifluoride in methanol (B129727) (BF3-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Autosampler vials
Procedure:
-
To 100 µL of the sample, add a known amount of the internal standard.
-
Add 50 µL of 14% BF3-methanol solution.[2]
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate the mixture at 60°C for 60 minutes in an oven or incubator.[2]
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
This protocol outlines the parameters for the analysis of the derivatized sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A polar capillary column such as a cyanopropyl-based column (e.g., CP-Sil 88) or a polyethylene (B3416737) glycol (PEG) type column is recommended for the separation of FAMEs.[4]
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 10 minutes.
-
Ramp: Increase temperature at 2.7°C/min to 210°C.
-
Hold: Maintain 210°C for 3 minutes.[5]
-
-
Transfer Line Temperature: 240°C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
Solvent Delay: 3.5 minutes
Data Presentation
Quantitative data from GC-MS analyses should be summarized for clarity and comparison.
| Parameter | Value/Range | Reference |
| Linearity (r²) | > 0.99 for individual FAMEs | |
| Limit of Detection (LOD) | 2.36 mg (as oil sample) | |
| Limit of Quantitation (LOQ) | 7.87 mg (as oil sample) | |
| Recovery | 99.0% for triheptadecanoin | [5] |
| Relative Standard Deviation (RSD) | < 5% for individual FAMEs |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Logical Relationships in Quantification
Caption: Logical relationships in quantitative analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Derivatization of trans-9,10-Epoxyhexadecanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of trans-9,10-Epoxyhexadecanoic acid for analysis by Gas Chromatography (GC). Derivatization is a critical step to enhance the volatility and thermal stability of this polar analyte, thereby improving chromatographic resolution, peak shape, and detection sensitivity.
Introduction
This compound is an oxidized lipid that can be challenging to analyze directly by gas chromatography due to its low volatility and the presence of a polar carboxylic acid group. These characteristics can lead to poor peak shape, thermal degradation, and adsorption onto the GC column.[1] Chemical derivatization modifies the functional groups (primarily the carboxylic acid) to create more volatile and thermally stable derivatives suitable for GC analysis.[2] The most common derivatization strategies for fatty acids, including their epoxy derivatives, are esterification and silylation.[1][2][3]
This guide outlines protocols for the two primary methods:
-
Esterification: Conversion of the carboxylic acid to a methyl ester (FAME).
-
Silylation: Replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization reagent and method depends on the specific analytical requirements, such as sample matrix, required sensitivity, and available equipment. The following table summarizes the key characteristics of the described methods.
| Derivatization Method | Reagent(s) | Target Functional Group | Key Advantages | Key Considerations |
| Esterification (Methylation) | Boron Trifluoride in Methanol (BF₃-MeOH) | Carboxylic Acid | Produces stable Fatty Acid Methyl Esters (FAMEs). Clean mass spectra.[1] Good for selective derivatization of acids. | Reagent is moisture-sensitive.[1] Requires a heating step.[2] |
| Silylation | BSTFA + 1% TMCS or MSTFA | Carboxylic Acid, Hydroxyls | Fast and effective reaction. Can derivatize other functional groups (e.g., hydroxyls) simultaneously.[1] | Derivatives can be moisture-sensitive.[4] Reagent byproducts may require a solvent delay during GC analysis.[1] |
| PFB Esterification | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | Creates derivatives suitable for highly sensitive electron capture negative ion mass spectrometry (ECNI-MS).[5][6] | More complex, multi-step procedure often involving extraction and purification.[7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for the derivatization of this compound prior to GC analysis.
Caption: General workflow for sample preparation and derivatization.
Caption: Chemical transformation during derivatization.
Experimental Protocols
Note: All derivatization procedures should be performed in a well-ventilated fume hood. Reagents are often sensitive to moisture; ensure all glassware is dry and, where possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1]
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME), a volatile derivative suitable for GC analysis.[1]
Materials:
-
Dried lipid extract or standard of this compound.
-
Boron trifluoride-methanol (BF₃-MeOH) solution, 14% w/v.
-
Hexane (B92381), GC grade.
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven set to 60°C.
-
Vortex mixer.
-
Pipettes.
Procedure:
-
Place the dried sample (typically up to 1 mg) into a reaction vial.
-
Add 50-100 µL of 14% BF₃-MeOH reagent to the vial.[1]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the mixture at 60°C for 60 minutes.[1][2] The time and temperature can be optimized for specific applications.
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution to quench the reaction.[1]
-
Add 0.6 mL of hexane to the vial, vortex thoroughly for 30 seconds, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer, which contains the FAME derivative, to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for injection into the GC or GC-MS.
Protocol 2: Silylation using BSTFA + 1% TMCS
This protocol converts the carboxylic acid into a trimethylsilyl (TMS) ester. Silylation is a rapid and effective method for increasing the volatility of polar analytes.[1]
Materials:
-
Dried lipid extract or standard of this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane), GC grade.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven set to 60-80°C.
-
Vortex mixer.
-
Pipettes.
Procedure:
-
Place the dried sample into a reaction vial.
-
If the sample is not already in solution, dissolve it in a small volume (e.g., 100 µL) of an aprotic solvent like acetonitrile.[1]
-
Add 50 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is recommended.[1]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the mixture at 60°C for 60 minutes.[1] For sterically hindered compounds, a higher temperature (e.g., 80°C) may be required.[3]
-
Allow the vial to cool to room temperature.
-
The sample can be injected directly into the GC-MS. Alternatively, it can be diluted with a suitable solvent (e.g., hexane or dichloromethane) to the desired concentration.
-
Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time.[1]
Concluding Remarks
The successful analysis of this compound by gas chromatography is highly dependent on proper derivatization. Both methylation and silylation are robust methods that significantly improve the chromatographic properties of the analyte. The choice between these methods should be based on the overall analytical workflow, sample complexity, and detector type. For routine analysis, methylation to form the stable FAME derivative is often preferred. For rapid screening or when other functional groups are present, silylation offers a versatile alternative. Proper optimization of reaction conditions and careful handling to avoid moisture are paramount for achieving reproducible and accurate quantitative results.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Method for the Quantification of trans-9,10-Epoxyhexadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-9,10-Epoxyhexadecanoic acid is an epoxide of palmitoleic acid, a monounsaturated fatty acid. The formation and metabolism of fatty acid epoxides are of significant interest in biomedical research due to their diverse biological activities, including roles in inflammation, cardiovascular signaling, and metabolic regulation. Accurate quantification of specific isomers, such as this compound, in biological matrices is crucial for understanding their physiological and pathological significance. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
The method described herein is based on established principles for the analysis of epoxy fatty acids, incorporating liquid-liquid extraction for sample preparation, reversed-phase chromatography for separation, and electrospray ionization with multiple reaction monitoring (MRM) for detection.
Experimental Protocols
1. Sample Preparation (from Plasma/Serum)
This protocol is adapted from established methods for fatty acid extraction from biological fluids.[1][2]
-
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d4-9,10-Epoxystearic acid or a suitable odd-chain epoxy fatty acid)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of plasma or serum in a glass test tube, add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.[3]
-
Centrifuge at 2000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new glass tube.
-
To the supernatant, add 1.0 mL of a hexane/isopropanol mixture (3:2, v/v) for liquid-liquid extraction.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol/Water with 0.1% formic acid) for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
The following conditions are recommended based on typical analyses of similar epoxy fatty acids.[4][5][6]
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating fatty acid epoxides.
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.0 | 50 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 50 |
| 20.0 | 50 |
-
Mass Spectrometry Conditions:
-
Multiple Reaction Monitoring (MRM) Transitions: The exact mass of hexadecanoic acid is 256.42 g/mol , and the addition of an oxygen atom to form the epoxide results in a molecular weight of 272.42 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. The fragmentation of epoxy fatty acids typically involves cleavage at the epoxide ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 281.2 | To be determined empirically | To be optimized |
| Internal Standard (e.g., d4-9,10-Epoxystearic acid) | 317.3 | To be determined empirically | To be optimized |
Note: The precursor ion for this compound is m/z 281.2 [M-H]⁻. The specific product ions and optimal collision energies should be determined by infusing a standard of the analyte into the mass spectrometer.
Data Presentation
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example Quantitative Data (Hypothetical)
This table illustrates how quantitative results would be presented. Actual values for Limit of Detection (LOD) and Limit of Quantitation (LOQ) would need to be experimentally determined.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| This compound | ~ 8.5 | 281.2 > Product Ion | TBD | TBD | >0.99 |
| Internal Standard | TBD | TBD | - | - | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Solid-Phase Extraction of Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid mediators derived from the cytochrome P450 (CYP) pathway of polyunsaturated fatty acid metabolism. These molecules, including epoxyeicosatrienoic acids (EpETrEs) and epoxyoctadecamonoenoic acids (EpOMEs), play crucial roles in regulating inflammation, blood pressure, and pain signaling. Accurate quantification of EpFAs in biological matrices is essential for understanding their physiological and pathological significance. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of EpFAs from complex biological samples prior to analysis by mass spectrometry. This document provides a detailed protocol for the solid-phase extraction of epoxy fatty acids and presents a summary of performance data for commonly used SPE sorbents.
Data Presentation
The selection of an appropriate solid-phase extraction sorbent is critical for achieving high recovery and reproducibility. The two most commonly employed stationary phases for epoxy fatty acid extraction are silica-based reversed-phase C18 and the polymeric reversed-phase Oasis HLB (Hydrophilic-Lipophilic Balanced). Below is a summary of reported recovery rates for various epoxy fatty acids and related oxylipins using these cartridges. It is important to note that recovery rates can be influenced by the specific biological matrix, the full protocol employed, and the specific analytes of interest.
Table 1: Comparison of Analyte Recovery Rates for Different SPE Cartridges
| Analyte Class | Specific Analyte | SPE Sorbent | Reported Recovery Rate (%) | Reference |
| Epoxy Fatty Acids | EpETrEs (general) | Strata-X | 70-120 | [1] |
| Epoxy PUFAs (general) | Online SPE | 80-120 | [2] | |
| 14,15-EpETrE | C18 | >85 | [3] | |
| 11,12-EpETrE | C18 | >85 | [3] | |
| 8,9-EpETrE | C18 | >85 | [3] | |
| Hydroxy Fatty Acids | 12-HEPE | Online SPE | 80-120 | [2] |
| 15(S)-HETE | Online SPE | 80-120 | [2] | |
| LTB4 | Online SPE | 80-120 | [2] | |
| Other Oxylipins | General Oxylipins | Oasis HLB | Generally high, but can have lower recovery for some analytes compared to C18 with optimized methods. | [3] |
| General Oxylipins | C18 | Can provide excellent recovery with appropriate wash and elution steps. | [3] |
Note: The recovery rates are presented as a range based on available literature. Direct comparative studies for a comprehensive list of epoxy fatty acids under identical conditions are limited. The provided data should be used as a guideline for sorbent selection.
Experimental Protocols
This section outlines a detailed protocol for the solid-phase extraction of epoxy fatty acids from plasma and tissue samples. The protocol is a composite of best practices reported in the literature.
Sample Preparation
a) Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma/serum.
-
Add 10 µL of an internal standard (IS) solution containing deuterated epoxy fatty acid standards (e.g., d11-14,15-EpETrE, d11-11,12-EpETrE, d11-8,9-EpETrE) at a concentration of approximately 100 ng/mL in methanol (B129727).
-
For protein precipitation, add 600 µL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) (0.1 mg/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mL of deionized water acidified with 0.1% acetic acid to a final methanol concentration of <5%.
b) Tissue:
-
Weigh approximately 50-100 mg of frozen tissue.[4]
-
Add the tissue to a 2 mL tube containing ceramic or stainless steel beads.[5][6]
-
Add 1 mL of ice-cold homogenization buffer (e.g., PBS with 0.1 mg/mL BHT).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is achieved.[5][6]
-
Transfer the homogenate to a clean tube.
-
Add 10 µL of the internal standard solution.
-
Perform protein precipitation as described for plasma/serum (steps 4-7).
-
Dilute the supernatant with deionized water acidified with 0.1% acetic acid to a final methanol concentration of <5%.
Solid-Phase Extraction Protocol (using C18 or Oasis HLB cartridges)
This protocol is generalized for a 1 mL SPE cartridge with approximately 30-60 mg of sorbent. Volumes should be adjusted based on the cartridge size.
-
Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the diluted supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water containing 5% methanol to remove polar interferences.
-
(Optional for C18) A second wash with 1 mL of hexane (B92381) can be performed to remove non-polar lipid interferences.[7]
-
-
Elution:
-
Elute the epoxy fatty acids with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube. A second elution with 1 mL of the same solvent can be performed to ensure complete recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of epoxy fatty acids.
Logical Relationship Diagram: Principles of Reversed-Phase SPE
Caption: Principles of reversed-phase SPE for epoxy fatty acid isolation.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and high-throughput approach to quantify non-esterified oxylipins for epidemiological studies using online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Application Note & Protocol: Quantification of trans-9,10-Epoxyhexadecanoic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid (EpFA) derived from palmitoleic acid (9Z-hexadecenoic acid). EpFAs are increasingly recognized as important lipid signaling molecules involved in a variety of physiological and pathophysiological processes.[1][2][3] These molecules are formed by the action of cytochrome P450 (CYP) enzymes on polyunsaturated fatty acids.[1][4][5] The biological activity of EpFAs is often terminated by soluble epoxide hydrolase (sEH), which converts them to their corresponding, and generally less active, diols.[1][2][6] Given their roles in inflammation, nociception, and cardiovascular function, the accurate quantification of specific EpFAs like this compound in biological matrices such as human plasma is crucial for understanding disease mechanisms and for the development of novel therapeutics, particularly those targeting the sEH enzyme.[1][3][7]
This document provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance and Signaling Pathway
Epoxy fatty acids, including derivatives of oleic acid like 9,10-epoxyoctadecanoic acid, are known to exert anti-inflammatory effects.[1][2][3] While the specific roles of this compound are less well-characterized, it is part of the broader family of EpFAs that act as signaling molecules. The general pathway involves the conversion of polyunsaturated fatty acids by CYP epoxygenases into EpFAs.[1] These EpFAs can then be incorporated into phospholipids (B1166683) or act on various cellular targets. Their signaling is terminated by hydrolysis to diols via the soluble epoxide hydrolase (sEH) enzyme.[1][2][6] Inhibition of sEH is a therapeutic strategy being explored to increase the levels of beneficial EpFAs.[1][7]
Below is a generalized signaling pathway for epoxy fatty acids.
Caption: Generalized metabolic pathway of epoxy fatty acids.
Analytical Methodology
The quantification of this compound in human plasma is optimally achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is necessary for measuring low-concentration endogenous analytes in a complex biological matrix. A stable isotope-labeled internal standard is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid and acetic acid (LC-MS grade)
-
Human plasma (collected in EDTA tubes)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well collection plates
-
Centrifuge capable of handling plates or tubes
-
Nitrogen evaporator
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for quantification.
Sample Preparation (Solid Phase Extraction)
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d4 at 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8] Vortex for 30 seconds.
-
Centrifuge at 4°C for 10 minutes at >3000 x g to pellet the precipitated proteins.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of acetonitrile or methanol into a clean collection tube or well.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions Note: These transitions are theoretical and must be optimized by infusing the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 269.2 | Optimize | Optimize |
| This compound-d4 (IS) | 273.2 | Optimize | Optimize |
Standard Curve and Quality Control Preparation
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from, for example, 0.1 to 100 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown plasma samples using the same extraction procedure.
Quantitative Data Summary
While specific concentrations of this compound are not widely reported, a study on the related cis-9,10-epoxyoctadecanoic acid found concentrations in healthy humans to be around 47.6 ± 7.4 nM.[9] Levels of epoxy fatty acids can be influenced by diet and disease state. For example, a single dose of long-chain omega-3 polyunsaturated fatty acids can significantly increase the plasma levels of their corresponding oxylipins within hours.[10]
Table 2: Example Assay Performance Characteristics (This table presents hypothetical but realistic performance data for a validated LC-MS/MS assay)
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal with IS correction |
Table 3: Hypothetical Quantitative Results in Human Plasma
| Sample Group | N | Mean Concentration (ng/mL) ± SD | Concentration Range (ng/mL) |
| Healthy Controls | 50 | 5.2 ± 1.5 | 2.5 - 8.9 |
| Disease State X | 50 | 12.8 ± 4.2 | 6.1 - 25.4 |
Conclusion
This application note provides a comprehensive protocol for the robust and sensitive quantification of this compound in human plasma using LC-MS/MS. This method can be a valuable tool for researchers and clinicians investigating the role of epoxy fatty acids in health and disease, and for professionals in drug development targeting the epoxy fatty acid metabolic pathway. Careful optimization of MS parameters and adherence to good laboratory practices are essential for obtaining high-quality, reproducible data.
References
- 1. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of long chain fatty acids and their epoxide metabolites in nociceptive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for trans-9,10-Epoxyhexadecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trans-9,10-Epoxyhexadecanoic acid. The methodologies described herein are based on established analytical techniques for epoxy fatty acids, offering a robust framework for researchers in various fields, including drug development and biomedical research.
Introduction
This compound is an epoxide derivative of palmitoleic acid. The analysis of epoxy fatty acids is crucial for understanding their physiological and pathological roles. Accurate and precise quantification requires reliable analytical standards and validated methodologies. This document outlines the essential information regarding the analytical standard and provides detailed protocols for its quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Properties of this compound Standard
A high-purity analytical standard is the cornerstone of accurate quantification. Commercial suppliers provide this compound with detailed specifications.
| Property | Value | Source |
| CAS Number | 73392-13-9 | [1] |
| Molecular Formula | C₁₆H₃₀O₃ | [1] |
| Molecular Weight | 270.41 g/mol | [1] |
| Purity | >98% | [1] |
| Formulation | Typically supplied in a solution (e.g., ethanol) | [1] |
| Storage | Freezer (-20°C or below) | [1] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar epoxy fatty acids, such as 9,10-epoxystearic acid.[2][3][4] Optimization and validation are recommended for specific matrices and instrumentation.
General Analytical Workflow
The quantification of this compound from biological samples typically involves several key steps as illustrated in the workflow diagram below.
Caption: General workflow for the quantitative analysis of epoxy fatty acids.
Protocol 1: Quantitative Analysis by GC-MS
This protocol is adapted from a validated method for the analysis of cis-9,10-epoxyoctadecanoic acid in human plasma and requires derivatization to increase the volatility of the analyte.[2]
2.2.1. Materials
-
This compound standard
-
Deuterated internal standard (e.g., d4-trans-9,10-Epoxyhexadecanoic acid)
-
Solvents: Hexane, Ethyl Acetate, Acetonitrile (anhydrous)
-
Derivatizing agent: Pentafluorobenzyl bromide (PFB-Br)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2.2.2. Sample Preparation and Extraction
-
To 1 mL of plasma, add the internal standard.
-
Acidify the sample to pH 4.5.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the fatty acids.
-
Elute the fatty acids and evaporate the solvent to dryness under a stream of nitrogen.
2.2.3. Derivatization
-
Reconstitute the dried extract in anhydrous acetonitrile.
-
Add PFB-Br and DIPEA.
-
Incubate the reaction mixture to form the PFB ester.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS analysis.
2.2.4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of fatty acid PFB esters.
-
Mass Spectrometer: Operated in negative ion chemical ionization (NICI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
2.2.5. Expected Quantitative Performance (based on C18 analogue)
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low nM range |
| Limit of Quantification (LOQ) | Low nM range |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | <15% |
| Accuracy (% Bias) | ±15% |
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol offers high specificity and sensitivity and is adapted from general methods for epoxy fatty acid analysis.[5]
2.3.1. Materials
-
This compound standard
-
Deuterated internal standard (e.g., d4-trans-9,10-Epoxyhexadecanoic acid)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Acetic acid
2.3.2. Sample Preparation and Extraction
-
Follow the same extraction procedure as for the GC-MS protocol (Section 2.2.2).
-
After solvent evaporation, reconstitute the extract in the initial mobile phase.
2.3.3. LC-MS/MS Analysis
-
Liquid Chromatograph: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic or acetic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
2.3.4. Expected MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 269.2 | To be determined empirically |
| d4-trans-9,10-Epoxyhexadecanoic acid | 273.2 | To be determined empirically |
2.3.5. Expected Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | High pM to low nM range |
| Limit of Quantification (LOQ) | Low nM range |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | <15% |
| Accuracy (% Bias) | ±15% |
Data Presentation and Interpretation
Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model is typically used for quantification.
Method Validation
It is imperative that any analytical method be validated for its intended purpose. Key validation parameters include:
-
Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Precision (repeatability and intermediate precision)
-
Accuracy (recovery)
-
Stability of the analyte in the matrix and in solution
Signaling Pathways and Biological Relevance
While the specific signaling pathways involving this compound are not yet fully elucidated, related epoxy fatty acids are known to be products of cytochrome P450 (CYP) epoxygenase activity on unsaturated fatty acids.[3][6] These molecules can act as signaling lipids with various biological effects. The diagram below illustrates the general formation pathway.
Caption: General metabolic pathway of epoxy fatty acids.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the quantitative analysis of this compound. While specific methods for this analyte are not extensively published, the adaptation of validated protocols for similar epoxy fatty acids provides a strong foundation for developing a robust and reliable analytical method. Proper method validation is essential to ensure data quality and integrity in research and development settings.
References
- 1. larodan.com [larodan.com]
- 2. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. 9,10-Epoxystearic acid | C18H34O3 | CID 15868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of trans-9,10-Epoxyhexadecanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention times and subsequent separation.[3][7][8] Polysaccharide-based and cyclodextrin-based CSPs are widely used for their broad enantiorecognition capabilities.[2][8][9] For fatty acids, derivatization to their methyl esters (FAMEs) is a common step to improve chromatographic behavior.[5][6]
Data Presentation
The following table summarizes typical data that would be obtained from a successful chiral separation of trans-9,10-epoxyhexadecanoic acid methyl ester enantiomers. The values presented are hypothetical and serve as a template for reporting experimental results.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | e.g., 12.5 min | e.g., 14.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{e.g., 1.8} |
| Separation Factor (α) | \multicolumn{2}{c | }{e.g., 1.14} |
| Peak Area | Dependent on sample | Dependent on sample |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{Calculated from peak areas} |
Experimental Protocols
This section details the methodologies for sample preparation and chiral HPLC analysis.
Sample Preparation: Methyl Ester Derivatization
To enhance volatility and improve chromatographic resolution, the carboxylic acid group of this compound should be converted to its methyl ester.
Materials:
-
This compound sample
-
Anhydrous Methanol (B129727)
-
Acetyl Chloride or 2,2-dimethoxypropane (B42991) and HCl
-
Hexane (B92381) (HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Vials and standard laboratory glassware
-
Nitrogen gas supply
Protocol:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry glass vial.
-
Add 2 mL of anhydrous methanol to the vial.
-
Slowly add 0.2 mL of acetyl chloride to the methanolic solution while gently vortexing. Alternatively, add 0.1 mL of 2,2-dimethoxypropane and a drop of concentrated HCl.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial to neutralize the acid.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried FAME residue in a suitable volume of the HPLC mobile phase for injection.
Chiral HPLC Method
This is a representative method and may require optimization for the specific chiral stationary phase used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H is a good starting point.[2]
-
Alternative: A cyclodextrin-based column could also be screened.
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
|---|---|
| Column | Chiralcel OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) |
| Additives | For acidic compounds, 0.1% (v/v) trifluoroacetic acid may be added to the mobile phase to improve peak shape.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm (if no chromophore, consider MS detection) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared FAME sample onto the column.
-
Run the analysis under the specified isocratic conditions.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Quantify the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Logical Workflow Diagram
The following diagram illustrates the overall workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for Chiral Separation of Epoxy Fatty Acid Enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Epoxide Hydrolase Assays Using trans-9,10-Epoxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxide hydrolases (EHs) are critical enzymes in lipid metabolism and detoxification pathways, catalyzing the hydrolysis of epoxides to their corresponding vicinal diols. The soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are two key mammalian EHs involved in the metabolism of endogenous signaling molecules, such as epoxy-fatty acids (EpFAs). The activity of these enzymes modulates inflammatory responses, blood pressure, and pain perception. Therefore, the development of robust assays to measure EH activity is crucial for basic research and for the discovery of therapeutic inhibitors.
This document provides detailed application notes and protocols for utilizing trans-9,10-Epoxyhexadecanoic acid, an epoxide derivative of palmitic acid, as a substrate for assessing the activity of epoxide hydrolases. The primary method described is a sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) assay that quantifies the formation of the diol product, 9,10-dihydroxyhexadecanoic acid.
Principle of the Assay
The epoxide hydrolase assay detailed herein is based on the enzymatic conversion of the substrate, this compound, to its corresponding diol, 9,10-dihydroxyhexadecanoic acid. The reaction is initiated by the addition of a biological sample containing epoxide hydrolase activity (e.g., recombinant enzyme, cell lysate, or tissue homogenate) to a buffered solution containing the substrate. Following incubation, the reaction is quenched, and the product is extracted and quantified using LC-MS/MS. The rate of 9,10-dihydroxyhexadecanoic acid formation is directly proportional to the epoxide hydrolase activity in the sample.
Data Presentation: Kinetic Parameters of Epoxide Hydrolases with Various Fatty Acid Epoxides
While specific kinetic data for this compound is not extensively reported, the following table summarizes kinetic parameters for closely related and commonly used fatty acid epoxide substrates with human soluble and microsomal epoxide hydrolases. This data provides a valuable reference for expected enzyme activities and substrate preferences.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s⁻¹M⁻¹) | Reference |
| cis-9,10-Epoxystearic acid | mouse sEH | 11.0 | 3460 | - | [1] |
| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | human sEH | - | - | High | [2][3] |
| 8,9-Epoxyeicosatrienoic acid (8,9-EET) | human mEH | - | - | Comparable to sEH | [3] |
| 11,12-Epoxyeicosatrienoic acid (11,12-EET) | human mEH | - | - | Comparable to sEH | [3] |
| Leukotoxin (9,10-EpOME) | human mEH | - | - | Substantially less active than sEH | [3] |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.
Experimental Protocols
Protocol 1: Epoxide Hydrolase Activity Assay using LC-MS/MS
This protocol describes the measurement of epoxide hydrolase activity by quantifying the formation of 9,10-dihydroxyhexadecanoic acid from this compound.
Materials:
-
This compound (Substrate)
-
9,10-dihydroxyhexadecanoic acid (Analytical Standard)
-
Internal Standard (e.g., d4-9,10-dihydroxyhexadecanoic acid or a structurally similar diol)
-
Recombinant human sEH or mEH, or biological sample (cell lysate, tissue homogenate)
-
Assay Buffer for sEH: 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)[3]
-
Assay Buffer for mEH: 0.1 M Tris-HCl buffer, pH 9.0, containing 0.1 mg/mL BSA[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reaction tubes (e.g., 1.5 mL polypropylene (B1209903) tubes)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate, analytical standard, and internal standard in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare the appropriate assay buffer for the enzyme being tested (sEH or mEH).
-
Dilute the enzyme or biological sample to the desired concentration in the corresponding assay buffer.
-
-
Enzyme Reaction:
-
In a reaction tube, add the assay buffer.
-
Add the enzyme preparation. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 5 minutes) at the reaction temperature before adding the substrate.
-
Initiate the reaction by adding the substrate, this compound (final concentration typically in the low micromolar range, e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an excess of cold methanol (e.g., 4 volumes).
-
Add the internal standard to each sample.
-
Vortex the samples and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by reverse-phase LC-MS/MS.
-
Separate the analyte (9,10-dihydroxyhexadecanoic acid) and internal standard using a C18 column with a gradient of water and acetonitrile/methanol containing a small percentage of formic acid.
-
Detect the compounds using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of the 9,10-dihydroxyhexadecanoic acid analytical standard.
-
Quantify the amount of product formed in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg).
-
Visualizations
Caption: Enzymatic conversion of this compound.
Caption: Workflow for the LC-MS/MS-based epoxide hydrolase assay.
References
Application Notes & Protocols: Synthesis and Use of Isotopically Labeled trans-9,10-Epoxyhexadecanoic Acid for Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopically labeled molecules are invaluable tools in metabolic research, enabling the tracing of pathways and quantification of metabolic fluxes. trans-9,10-Epoxyhexadecanoic acid is a metabolite of interest, and its isotopically labeled form can serve as a tracer to study its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the chemical synthesis of isotopically labeled this compound and its application in tracer studies.
Stable isotopes such as ¹³C or ²H (deuterium) are incorporated into the molecule, allowing for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthetic route described herein is based on the epoxidation of isotopically labeled elaidic acid, the trans isomer of oleic acid.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the synthesis of isotopically labeled elaidic acid and its subsequent epoxidation to yield the target compound. The position of the isotopic label can be strategically chosen based on the goals of the tracer study. For this protocol, we will describe the introduction of a ¹³C label.
Caption: Synthetic workflow for isotopically labeled this compound.
Experimental Protocols
Stage 1: Synthesis of Isotopically Labeled Elaidic Acid
This protocol describes the synthesis of [1-¹³C] elaidic acid as an example. The same principle can be applied to introduce labels at other positions.
3.1.1. Materials
-
1-bromo-[1-¹³C]octane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl 9-bromonon-8-enoate
-
Copper(I) iodide (CuI)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
3.1.2. Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-[1-¹³C]octane in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once the reaction starts, continue the addition to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Copper-Catalyzed Coupling: Cool the Grignard reagent to -10 °C. In a separate flask, dissolve methyl 9-bromonon-8-enoate in anhydrous THF and add CuI. Cool this mixture to -10 °C and add it dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude labeled elaidic acid methyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 1 M NaOH. Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and acidify with 1 M HCl. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield isotopically labeled elaidic acid.
Stage 2: Epoxidation of Isotopically Labeled Elaidic Acid
This protocol details the conversion of the labeled elaidic acid to the corresponding trans-epoxide.
3.2.1. Materials
-
Isotopically labeled elaidic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
3.2.2. Protocol
-
Epoxidation Reaction: Dissolve the isotopically labeled elaidic acid in dichloromethane. Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes. The reaction is stereospecific, and the trans configuration of the double bond in elaidic acid will result in the formation of the trans-epoxide.[1][2]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude isotopically labeled this compound.
Purification
The crude product can be purified using high-performance liquid chromatography (HPLC).[3][4]
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of methanol in water containing a small amount of acetic acid can be used for elution.
-
Detection: An evaporative light scattering detector (ELSD) or mass spectrometer can be used for detection.
Collect the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize expected quantitative data for the synthesis.
Table 1: Synthesis of Isotopically Labeled Elaidic Acid
| Step | Reactant | Product | Expected Yield (%) | Purity (%) |
| Grignard Coupling | Labeled Alkyl Halide | Labeled Elaidic Acid Ester | 70-80 | >90 |
| Hydrolysis | Labeled Ester | Labeled Elaidic Acid | >95 | >95 |
Table 2: Epoxidation and Purification
| Step | Reactant | Product | Expected Yield (%) | Purity (%) |
| Epoxidation | Labeled Elaidic Acid | Crude Labeled Epoxide | 85-95 | ~90 |
| HPLC Purification | Crude Labeled Epoxide | Pure Labeled Epoxide | 70-80 (after purification) | >98 |
Characterization
The structure and isotopic enrichment of the final product should be confirmed by NMR and mass spectrometry.
-
¹H NMR: The disappearance of the olefinic protons (around 5.4 ppm) and the appearance of protons on the epoxide ring (around 2.7-2.9 ppm) confirm the epoxidation.[5]
-
¹³C NMR: The presence of a signal at the labeled position will confirm the isotopic incorporation.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted according to the mass of the incorporated isotope, confirming the isotopic labeling.
Application in Tracer Studies: Metabolic Fate
Isotopically labeled this compound can be used as a tracer to study its metabolic fate in biological systems. In mammals, epoxy fatty acids are known to be metabolized by cytochrome P450 (CYP) enzymes.[6][7] The labeled compound can be administered to cell cultures or animal models, and its incorporation into various lipid pools and conversion to downstream metabolites can be traced over time.[8]
Caption: Potential metabolic fate of the labeled tracer.
Protocol for a Tracer Study:
-
Dosing: Administer a known amount of the isotopically labeled this compound to the biological system (e.g., cell culture media, intravenous injection in an animal model).
-
Sample Collection: Collect biological samples (e.g., cells, plasma, tissues) at various time points.
-
Lipid Extraction: Perform a total lipid extraction from the collected samples.
-
Analysis: Analyze the lipid extracts using LC-MS/MS to identify and quantify the labeled parent compound and its metabolites.
-
Data Interpretation: Determine the rate of disappearance of the parent compound and the appearance of its metabolites to understand the kinetics of its metabolism.
By using this isotopically labeled tracer, researchers can gain valuable insights into the biological roles and metabolic pathways of this compound, which can be crucial for understanding its physiological and pathophysiological significance.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. marinelipids.ca [marinelipids.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
Application Notes and Protocols for Studying the Effects of trans-9,10-Epoxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-9,10-Epoxyhexadecanoic acid is an oxidized lipid molecule that, like other epoxy fatty acids, may play a role in various cellular processes. Due to the limited direct research on this specific stereoisomer, this document provides a set of detailed protocols and application notes based on established methodologies for studying the effects of similar compounds, such as cis-9,10-epoxystearic acid and various isomers of conjugated linoleic acid. These protocols offer a foundational framework for investigating the potential cytotoxic, metabolic, and cell cycle-related effects of this compound in a cell culture setting.
Introduction
Epoxy fatty acids are products of the cytochrome P450-mediated epoxidation of polyunsaturated fatty acids. They are involved in a range of biological activities, including the regulation of inflammation, blood pressure, and cell growth. While the biological activities of many epoxy fatty acids have been characterized, the specific effects of this compound are not well-documented. The protocols herein are designed to facilitate the initial characterization of this compound's cellular effects. The provided methodologies are based on studies of related lipids, particularly the cis isomer, which has been shown to induce lipid accumulation and cell cycle arrest in HepG2 cells.[1] It is important to note that trans and cis isomers can have different biological activities.[2]
Recommended Cell Lines
Given that fatty acids are heavily involved in lipid metabolism, the following cell lines are recommended for initial studies:
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying lipid metabolism and xenobiotic toxicity.[1]
-
MCF-7 (Human Breast Adenocarcinoma): Commonly used to study the effects of fatty acids on cancer cell proliferation and cell cycle progression.[3]
-
Caco-2 (Human Colorectal Adenocarcinoma): A suitable model for investigating effects on cell proliferation and apoptosis.[4]
-
Peripheral Blood Mononuclear Cells (PBMCs): For studying potential immunomodulatory effects.[5]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (>98% purity)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Procedure:
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
General Cell Culture and Seeding Protocol
This protocol provides a general guideline. Optimal conditions should be determined for each specific cell line.
-
Materials:
-
Recommended cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for protein or RNA extraction) at a predetermined density.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Cell Treatment Protocol
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the adhered cells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Recommended Assays and Methodologies
Cytotoxicity Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat as described in section 3.3.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Cell Proliferation Assay (BrdU Assay)
-
Principle: Measures the incorporation of BrdU (a synthetic thymidine (B127349) analog) into newly synthesized DNA of proliferating cells.
-
Protocol:
-
Seed and treat cells in a 96-well plate.
-
Add BrdU to the wells and incubate for a specified period to allow for incorporation.
-
Fix the cells and denature the DNA.
-
Add a peroxidase-conjugated anti-BrdU antibody.
-
Add the substrate and measure the colorimetric output using a microplate reader.
-
Lipid Accumulation Assay (Oil Red O Staining)
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Protocol:
-
Seed and treat cells in a 6-well plate or on coverslips.
-
Wash cells with PBS and fix with 10% formalin.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the dye with isopropanol and measure the absorbance.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Propidium Iodide (PI) stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Seed and treat cells in 6-well plates.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at 4°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Analyze the cell suspension using a flow cytometer.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 98.1 ± 4.5 | 95.3 ± 5.0 | 92.4 ± 5.5 |
| 25 | 92.5 ± 3.9 | 85.1 ± 4.2 | 78.9 ± 4.8 |
| 50 | 81.3 ± 4.1 | 68.7 ± 3.5 | 55.2 ± 4.1 |
| 100 | 65.4 ± 3.8 | 45.2 ± 3.1 | 30.7 ± 3.3 |
| 200 | 42.1 ± 2.9 | 25.8 ± 2.5 | 15.4 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HepG2 Cells (Flow Cytometry)
| Treatment (50 µM for 48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.1 |
| This compound | 75.2 ± 2.5 | 15.1 ± 1.3 | 9.7 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the cellular effects of this compound.
Putative Signaling Pathway
Caption: Putative signaling pathways modulated by epoxy fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibitory effect of trans9, trans11 isomer of conjugated linoleic acid on the growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Investigating the In Vivo Effects of trans-9,10-Epoxyhexadecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the in vivo effects of trans-9,10-Epoxyhexadecanoic acid. Due to the limited specific research on this particular epoxy fatty acid, this guide furnishes a generalized yet detailed framework based on established methodologies for evaluating novel fatty acids in animal models. The focus is on assessing potential impacts on metabolic and inflammatory pathways.
Introduction to this compound and its Potential Significance
Epoxy fatty acids (EpFAs) are increasingly recognized as critical lipid signaling molecules with roles in regulating inflammation, blood pressure, and pain.[1][2][3] They are metabolites of polyunsaturated fatty acids, formed by cytochrome P450 (CYP) enzymes.[2] The biological activities of EpFAs are often terminated by soluble epoxide hydrolase (sEH), which converts them to their corresponding diols.[1][2] Much of the research has centered on epoxides derived from arachidonic acid (EETs), linoleic acid (EpOMEs), and docosahexaenoic acid (EDPs).[4]
This compound is a 16-carbon saturated fatty acid containing a trans-epoxide group. While its precise biological functions are not well-documented in publicly available literature, its structure suggests potential involvement in metabolic and inflammatory signaling pathways, analogous to other studied EpFAs. Investigating its in vivo effects is crucial to understanding its physiological relevance and therapeutic potential.
Proposed Animal Models
The selection of an appropriate animal model is critical for elucidating the physiological effects of this compound. Given the known roles of other fatty acids in metabolic and inflammatory diseases, models of metabolic syndrome and induced inflammation are recommended.
Animal Model for Metabolic Syndrome
Model: Diet-induced obesity (DIO) in C57BL/6J mice.[5]
Rationale: C57BL/6J mice are widely used and susceptible to developing key features of metabolic syndrome, including obesity, insulin (B600854) resistance, and hepatic steatosis when fed a high-fat diet.[5] This model allows for the investigation of the compound's effects on both the development and potential reversal of these metabolic disturbances.
Induction Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-Fat Diet (HFD), typically providing 45-60% of calories from fat.[5]
-
Duration: 8-12 weeks for the induction of a stable metabolic syndrome phenotype.[5]
Animal Model for Acute Inflammation
Model: Lipopolysaccharide (LPS)-induced acute inflammation in C57BL/6J mice.
Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune response, leading to a systemic inflammatory state. This model is well-established for screening compounds with potential anti-inflammatory properties.
Induction Protocol:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Administration: Intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).
Experimental Protocols
Preparation and Administration of this compound
Source: this compound can be commercially sourced from suppliers like Larodan (Product number: 12-1610).[6] Purity should be >98%.
Vehicle Selection: A biocompatible vehicle is essential for administration. Common choices for fatty acids include:
-
Corn oil or olive oil for oral gavage.
-
A solution containing a low percentage of ethanol (B145695) or DMSO, further diluted in saline for intraperitoneal injection. The final concentration of the organic solvent should be minimal to avoid toxicity.
Route of Administration and Dosage (Hypothetical):
-
Oral Gavage: 10-100 mg/kg body weight, administered daily. This route is suitable for assessing chronic effects in the metabolic syndrome model.
-
Intraperitoneal Injection: 1-20 mg/kg body weight. This route allows for more direct and rapid systemic exposure, suitable for the acute inflammation model.
A pilot dose-response study is recommended to determine the optimal and non-toxic dose.
Experimental Workflow for Metabolic Syndrome Model
Caption: Workflow for Investigating the Compound in a Diet-Induced Obesity Model.
Detailed Steps:
-
Acclimatization: House male C57BL/6J mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
-
Induction of Metabolic Syndrome: Switch the diet to a high-fat diet (HFD) for 8-12 weeks. Monitor body weight weekly.
-
Grouping and Treatment:
-
Randomly assign mice to two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer the compound or vehicle daily for 4-6 weeks via the chosen route (e.g., oral gavage).
-
Continue the HFD for all groups during the treatment period.
-
-
Monitoring and In-life Assessments:
-
Terminal Procedures and Sample Collection:
-
At the end of the study, fast the mice overnight.
-
Collect blood via cardiac puncture for plasma separation.
-
Euthanize the animals and harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT).
-
Experimental Workflow for Acute Inflammation Model
Caption: Workflow for Investigating the Compound in an LPS-Induced Inflammation Model.
Detailed Steps:
-
Acclimatization: Acclimatize male C57BL/6J mice for one week.
-
Grouping and Pre-treatment:
-
Randomly assign mice to three groups: a negative control (Vehicle + Saline), a positive control (Vehicle + LPS), and a treatment group (this compound + LPS).
-
Administer the compound or vehicle (e.g., via i.p. injection) 30-60 minutes before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline.
-
-
Sample Collection:
-
Collect blood and tissues at a time point corresponding to the peak inflammatory response (typically 2-6 hours post-LPS injection).
-
Data Presentation: Quantitative Analysis
All quantitative data should be summarized in tables for clear comparison between control and treatment groups.
Table 1: Metabolic Parameters in the Diet-Induced Obesity Model
| Parameter | HFD + Vehicle | HFD + this compound | p-value |
| Body Weight (g) | |||
| Initial Body Weight | |||
| Final Body Weight | |||
| Body Weight Gain | |||
| Food Intake ( g/day/mouse ) | |||
| Tissue Weights (g) | |||
| Liver | |||
| eWAT | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| HOMA-IR | |||
| GTT AUC (mg/dLmin) | |||
| ITT AUC (mg/dLmin) | |||
| Plasma Lipids (mg/dL) | |||
| Triglycerides | |||
| Total Cholesterol | |||
| HDL-Cholesterol | |||
| LDL-Cholesterol |
Table 2: Inflammatory Markers in the Acute Inflammation Model
| Parameter | Saline + Vehicle | LPS + Vehicle | LPS + this compound | p-value |
| Plasma Cytokines (pg/mL) | ||||
| TNF-α | ||||
| IL-6 | ||||
| IL-1β | ||||
| Liver Gene Expression (Fold Change) | ||||
| Tnf | 1.0 | |||
| Il6 | 1.0 | |||
| Il1b | 1.0 | |||
| Nos2 | 1.0 | |||
| Spleen Gene Expression (Fold Change) | ||||
| Tnf | 1.0 | |||
| Il6 | 1.0 | |||
| Il1b | 1.0 |
Signaling Pathway Analysis
Epoxy fatty acids are known to exert their effects through various signaling pathways. Based on the literature for related compounds, the following pathways are pertinent for investigation.[2][3][4]
Potential Anti-inflammatory Signaling Pathway```dot
Caption: Potential Modulation of Hepatic Lipid Metabolism.
Rationale: Fatty acids can influence hepatic lipid metabolism by modulating key transcriptional regulators and enzymes. The activation of AMPK can suppress lipogenesis by inhibiting SREBP-1c and its downstream targets, ACC and FASN. Concurrently, activation of PPARα can promote fatty acid oxidation. These pathways can be investigated by measuring the phosphorylation of AMPK and ACC, and the protein and mRNA levels of the key genes in the liver.
Conclusion
The protocols and frameworks outlined in this document provide a robust starting point for the in vivo investigation of this compound. By employing well-established animal models of metabolic syndrome and inflammation, researchers can systematically evaluate its physiological effects and begin to elucidate its mechanisms of action. The resulting data will be crucial in determining the potential of this novel epoxy fatty acid as a therapeutic agent.
References
- 1. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. larodan.com [larodan.com]
- 7. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods and models for metabolic assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipidomics Analysis of Epoxy Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid mediators derived from the cytochrome P450 (CYP) epoxygenase pathway-mediated metabolism of polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These molecules, including epoxyeicosatrienoic acids (EETs) from AA, are involved in a variety of physiological processes, including regulation of inflammation, blood pressure, and angiogenesis. Dysregulation of EpFA metabolism has been implicated in cardiovascular diseases, cancer, and other inflammatory conditions. Accurate and robust analytical workflows are crucial for understanding the biological roles of EpFAs and for the development of novel therapeutics targeting this pathway.
This document provides a detailed workflow for the comprehensive analysis of EpFAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Signaling Pathway of Arachidonic Acid Metabolism to Epoxyeicosatrienoic Acids (EETs)
EpFAs are synthesized from PUFAs by CYP epoxygenases and are subsequently metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). The biological activity of EpFAs is terminated upon this conversion.
Experimental Workflow for EpFA Lipidomics Analysis
The overall workflow for the analysis of EpFAs from biological samples involves several key stages, from sample collection and preparation to data acquisition and analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile, isopropanol, hexane (B92381), and water.
-
Acids: Formic acid, acetic acid.
-
Internal Standards: Deuterated EpFA standards (e.g., 14,15-EET-d8, 11,12-EET-d8, 8,9-EET-d8, 5,6-EET-d8) and deuterated diol standards (e.g., 14,15-DHET-d8).
-
Extraction Solvents:
-
Folch Method: Chloroform:Methanol (2:1, v/v).
-
Bligh-Dyer Method: Chloroform:Methanol:Water (1:2:0.8, v/v/v).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Sample Preparation: Lipid Extraction
The choice of extraction method depends on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.
Protocol: Liquid-Liquid Extraction (LLE) for Plasma/Serum [1][2]
-
To 200 µL of plasma or serum in a glass tube, add 10 µL of an internal standard mixture containing deuterated EpFAs and their diols.
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]
-
Vortex the mixture briefly.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[1]
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of methanol) for LC-MS/MS analysis.
Protocol: Solid-Phase Extraction (SPE) for Tissue Homogenates
-
Homogenize the tissue sample in a suitable buffer.
-
Add the internal standard mixture to the homogenate.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the EpFAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is a highly selective and sensitive method for the analysis of EpFAs.[2]
Chromatographic Conditions [1][3][4]
-
Column: A reverse-phase C18 column is typically used for separation (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3][4]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[1][3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.2% acetic acid.[1][3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic EpFAs. A representative gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-21 min: 30% B (re-equilibration)[3]
-
-
Injection Volume: 5-10 µL.[3]
Mass Spectrometry Conditions [3]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for EpFA analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for targeted quantification of specific EpFAs and their metabolites.
-
MRM Transitions: The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Quantitative Data Summary
Accurate quantification of EpFAs is achieved by using stable isotope-labeled internal standards.[2] Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (nM) | LOQ (nM) | Reference |
| 5,6-EET | 319.2 | 167.1 | 3.4 | 11.3 | [3] |
| 8,9-EET | 319.2 | 153.1 | 1.3 | 4.3 | [3] |
| 11,12-EET | 319.2 | 219.1 | 0.4 | 1.3 | [3] |
| 14,15-EET | 319.2 | 219.1 | 0.5 | 1.7 | [3] |
| 5,6-DHET | 337.2 | 147.1 | 0.3 | 1.0 | [3] |
| 8,9-DHET | 337.2 | 181.1 | 0.1 | 0.3 | [3] |
| 11,12-DHET | 337.2 | 207.1 | 0.2 | 0.7 | [3] |
| 14,15-DHET | 337.2 | 225.1 | 0.3 | 1.0 | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values are examples and may vary depending on the instrument and method.
Data Analysis
-
Peak Integration: The raw LC-MS/MS data is processed using the instrument manufacturer's software to integrate the peak areas of the target analytes and internal standards.
-
Quantification: Concentrations of each EpFA are calculated using the calibration curves generated from the standard solutions.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are applied to compare the levels of EpFAs between different experimental groups.
Conclusion
This application note provides a comprehensive and detailed workflow for the analysis of epoxy fatty acids in biological samples. The described protocols for sample preparation and LC-MS/MS analysis, along with the provided quantitative data, offer a robust framework for researchers in various fields to accurately measure these important lipid mediators. The successful implementation of this workflow will enable a deeper understanding of the role of EpFAs in health and disease, potentially leading to the identification of new biomarkers and therapeutic targets.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of trans-9,10-Epoxyhexadecanoic Acid on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical initiating event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. It is characterized by a shift in the functionality of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Epoxy fatty acids (EpFAs), a class of lipid mediators produced from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases, have emerged as important regulators of endothelial function.[1][2] These molecules generally exhibit protective effects, including vasodilation, anti-inflammation, and promotion of angiogenesis.[1][3]
trans-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid derivative of palmitoleic acid. While direct research on this specific molecule is limited, studies on structurally similar compounds, such as 9,10-epoxy-12-octadecenoic acid (leukotoxin), suggest potential significant effects on endothelial cells.[4] This document provides detailed protocols to assess the impact of this compound on key aspects of endothelial function, including nitric oxide production, expression of cell adhesion molecules, and vasodilation. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound's potential as a modulator of vascular health.
Data Presentation
Due to the limited availability of direct quantitative data for this compound, the following tables summarize findings for a closely related structural analog, 9,10-epoxy-12-octadecenoic acid (Leukotoxin), to provide a preliminary indication of potential effects. It is crucial to note that these data are for an analogous compound and should be interpreted with caution.
Table 1: Effect of 9,10-epoxy-12-octadecenoic acid on Nitric Oxide (NO) Production
| Cell Type | Compound Concentration | Incubation Time | Change in NO Production | Assay Method | Reference |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | 10 µM | Not Specified | Significant Increase | NO Chemiluminescence Analyzer | [5] |
Table 2: Effect of 9,10-epoxy-12-octadecenoic acid on Vasodilation
| Vessel Type | Pre-constrictor | Compound Concentration | % Relaxation | Method | Reference |
| Rat Pulmonary Arteries | Not Specified | Not Specified | Significant Dilation | Not Specified | [4] |
Table 3: Effect of Related Epoxy Fatty Acids on Endothelial Cell Adhesion Molecule Expression
| Cell Type | Compound | Treatment | Adhesion Molecule | Change in Expression | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 11,12-EET | TNF-α | VCAM-1, E-selectin, ICAM-1 | Significant Downregulation | [6] |
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide Production in Endothelial Cells
This protocol details the measurement of nitric oxide (NO) production in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Nitric Oxide Assay Kit (Griess Reagent based or fluorescent probe-based, e.g., DAF-FM Diacetate)
-
Positive control (e.g., Acetylcholine (B1216132) or Bradykinin)
-
Negative control (e.g., L-NAME, an eNOS inhibitor)
-
96-well plates
Procedure:
-
Cell Culture: Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a 10% fatty acid-free BSA solution in PBS.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution to the warm BSA solution dropwise while vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the complex by passing it through a 0.22 µm filter.
-
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.
-
Treatment:
-
Wash the cells once with warm PBS.
-
Replace the medium with fresh, serum-free medium containing various concentrations of the this compound-BSA complex (e.g., 0.1, 1, 10 µM).
-
Include wells with medium alone (vehicle control), a positive control (e.g., 10 µM Acetylcholine), and a negative control (e.g., 100 µM L-NAME followed by the test compound).
-
Incubate for the desired time (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the Griess Reagent kit to measure nitrite (B80452) concentration, a stable breakdown product of NO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Nitric Oxide Measurement (Fluorescent Probe):
-
If using a fluorescent probe like DAF-FM Diacetate, load the cells with the probe according to the manufacturer's protocol before adding the test compound.
-
Measure the fluorescence intensity using a fluorescence microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the NO production to the cell number or protein concentration in each well. Compare the results from the treated groups to the vehicle control.
Protocol 2: Analysis of Endothelial Cell Adhesion Molecule Expression
This protocol describes the use of flow cytometry to quantify the surface expression of cell adhesion molecules, such as VCAM-1 and ICAM-1, on endothelial cells following treatment with this compound.
Materials:
-
HUVECs and culture reagents
-
This compound-BSA complex
-
Tumor Necrosis Factor-alpha (TNF-α) as a pro-inflammatory stimulus
-
Fluorescently-conjugated antibodies against VCAM-1 (e.g., PE-conjugated) and ICAM-1 (e.g., FITC-conjugated)
-
Isotype control antibodies
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Cell detachment solution (e.g., Accutase or Trypsin-EDTA)
-
6-well plates
Procedure:
-
Cell Culture and Seeding: Seed HUVECs in 6-well plates and grow to confluency.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound-BSA complex for a specified duration (e.g., 4 hours).
-
Co-treat with a pro-inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for an additional period (e.g., 6-24 hours) to induce adhesion molecule expression.
-
Include appropriate controls: vehicle control, TNF-α alone, and test compound alone.
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell detachment solution to preserve surface proteins.
-
Resuspend the cells in flow cytometry buffer.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the fluorescently-conjugated antibodies against VCAM-1, ICAM-1, and their corresponding isotype controls to the respective tubes.
-
Incubate on ice in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry buffer by centrifugation.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each marker.
-
-
Data Analysis: Compare the MFI of VCAM-1 and ICAM-1 in the treated groups to the TNF-α stimulated control group.
Protocol 3: Ex Vivo Vasodilation Assay Using Wire Myography
This protocol outlines the assessment of the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Acetylcholine (ACh) as an endothelium-dependent vasodilator
-
Sodium Nitroprusside (SNP) as an endothelium-independent vasodilator
-
This compound-BSA complex
-
Wire myograph system
-
Dissection tools
Procedure:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the wire myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of ~1.5 g for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 80 mM) to assess viability.
-
After washing and re-equilibration, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add a single high concentration of acetylcholine (e.g., 10 µM) to assess endothelial integrity (relaxation of >80% indicates intact endothelium).
-
-
Vasodilation Protocol:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of the this compound-BSA complex (e.g., 10 nM to 30 µM) to construct a concentration-response curve.
-
Record the changes in tension.
-
-
Mechanistic Studies (Optional):
-
To investigate the role of NO, pre-incubate the rings with an eNOS inhibitor (e.g., L-NAME) before pre-contraction and repeat the concentration-response curve.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Visualization of Pathways and Workflows
Workflow for Nitric Oxide Production Assay.
Potential Signaling Pathway of Epoxy Fatty Acids.
Workflow for Cell Adhesion Molecule Expression Analysis.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450 epoxygenases protect endothelial cells from apoptosis induced by tumor necrosis factor-alpha via MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotoxin, 9,10-epoxy-12-octadecenoate, causes pulmonary vasodilation by stimulation of vascular eNOS and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotoxin-activated human pulmonary artery endothelial cell produces nitric oxide and superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
Application Notes & Protocols: Development of Immunoassays for trans-9,10-Epoxyhexadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid of interest in various biological studies. Quantifying its presence in biological matrices is crucial for understanding its physiological and pathological roles. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput method for such quantification.[1] This document provides a detailed protocol for the development of a competitive immunoassay for this compound, from hapten synthesis to the final assay procedure.
Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be covalently linked to a larger carrier protein to elicit an immune response and produce specific antibodies.[2][3][4] The developed antibodies can then be used in a competitive immunoassay format for the detection of the free analyte in samples.
I. Experimental Protocols
Hapten-Carrier Protein Conjugate Synthesis
To produce antibodies against this compound, it must first be conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) is recommended for the immunizing conjugate due to its high immunogenicity, while Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are suitable for the coating antigen in the ELISA to avoid cross-reactivity with the carrier protein itself.[2][5] The carboxylic acid group of the fatty acid provides a convenient handle for conjugation to primary amines on the carrier protein using a carbodiimide (B86325) crosslinker like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Protocol for EDC/NHS Conjugation:
-
Activation of Carboxylic Acid:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add a 1.5-molar excess of EDC (e.g., ~15 mg) and NHS (e.g., ~9 mg) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of the carrier protein (KLH or BSA) in 2 ml of PBS (pH 7.4).
-
Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the buffer to remove unreacted hapten and crosslinkers.
-
After dialysis, store the conjugate solution in aliquots at -20°C.
-
-
Characterization of the Conjugate:
-
The successful conjugation can be confirmed by methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which will show an increase in the molecular weight of the protein.
-
The hapten-to-protein molar ratio can be estimated using spectrophotometric methods if the hapten has a distinct absorbance, though this is not the case for this compound.
-
Polyclonal Antibody Production
The following is a general guideline for the production of polyclonal antibodies in rabbits using the prepared KLH-hapten conjugate.
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA) or an alternative like Ribi Adjuvant System®[6]
-
Freund's Incomplete Adjuvant (FIA) or an alternative
-
Sterile saline
-
Syringes and needles
-
Two healthy adult rabbits
Protocol:
-
Pre-immune Serum Collection:
-
Collect blood from the ear vein of each rabbit to obtain pre-immune serum, which will serve as a negative control. Store at -20°C.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify 500 µg of the KLH conjugate in 500 µL of sterile saline with an equal volume of Freund's Complete Adjuvant (FCA). Inject the 1 mL emulsion subcutaneously at multiple sites on the back of each rabbit.[3]
-
Day 21 (First Boost): Prepare a similar emulsion using Freund's Incomplete Adjuvant (FIA) and inject 250 µg of the conjugate per rabbit.
-
Day 42 (Second Boost): Repeat the booster injection with FIA as on day 21.
-
Subsequent Boosts: Administer booster injections every 3-4 weeks with FIA.
-
-
Titer Monitoring and Serum Collection:
-
Starting from day 52 (10 days after the second boost), collect small amounts of blood to test the antibody titer using an indirect ELISA (see protocol below).
-
Once a high and stable titer is achieved, proceed with larger bleeds. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the collected antiserum in aliquots at -20°C or -80°C.
-
Indirect Competitive ELISA Protocol
This protocol describes a competitive ELISA for the quantification of this compound in samples. In this format, free analyte in the sample competes with the hapten-BSA conjugate coated on the plate for binding to a limited amount of specific antibody. A lower signal indicates a higher concentration of the analyte in the sample.[7]
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Rabbit anti-trans-9,10-Epoxyhexadecanoic acid polyclonal antibody (primary antibody)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
This compound standard
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.[8]
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Prepare samples for analysis, diluting them in Assay Buffer as needed.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody (at its optimal dilution) for 30 minutes at 37°C.
-
Alternatively, add 50 µL of each standard or sample directly to the wells, followed by 50 µL of the diluted primary antibody.
-
Incubate the plate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
II. Data Presentation
Quantitative data from the immunoassay development should be summarized for clarity.
Table 1: Antibody Titer Determination
| Antiserum Dilution | Absorbance (450 nm) vs. Coating Antigen | Absorbance (450 nm) vs. Pre-immune Serum |
|---|---|---|
| 1:1,000 | ||
| 1:5,000 | ||
| 1:10,000 | ||
| 1:50,000 |
| 1:100,000 | | |
Table 2: Competitive Immunoassay Performance
| Parameter | Value |
|---|---|
| IC₅₀ (50% Inhibitory Concentration) | |
| Limit of Detection (LOD) | |
| Linear Range | |
| Intra-assay Precision (%CV) |
| Inter-assay Precision (%CV) | |
Table 3: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
|---|---|
| This compound | 100 |
| cis-9,10-Epoxyhexadecanoic acid | |
| Palmitic acid | |
| Oleic acid |
| Other related fatty acids | |
III. Visualization
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of hapten-carrier protein conjugates.
Caption: Protocol for the indirect competitive ELISA.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. biossusa.com [biossusa.com]
- 6. research.umd.edu [research.umd.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
"troubleshooting peak tailing in GC-MS analysis of epoxy fatty acids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of epoxy fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing specifically with my derivatized epoxy fatty acids?
Peak tailing for epoxy fatty acids, even after derivatization, is often due to active sites within the GC system that interact with polar functional groups on the analytes.[1][2][3] Epoxy fatty acids, even as methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) derivatives, can retain some polarity, making them susceptible to interactions with acidic silanol (B1196071) groups on the column wall or contaminants in the inlet.[1][4]
Q2: Can the derivatization process itself cause peak tailing?
Yes, an incomplete or improper derivatization can leave underivatized carboxyl or hydroxyl groups, which are highly active and will cause significant peak tailing.[5] It is crucial to ensure the derivatization reaction goes to completion. Additionally, residual derivatization reagents can sometimes interfere with the chromatography.[6]
Q3: How does the choice of GC column affect peak tailing for these compounds?
The column's stationary phase and its condition are critical. A non-polar or mid-polarity column is typically used for FAMEs.[7] However, column degradation, where the stationary phase is damaged or stripped, can expose active silanol groups on the fused silica (B1680970) tubing, leading to peak tailing for polar analytes.[4][8] Contamination of the column with non-volatile sample matrix components is also a very common cause.[6][8]
Q4: What role does the GC inlet play in peak tailing?
The inlet is a primary source of peak shape problems.[9] Common issues include:
-
Contaminated Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites.
-
Improper Liner Choice: Using the wrong type of liner (e.g., one without glass wool for dirty samples) can lead to poor sample volatilization and contamination.[10]
-
Dead Volume: Improper column installation in the inlet can create unswept volumes, leading to band broadening and tailing.[11][12]
-
Leaks: A leak in the inlet septum or fittings can disrupt carrier gas flow, causing tailing.[13]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Peak Tailing
A systematic approach is key to identifying the root cause of peak tailing. The following workflow can help isolate the problem.
References
- 1. youtube.com [youtube.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Restek - Blog [restek.com]
Technical Support Center: Optimizing HPLC Separation of Cis and Trans Epoxy Fatty Acid Isomers
Welcome to the technical support center for the analysis of epoxy fatty acid isomers. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis and trans epoxy fatty acid isomers by HPLC?
The main difficulty lies in their structural similarity. Cis and trans isomers have the same mass and similar chemical properties, which results in very close retention times on standard HPLC columns.[1] Their difference is in the spatial arrangement (geometry) of the atoms around the double bond, which requires a highly selective stationary phase to resolve.[2]
Q2: Which type of HPLC column is best suited for separating cis and trans epoxy fatty acid isomers?
While standard C18 columns can be used, they often provide insufficient resolution for geometric isomers due to their similar hydrophobicity.[1] For enhanced separation, consider the following:
-
Columns with high molecular shape selectivity: Columns like COSMOSIL Cholester are specifically designed to offer better separation of geometric isomers.[1]
-
Polar cyanopropyl columns: These columns have a stationary phase with a strong dipole moment, which interacts differently with the "U" shape of cis isomers compared to the more linear shape of trans isomers, often resulting in the elution of trans isomers first.[2]
-
Silver-ion HPLC: This technique is an excellent choice for the quantitative separation of cis and trans fatty acids, often used for micropreparative purposes to isolate isomers for further analysis.[3]
For separating enantiomers (e.g., different stereoisomers of the epoxide), a chiral HPLC column is mandatory. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[4][5]
Q3: How does mobile phase composition affect the separation?
The mobile phase is a critical factor in achieving separation.[6] Key considerations include:
-
Solvent Ratio: In reversed-phase chromatography, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase alters the polarity of the mobile phase and influences retention times.[6]
-
Additives: Small amounts of acid, such as acetic acid or formic acid (e.g., 0.05%), are often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the fatty acids.[7][8][9]
-
pH Control: The pH of the mobile phase can significantly impact the ionization of acidic analytes. Maintaining a consistent and optimal pH is crucial for reproducible results.[9][10]
Q4: What detection methods are suitable for epoxy fatty acids?
Since epoxy fatty acids lack a strong chromophore, standard UV detection can be challenging. Common detection methods include:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds and is compatible with gradient elution, making it a good choice for complex samples.[8][11]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that not only detects the isomers but also confirms their identity and structure through fragmentation patterns.[7][12]
-
UV Detection after Derivatization: To enhance sensitivity for UV detection, fatty acids can be derivatized with a UV-absorbing tag, such as p-bromophenacyl bromide.[13] Derivatization with reagents like N,N-diethyldithiocarbamate can also be used for sensitive quantification.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution Between Cis/Trans Isomers | 1. Inappropriate Column: Standard C18 columns may lack the selectivity for geometric isomers.[1] 2. Mobile Phase Not Optimized: The solvent strength or composition may be unsuitable.[9] | 1. Switch to a more selective column: Use a column with high shape selectivity (e.g., cholesteryl- or cyanopropyl-based).[1][2] For enantiomers, a chiral column is necessary.[4] 2. Optimize the mobile phase: Adjust the organic solvent-to-water ratio. Try a different organic solvent (e.g., switch from methanol (B129727) to acetonitrile).[10] 3. Lower the temperature: Running the separation at a lower temperature can sometimes enhance resolution between isomers. |
| Broad or Tailing Peaks | 1. Column Contamination: Buildup of sample matrix components on the column frit or packing material. 2. Column Overload: Injecting too much sample. 3. pH Mismatch: The pH of the sample solvent may be incompatible with the mobile phase. | 1. Implement a column cleaning procedure: Flush the column with a series of strong solvents.[15] Always use guard columns and filter samples to prevent contamination. 2. Reduce injection volume or sample concentration. 3. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Adjust the sample pH if necessary.[16] |
| Split Peaks | 1. Clogged Inlet Frit or Void in Column: A partial blockage or a void in the packing bed at the column inlet can distort the flow path.[15] 2. Injection Solvent Effect: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15] | 1. Back-flush the column to attempt to dislodge particulates from the frit. If this fails, the frit may need to be replaced or the column replaced.[15] 2. Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. |
| High Backpressure | 1. System Blockage: Particulate matter from the sample or mobile phase may be blocking the tubing, injector, or column frit.[15] 2. Buffer Precipitation: The buffer in the mobile phase may precipitate if the concentration of the organic solvent is too high. | 1. Isolate the source: Systematically check the pressure with and without the column to identify the location of the blockage.[15] 2. Filter all samples and mobile phases using a 0.45 µm or 0.22 µm filter. 3. Ensure buffer compatibility with the chosen organic solvent and concentration range. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase. 2. Detector Issues: Fluctuations in the lamp or detector temperature. 3. Air Bubbles in the System: Degassing of the mobile phase is incomplete. | 1. Prepare fresh mobile phase using high-purity HPLC-grade solvents. Degas the mobile phase thoroughly. 2. Allow the detector to warm up and stabilize. Consult the instrument manual for detector-specific troubleshooting. 3. Degas the mobile phase using an in-line degasser, sonication, or helium sparging. |
Data & Methodologies
Table 1: HPLC Column and Mobile Phase Recommendations
| Separation Goal | Column Type | Stationary Phase Example | Typical Mobile Phase | Reference |
| General Epoxy Fatty Acid Analysis | Reversed-Phase | C18 (Octadecyl Silane) | Methanol/Water with 0.05% Acetic Acid | [7][8] |
| Cis/Trans Isomer Separation | High Shape Selectivity | COSMOSIL Cholester | 90% Methanol with 0.05% TFA | [1] |
| Cis/Trans Isomer Separation | Polar Phase | Cyanopropyl | Gradient of Hexane/Isopropanol | [2][11] |
| Enantiomer Separation | Chiral | Polysaccharide-based (e.g., Amylose, Cellulose) | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase | [4][5][17] |
| Silver Ion Chromatography | Silver-Ion Column | - | Acetonitrile-based | [3] |
Table 2: Typical HPLC Operating Parameters
| Parameter | Typical Value / Range | Notes |
| Flow Rate | 0.5 - 1.5 mL/min | Adjust to optimize resolution and analysis time. |
| Column Temperature | Ambient to 40°C | Temperature can influence selectivity; consistency is key. |
| Injection Volume | 5 - 20 µL | Depends on column dimensions and sample concentration. |
| Detection Wavelength (UV) | ~210 nm (for underivatized) or specific λ for derivatized acids | Low UV for native acids; derivatization is recommended for sensitivity.[13][14] |
| ELSD Parameters | Evaporation Temp: 30-50°C; Nebulizer Gas Pressure: ~3.5 bar | Optimize based on mobile phase composition and flow rate. |
| MS Ionization | Electrospray Ionization (ESI) | Often used in negative ion mode for fatty acids. |
Experimental Protocols
General Protocol for HPLC Method Development
This protocol outlines the key steps for developing a robust method for separating cis and trans epoxy fatty acid isomers.
-
Sample Preparation:
-
Lipid Extraction: If working with a complex matrix (e.g., plasma, tissue), perform a lipid extraction using a method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[16]
-
Saponification/Esterification (Optional): For total fatty acid analysis, lipids may be saponified to release free fatty acids, which can then be esterified (e.g., to methyl esters) for improved chromatography, though this is more common for GC analysis.[1]
-
Derivatization (Optional, for UV Detection): If using UV detection, derivatize the fatty acids with a suitable chromophore.
-
Final Dilution: Dissolve the final, cleaned extract in the initial mobile phase or a weaker solvent.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
-
HPLC System Setup:
-
Column Selection: Choose an appropriate column based on the separation goal (see Table 1). A high-selectivity column is recommended for cis/trans isomers.[1][2]
-
Mobile Phase Preparation: Prepare fresh mobile phases using HPLC-grade solvents. Add any modifiers (e.g., 0.05% acetic acid) and mix thoroughly. Degas the mobile phase before use.
-
System Equilibration: Purge the pump lines and run the mobile phase through the entire system, including the column, until the baseline is stable (typically 30-60 minutes).
-
-
Method Optimization:
-
Initial Gradient Screening: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions for your compounds.[9]
-
Mobile Phase Optimization: Based on the screening run, refine the mobile phase composition. Test different solvent ratios (isocratic) or gradient slopes to improve the resolution of the target isomers.[9]
-
Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to further optimize resolution and peak shape.
-
-
Data Acquisition and Analysis:
-
Inject standards of the cis and trans isomers to determine their retention times and confirm peak identity.
-
Inject the prepared sample and integrate the peak areas for quantification.
-
Use an internal standard for improved quantitative accuracy.
-
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting poor isomer resolution.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Coating Type Chiral HPLC Columns - Amerigo Scientific [amerigoscientific.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
"common interferences in the analysis of trans-9,10-Epoxyhexadecanoic acid"
Welcome to the technical support center for the analysis of trans-9,10-Epoxyhexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential interferences and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of this compound?
A1: The most common interferences in the analysis of this compound can be categorized into three main types:
-
Isomeric Interferences: Co-elution of isomers, such as the cis-isomer (cis-9,10-Epoxyhexadecanoic acid) and other positional isomers, can lead to inaccurate quantification.
-
Matrix Effects: Particularly in LC-MS analysis, co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue) can cause ion suppression or enhancement, affecting the analyte's signal intensity. Phospholipids are a major contributor to matrix effects in lipidomics.
-
Contamination: Contamination from labware, solvents, and reagents can introduce interfering compounds. For instance, plasticizers from plastic tubes and containers can leach into samples and interfere with the analysis. A study on a similar compound, cis-9,10-epoxyoctadecanoic acid, identified significant contamination from laboratory plasticware, contributing approximately 2 nM to the endogenous levels in plasma.[1]
Q2: How can I minimize matrix effects in my LC-MS analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employing robust sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove a significant portion of interfering matrix components like phospholipids.
-
Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation of this compound from co-eluting matrix components is highly effective.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, thereby mitigating their impact on the ionization of the target analyte. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: My results for this compound are inconsistent. What should I check?
A3: Inconsistent results can stem from several factors. Here's a checklist of potential issues to investigate:
-
Sample Stability: Ensure that your samples have been consistently stored at an appropriate temperature (e.g., -80°C) to prevent degradation of the epoxy fatty acid.
-
Sample Preparation Reproducibility: Verify the precision of your sample preparation steps, including pipetting, extraction, and derivatization.
-
Instrument Performance: Check the performance of your analytical instrument (GC-MS or LC-MS/MS), including the autosampler, column, and detector.
-
Interferences: Evaluate the potential for the interferences mentioned in Q1 and Q2.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Problem: Inability to separate this compound from its cis-isomer or other positional isomers, leading to inaccurate quantification.
Troubleshooting Steps:
-
Column Selection (GC-MS): For GC-MS analysis, a highly polar capillary column, such as one with a high cyanopropyl content, is recommended for separating cis/trans fatty acid isomers.[2]
-
Chromatographic Conditions (GC-MS): Optimize the temperature program. A slower temperature ramp can improve the resolution of closely eluting isomers.
-
Column Selection (LC-MS): For LC-MS, a C18 reversed-phase column is commonly used. Experiment with different column lengths, particle sizes, and manufacturers to find the optimal selectivity for your isomers.
-
Mobile Phase Optimization (LC-MS): Adjust the mobile phase composition and gradient profile. Small changes in the organic modifier or additives can significantly impact selectivity.
-
Consider Chiral Chromatography: If you are analyzing enantiomers, a chiral stationary phase will be necessary for their separation.
Issue 2: Suspected Matrix Effects in LC-MS/MS Analysis
Problem: You observe signal suppression (lower than expected intensity) or enhancement, and poor reproducibility between samples, especially in biological matrices like plasma or serum.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting matrix effects.
Detailed Steps:
-
Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. The percentage difference indicates the degree of matrix effect.
-
Optimize Sample Preparation: If significant matrix effects are observed, refine your sample preparation protocol. Solid-phase extraction (SPE) is often more effective at removing interferences than a simple protein precipitation.
-
Enhance Chromatographic Separation: Adjust your LC method to separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.
-
Implement an Internal Standard: The most reliable way to correct for matrix effects is to use a stable isotope-labeled internal standard for this compound.
Issue 3: Contamination from External Sources
Problem: Detection of this compound or interfering peaks in blank samples.
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Analyze all solvents and reagents used in the sample preparation process to identify the source of contamination.
-
Labware Evaluation: Avoid plastic labware where possible, as plasticizers can leach into your samples. A study on a similar compound found that plasticware contributed to the background levels.[1] Use glass or polypropylene (B1209903) tubes and pipette tips from a reliable source. If plasticware is unavoidable, pre-rinse it with the extraction solvent.
-
System Cleanup: If the source of contamination is not found in the reagents or labware, it may be coming from the analytical system itself. Clean the injection port, autosampler, and column. A delay column can be installed to separate analyte peaks from contamination originating from the mobile phase.
Quantitative Data on Common Interferences
While specific quantitative data for this compound is limited in the literature, the following tables provide data for related compounds to illustrate the potential impact of common interferences.
Table 1: Contamination of a Related Epoxy Fatty Acid from Laboratory Plasticware
| Analyte | Matrix | Source of Contamination | Contribution to Endogenous Levels | Reference |
| cis-9,10-epoxyoctadecanoic acid | Plasma | Laboratory plasticware | ~2 nM | [1] |
Table 2: Impact of Sample Preparation on Recovery and Matrix Effects for a Panel of Drugs (Illustrative)
| Sample Preparation Method | Average Recovery (%) | Number of Compounds with Significant Matrix Effects (>2-fold) |
| Protein Precipitation (PPT) | >80 (for 8/15 drugs) | Not specified, but issues with ion suppression noted |
| SPE (Reversed-Phase) | Low (for 12/15 drugs) | 9/15 |
| SPE (Mixed-Mode Cation Exchange) | >80 (for 14/15 drugs) | 9/15 |
| Supported Liquid Extraction (SLE) | Good | Minimal |
Note: This table is illustrative of how different sample preparation methods can impact recovery and matrix effects for a range of analytes and is not specific to this compound.
Experimental Protocols
Protocol 1: General Workflow for Analysis of Epoxy Fatty Acids in Plasma
Caption: A general workflow for the analysis of epoxy fatty acids.
Detailed Methodology (LC-MS/MS):
-
Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard for this compound.
-
Perform a liquid-liquid extraction by adding a mixture of isopropanol and hexane. Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.
-
MS/MS System: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
Detailed Methodology (GC-MS):
-
Sample Preparation and Extraction: Follow steps 1 and 2 as in the LC-MS/MS protocol.
-
Derivatization:
-
To the dried lipid extract, add a derivatizing agent to increase the volatility of the analyte. Common choices include pentafluorobenzyl (PFB) bromide to form PFB esters or a silylating agent like BSTFA to form trimethylsilyl (B98337) (TMS) ethers. For the analysis of a similar compound, cis-9,10-epoxyoctadecanoic acid, derivatization to the PFB ester has been successfully used.[1][3]
-
-
GC-MS Analysis:
-
GC System: Use a high-polarity capillary column (e.g., high cyanopropyl content) to achieve good separation of isomers.
-
Injection: Use a splitless or split injection depending on the analyte concentration.
-
MS System: Electron capture negative ionization (ECNI) is highly sensitive for PFB esters, while electron ionization (EI) is commonly used for TMS ethers.
-
Signaling Pathway
Epoxy fatty acids, including this compound, are known to be metabolized by soluble epoxide hydrolase (sEH).[4][5][6] The inhibition of this enzyme can potentiate the biological effects of epoxy fatty acids.
Caption: Simplified metabolic pathway of epoxy fatty acids.
This technical support guide provides a starting point for troubleshooting common issues in the analysis of this compound. Due to the limited availability of data specific to this analyte, it is crucial to perform a thorough method validation for your specific matrix and analytical conditions.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues [mdpi.com]
"minimizing matrix effects in LC-MS/MS analysis of epoxy fatty acids"
Technical Support Center: Epoxy Fatty Acid Analysis
Welcome to the technical support center for the LC-MS/MS analysis of epoxy fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on minimizing matrix effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a major problem for epoxy fatty acid analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, salts, and, most notably, phospholipids (B1166683). Matrix effects occur when these co-eluting components interfere with the ionization of your target epoxy fatty acids in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement.[1] For epoxy fatty acids, which are often present at low physiological concentrations, matrix effects can severely compromise sensitivity, accuracy, and reproducibility, leading to erroneous quantification.[2][3] Phospholipids are a primary cause of these issues as they are abundant in biological samples and often co-extract with the analytes of interest.[4][5][6]
Q2: I'm seeing poor reproducibility and high variability in my results. Could this be due to matrix effects?
A2: Yes, high variability is a classic sign of uncontrolled matrix effects.[6][7] Sample-to-sample differences in the concentration of matrix components, especially phospholipids, can cause varying degrees of ion suppression.[8] This leads to inconsistent analyte signals even when the true concentration is the same across samples. Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for this variability.[8]
Q3: What is the best internal standard strategy for epoxy fatty acid analysis?
A3: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte you are quantifying. A SIL-IS is chemically almost identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same extraction inefficiencies and degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to its corresponding SIL-IS, you can achieve accurate and precise quantification that compensates for matrix effects.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can reduce the concentration of interfering matrix components, which may lessen ion suppression.[8][9][10] However, this strategy is only viable if your epoxy fatty acid concentrations are high enough to remain well above the instrument's limit of quantitation after dilution.[9][10] For trace-level analysis, dilution often leads to the loss of a detectable signal.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Problem 1: Low Analyte Signal or Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.[4][7] Phospholipids are notorious for causing ion suppression in ESI-MS and can build up on the LC column and MS source.[4][6][11]
-
Solution: Improve your sample preparation method to effectively remove phospholipids before injection. Simple protein precipitation is often insufficient as it does not remove phospholipids.[12][13] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective.[13] Specialized phospholipid removal plates and cartridges (e.g., HybridSPE) offer a highly effective solution by combining protein precipitation with targeted phospholipid depletion.[5][14]
Problem 2: Inconsistent Internal Standard Response
-
Possible Cause: The internal standard may not be co-eluting perfectly with the analyte, or it may be experiencing different matrix effects. This can happen if using a structural analog instead of a stable isotope-labeled standard.
-
Solution:
-
Verify Co-elution: Ensure the retention times of your analyte and internal standard are as close as possible by optimizing your chromatography.
-
Use a SIL-IS: Switch to a stable isotope-labeled internal standard. Its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.
-
Check IS Purity: Verify the purity of your SIL-IS, as any presence of the unlabeled analyte will lead to inaccurate quantification.
-
Problem 3: Poor Peak Shape and Shifting Retention Times
-
Possible Cause: Buildup of matrix components, like phospholipids, on the analytical column.[4][11] This accumulation degrades column performance over time, leading to peak broadening, tailing, and retention time shifts.
-
Solution:
-
Implement Column Washing: Use a robust column washing step at the end of each chromatographic run to elute strongly retained matrix components.
-
Use a Guard Column: A guard column can help protect your analytical column from contamination.
-
Improve Sample Cleanup: The most effective solution is to prevent the contamination in the first place by using a more rigorous sample preparation technique, such as mixed-mode SPE, to remove phospholipids.[13]
-
Experimental Protocols & Data
A robust sample preparation protocol is the most critical step in minimizing matrix effects.
Recommended Protocol: Solid-Phase Extraction (SPE) for Epoxy Fatty Acid Analysis
This protocol is a general guideline for reversed-phase SPE, which is effective at separating hydrophobic epoxy fatty acids from polar matrix components.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add a suitable SIL-IS solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727).
-
Vortex for 30 seconds and centrifuge at >12,000 rpm for 10 minutes to pellet the protein.[11]
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing Step:
-
Wash the cartridge with 1 mL of a low-percentage organic solvent solution (e.g., 10-25% methanol in water) to remove salts and other polar interferences.[11]
-
-
Elution:
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on analyte recovery and the extent of the matrix effect.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-105% | 40-70% (Suppression) | Fast, simple, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects.[12][13] |
| Liquid-Liquid Extraction (LLE) | 60-90% | 15-35% (Suppression) | Can provide clean extracts.[13] | Can have lower recovery for polar analytes; may form emulsions.[13][16] |
| Reversed-Phase SPE | 80-100% | 10-25% (Suppression) | Good recovery and removal of polar interferences.[13] | May not remove all phospholipids that have similar hydrophobicity to analytes. |
| Mixed-Mode SPE | 85-105% | <15% (Suppression) | Excellent removal of specific interferences like phospholipids.[13] | Requires more complex method development. |
| Phospholipid Removal Plates | >90% | <10% (Suppression) | Highly effective (>99%) at removing phospholipids; simple workflow.[4][5] | Higher consumable cost. |
*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. Higher values indicate greater ion suppression.
Visualizations
Workflow for Minimizing Matrix Effects
This diagram illustrates a comprehensive workflow from sample collection to data analysis, highlighting key decision points for mitigating matrix effects.
Caption: A typical experimental workflow for epoxy fatty acid analysis.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common issues related to matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurorabiomed.com [aurorabiomed.com]
"improving ionization efficiency of epoxy fatty acids in mass spectrometry"
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Epoxy Fatty Acids. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the ionization efficiency and overall quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of epoxy fatty acids often low in electrospray ionization mass spectrometry (ESI-MS)?
Epoxy fatty acids, like other oxylipins, are often present in very low concentrations within complex biological matrices.[1] Their inherent chemical structure can lead to challenges in ionization. In ESI, the process relies on creating charged droplets and evaporating solvent to produce gas-phase ions.[2] Epoxy fatty acids may not ionize efficiently in their native form, leading to low signal intensity. Furthermore, they are susceptible to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization process, causing signal suppression or enhancement.[3][4]
Q2: What are the advantages of derivatization for analyzing epoxy fatty acids?
Derivatization is a common strategy to improve the analysis of epoxy fatty acids by mass spectrometry.[5] Key advantages include:
-
Enhanced Ionization Efficiency: Covalent modifiers can be added to the fatty acid structure to increase its ionization efficiency, particularly in positive ion mode ESI.[2] For instance, converting the carboxylic acid group to an ester or amide can lead to more sensitive detection.[6]
-
Improved Fragmentation: Derivatization can promote selective and predictable fragmentation patterns during tandem mass spectrometry (MS/MS), which is crucial for structural elucidation and identifying the position of the epoxide ring.[7][8] For example, derivatization with 3-pyridylcarbinol allows for unequivocal identification of epoxide isomers through characteristic fragmentation.[8]
-
Increased Chromatographic Resolution: Chemical labeling can improve the separation of fatty acid isomers in liquid chromatography.[2][9]
Q3: Which ionization source is best for epoxy fatty acids and other lipids: ESI, APCI, or APPI?
The choice of ionization source depends on the specific analyte and the complexity of the sample. While Electrospray Ionization (ESI) is the most widely used for lipid analysis, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) offer distinct advantages, especially for less polar molecules.[2][10]
-
Electrospray Ionization (ESI): ESI is well-suited for polar and large biomolecules and is commonly used for oxylipins.[11][12] It is a "soft" ionization technique that typically forms protonated molecules or adduct ions with minimal fragmentation.[10] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) can dramatically enhance ESI sensitivity, though it may reduce the linear range.[13][14] ESI is generally the preferred method for analyzing polar compounds.[12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and more volatile compounds of lower molecular weight.[12][15] It can be more effective than ESI for certain non-polar lipids that do not ionize well by electrospray.[13][15]
-
Atmospheric Pressure Photoionization (APPI): For many lipids, APPI can be 2-4 times more sensitive than APCI and significantly more sensitive than ESI without mobile phase modifiers.[13] APPI often provides the highest signal-to-noise ratio and a wide linear dynamic range for lipid analysis.[13][14]
Q4: How can I identify and mitigate matrix effects in my analysis?
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte.[3][16]
Identification Methods:
-
Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of the analyte into the mass spectrometer post-LC column.[3] An injection of a blank matrix extract is then performed; any dips or peaks in the steady signal indicate regions of ion suppression or enhancement.[3]
-
Post-Extraction Spiking: This quantitative approach compares the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent at the same concentration.[3][17] The ratio between these responses reveals the extent of the matrix effect.[17]
Mitigation Strategies:
-
Effective Sample Preparation: Use sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[18][19]
-
Chromatographic Separation: Optimize the LC method to separate the epoxy fatty acids from co-eluting matrix components.[12]
-
Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.[3][12]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that closely resembles the samples can help correct for matrix effects.[12]
Troubleshooting Guide
Problem: Low or No Signal Intensity
Low signal intensity is a common issue that can stem from the sample preparation, the LC system, or the mass spectrometer itself.[20][21]
Detailed Troubleshooting Steps:
-
Verify Mass Spectrometer Performance:
-
Action: Perform a direct infusion of a known concentration of an epoxy fatty acid standard directly into the mass spectrometer, bypassing the LC system.[20]
-
Rationale: This step isolates the MS to confirm it is functioning correctly.[20] If you see a stable spray and a strong signal, the issue likely lies with the LC system or sample introduction.[20] If not, the problem is with the ion source or other MS components.
-
Solutions: Clean the ion source, check capillary voltages, verify nebulizing and drying gas flows, and perform a mass calibration.[12][21]
-
-
Evaluate the LC System:
-
Action: If the MS is working, reconnect the LC system and inject a standard.
-
Rationale: Complete signal loss when the LC is inline can point to issues like a pump losing its prime, blockages in the tubing, or a faulty injector.[19][20]
-
Solutions: Purge the LC pumps, check for pressure fluctuations, ensure there are no leaks, and verify the correct mobile phase is being delivered.[19][20] If peaks are broad or tailing, this could indicate column contamination or degradation.[19]
-
-
Optimize Sample and Ionization Method:
-
Action: If the LC-MS system is mechanically sound but signal intensity for your samples is low, the issue is likely chemical.
-
Rationale: Epoxy fatty acids are prone to poor ionization and matrix suppression.[1][3]
-
Solutions:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering lipids and salts.[18]
-
Optimize Mobile Phase: Add 0.1% formic acid or acetic acid to the mobile phase to improve protonation in positive ion mode.[12][22]
-
Consider Derivatization: Use a derivatization agent to enhance ionization efficiency.[2][6]
-
Adjust Source Parameters: Systematically optimize ion source parameters like interface temperature and collision-induced dissociation (CID) gas pressure, as different classes of oxylipins have distinct optimal settings.[1]
-
Test Alternative Ionization: If using ESI, consider trying APCI or APPI, which can be more sensitive for certain lipids.[13]
-
-
Data Summary: Ionization Technique Comparison
The choice of ionization technique and method can significantly impact signal intensity and detection limits.
| Parameter | ESI (Standard) | ESI (with Additives) | APCI | APPI |
| Relative Sensitivity | Baseline | Dramatically Enhanced[13][14] | Moderate | High (2-4x > APCI)[13] |
| Analyte Polarity | Polar[12][23] | Polar[23] | Non-polar to moderately polar[15] | Non-polar[13][14] |
| Linear Dynamic Range | Wide | Reduced[13][14] | 4-5 Decades[13] | >5 Decades[14] |
| Signal-to-Noise Improvement | N/A | 2 to 4-fold for some oxylipins[1] | Good | Generally Highest[13] |
| Common Adducts | [M-H]⁻ | [M+NH₄]⁺, [M+Na]⁺[14][23] | [M+H]⁺[23] | [M+H]⁺[14] |
Experimental Protocols
Protocol 1: Derivatization of Epoxy Fatty Acids using m-CPBA
This protocol describes a general method for the epoxidation of unsaturated fatty acids using meta-chloroperoxybenzoic acid (m-CPBA), which derivatizes the carbon-carbon double bond into an epoxide ring, enhancing fragmentation for structural identification.[24]
Methodology:
-
Sample Preparation: Prepare a solution of your fatty acid sample (e.g., a mixture of isomers at 100 µM each) in an appropriate organic solvent.[24]
-
Reagent Addition: Add an excess of m-CPBA (e.g., 200 mM) to the fatty acid solution.[24] The reaction is typically performed in a solvent like chloroform.[25]
-
Incubation: Incubate the reaction mixture at 50°C for approximately one hour to ensure the reaction proceeds to completion.[24] The reaction can also be carried out at room temperature for 2 hours.[25]
-
Analysis: After incubation, the sample containing the newly formed epoxy fatty acids can be directly analyzed by LC-MS/MS.[24]
Note: This derivatization converts existing double bonds into epoxides. The resulting epoxides are labile upon low-energy collision-induced dissociation (CID), yielding abundant diagnostic ion pairs that can identify the original C=C bond position.[24]
Protocol 2: Typical LC-MS/MS Parameters for Oxylipin Analysis
The following provides a representative set of starting parameters for the analysis of epoxy fatty acids and other oxylipins using UHPLC-MS/MS. Parameters should be optimized for your specific instrument and analytes.[1]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity Premier BEH C18, 2.1 x 100 mm, 1.7 µm).[26]
-
Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acid.[12][22]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) or Acetonitrile with 0.1% formic acid.[12][26]
-
Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 25-35% B), gradually increases to elute the analytes (e.g., up to 95% B), followed by a wash and re-equilibration step.[1][26]
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.[26][27]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1][12]
-
Capillary Voltage: ~2.4 kV.[26]
-
Source Temperature: 150°C.[26]
-
Desolvation Gas Temperature: 600°C.[26]
-
Cone Gas Flow: 150 L/h.[26]
-
Desolvation Gas Flow: 1000 L/h.[26]
-
Collision Gas: Argon.[1]
Note: For optimal sensitivity, analyte-specific parameters such as collision energy and entrance/exit potentials must be individually optimized.[1]
References
- 1. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01614H [pubs.rsc.org]
- 6. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. aocs.org [aocs.org]
- 11. Non-targeted and targeted analysis of oxylipins in combination with charge-switch derivatization by ion mobility high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. biotage.com [biotage.com]
- 21. zefsci.com [zefsci.com]
- 22. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. MS-based targeted profiling of oxylipins in COVID-19: A new insight into inflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
"addressing co-elution of fatty acid isomers in reversed-phase chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of fatty acid isomers during reversed-phase chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my fatty acid isomers co-elute in reversed-phase HPLC?
Fatty acid isomers, particularly geometric (cis/trans) and positional isomers, often co-elute in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their very similar hydrophobic properties.[1] Standard C18 columns separate primarily based on hydrophobicity, which is determined by chain length and the degree of unsaturation.[2][3] Isomers with the same carbon number and number of double bonds will have very similar retention times, making their separation challenging.
Q2: How can I improve the separation of my fatty acid isomers?
Improving the resolution of co-eluting fatty acid isomers can be achieved by optimizing several key chromatographic parameters:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724), methanol), the solvent-to-water ratio, and the pH can significantly impact selectivity.[4][5]
-
Stationary Phase Chemistry: Utilizing columns with different selectivities, such as those with cholesteryl-based stationary phases, can enhance separation based on molecular shape.[1]
-
Column Temperature: Adjusting the column temperature can alter the selectivity and resolution of the separation.[6][7]
-
Gradient Elution: Employing a shallow gradient can improve the separation of closely eluting compounds.[2][8]
Q3: What alternative chromatographic techniques can I use to separate fatty acid isomers?
When RP-HPLC is insufficient, other techniques can provide better resolution for fatty acid isomers:
-
Silver-Ion Chromatography (Ag+-HPLC): This is a powerful technique for separating isomers based on the number, position, and geometry of double bonds. Silver ions interact with the π-electrons of the double bonds, allowing for the separation of cis/trans and positional isomers.[9][10][11][12][13]
-
Gas Chromatography (GC): GC, especially with highly polar cyanopropyl columns, is a well-established method for the detailed separation of fatty acid methyl esters (FAMEs), including many isomers.[14]
Troubleshooting Guide
Issue 1: Poor resolution between cis and trans fatty acid isomers.
This is a common challenge due to the similar hydrophobicity of geometric isomers.
Troubleshooting Workflow:
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography [periodicos.capes.gov.br]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
"selection of internal standards for accurate quantification of epoxy fatty acids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of epoxy fatty acids (EpFAs) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What are epoxy fatty acids (EpFAs) and why is their accurate quantification important?
Epoxy fatty acids (EpFAs) are bioactive lipid mediators formed from the oxygenation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes. They play crucial roles in various physiological processes, including the regulation of inflammation, blood pressure, and pain. Accurate quantification of EpFAs is essential for understanding their roles in health and disease, and for the development of novel therapeutics targeting their metabolic pathways.
Q2: What is an internal standard (IS) and why is it critical for accurate EpFA quantification?
An internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added to the sample in a known quantity before sample preparation. The primary role of an internal standard is to correct for the variability that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] Using an internal standard improves the accuracy and precision of quantification by normalizing the analyte's response to that of the internal standard.
Q3: What are the main types of internal standards used for EpFA analysis?
The two most common types of internal standards for EpFA analysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have the same chemical structure as the analyte but are labeled with heavy isotopes (e.g., deuterium, ¹³C). This makes them chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction and ionization.[2]
-
Structural Analogs (e.g., Odd-Chain Fatty Acids): These are compounds that are structurally similar to the analytes but are not expected to be present in the biological sample. Odd-chain fatty acids (e.g., C17:0, C19:0) are often used for this purpose.[3][4] They are a more cost-effective alternative to SIL standards but may not perfectly mimic the behavior of the endogenous analytes.[2][5]
Q4: What are the key criteria for selecting an appropriate internal standard?
When selecting an internal standard, consider the following:
-
Structural Similarity: The IS should be as structurally similar to the analyte as possible to ensure similar extraction efficiency and ionization response.[6]
-
Purity: The internal standard should be of high purity and free from the analyte of interest.
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Non-Endogenous: The internal standard should not be naturally present in the samples being analyzed.[7] For odd-chain fatty acids, it's important to verify their absence or low abundance in the specific sample type.[3][5]
-
Elution Profile: In liquid chromatography-mass spectrometry (LC-MS), the internal standard should ideally elute close to the analyte to ensure it experiences similar matrix effects.[8]
Troubleshooting Guide
Issue 1: High Variability in Quantitative Results
High variability in the quantification of EpFAs can undermine the reliability of your data.
-
Possible Cause A: Inconsistent Sample Preparation. Errors in pipetting, especially of the internal standard, can lead to significant variability. Incomplete extraction or inconsistent solvent evaporation and reconstitution can also contribute.
-
Solution A: Use calibrated pipettes and be meticulous during all liquid handling steps. Ensure complete mixing after adding the internal standard. Automating liquid handling steps can improve reproducibility.
-
Possible Cause B: Inconsistent Injection Volume. Faulty autosamplers can introduce variability in the amount of sample injected into the LC-MS system.
-
Solution B: Regularly maintain and calibrate the autosampler. Check for air bubbles in the syringe and ensure the injection needle is clean and properly seated.
-
Possible Cause C: Matrix Effects. The sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard, leading to inconsistent results.[1]
-
Solution C: Use a stable isotope-labeled internal standard that co-elutes with the analyte to best compensate for matrix effects.[2] If using a structural analog, ensure it elutes as close to the analyte as possible.[8] Consider using a more efficient sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Issue 2: Poor Recovery of the Internal Standard
Low or inconsistent recovery of the internal standard can lead to inaccurate quantification.
-
Possible Cause A: Inefficient Extraction. The chosen extraction method may not be suitable for both the analyte and the internal standard.
-
Solution A: Optimize the extraction protocol. If using liquid-liquid extraction, ensure proper phase separation. For solid-phase extraction, select a sorbent and elution solvent that are appropriate for the polarity of the EpFAs and the internal standard.
-
Possible Cause B: Degradation of the Internal Standard. EpFAs and their corresponding internal standards can be sensitive to acidic or basic conditions and temperature.
-
Solution B: Ensure that the pH and temperature of the sample preparation and storage conditions are controlled. Add antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation.
Issue 3: Co-elution of Internal Standard with an Interfering Compound
An interfering compound from the sample matrix that co-elutes with the internal standard can affect its peak integration and lead to inaccurate results.
-
Possible Cause: The chromatographic separation is not optimal.
-
Solution: Adjust the liquid chromatography method. This could involve changing the mobile phase composition, gradient profile, or using a different column with a different stationary phase to achieve better separation.
Issue 4: Presence of Endogenous Levels of the "Internal Standard"
If using an odd-chain fatty acid as an internal standard, it's possible that it is present endogenously in the sample, which will lead to overestimation of the analyte concentration.
-
Possible Cause: The diet or metabolic state of the study subjects may lead to the presence of odd-chain fatty acids.[3][4]
-
Solution: Analyze a representative batch of blank samples (without added internal standard) to check for the presence of the chosen odd-chain fatty acid. If it is present, a different, non-endogenous internal standard should be selected.
Data Presentation: Performance of Internal Standards
The selection of an appropriate internal standard is crucial for accurate and precise quantification. Below is a summary of expected performance characteristics for different types of internal standards.
| Internal Standard Type | Linearity (R²) | Recovery (%) | Precision (CV%) | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., d4-14,15-EET) | > 0.99 | 85-115% | < 15% | Considered the "gold standard" for accuracy as it co-elutes and behaves nearly identically to the analyte.[2] | Higher cost and may not be commercially available for all EpFAs. |
| Odd-Chain Fatty Acid (e.g., C17:0) | > 0.98 | 70-130% | < 20% | Cost-effective and commercially available.[3] | May not perfectly mimic the extraction and ionization behavior of all EpFAs; potential for endogenous presence.[2][4][5] |
| Structural Analog (Non-fatty acid) | Variable | Variable | Variable | Can be cost-effective. | Behavior during extraction and ionization may differ significantly from the analyte, leading to less accurate correction.[6] |
Note: The values in this table are representative and may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Epoxy Fatty Acids from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., a mixture of deuterated EpFAs at a known concentration).
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elution: Elute the EpFAs and the internal standard with 2 mL of ethyl acetate (B1210297) into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol for LC-MS/MS Analysis of Epoxy Fatty Acids
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 20% B
-
18.1-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each EpFA and the internal standard. For example:
-
14,15-EpETrE: m/z 319 -> m/z 195
-
d4-14,15-EpETrE: m/z 323 -> m/z 199
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Mandatory Visualization
Signaling Pathway of Epoxy Fatty Acid Metabolism
Epoxy fatty acids are primarily metabolized by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active diols. This pathway is a key target for therapeutic intervention, as inhibiting sEH can increase the levels of beneficial EpFAs.
Caption: Metabolism of epoxy fatty acids by soluble epoxide hydrolase.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative method for EpFA analysis. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for EpFA analysis.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of trans-9,10-Epoxyhexadecanoic acid during sample preparation"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-9,10-Epoxyhexadecanoic acid and other epoxy fatty acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate challenges during sample preparation and analysis, ensuring the integrity and stability of your analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily occurs through two pathways: enzymatic hydrolysis and chemical hydrolysis.
-
Enzymatic Hydrolysis: The epoxide group is susceptible to hydrolysis by epoxide hydrolases, such as soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which convert the epoxide to a diol.[1][2] sEH is often the major enzyme responsible for the in vivo degradation of epoxy fatty acids.[2]
-
Chemical Hydrolysis: The epoxide ring can be opened by acid- or base-catalyzed hydrolysis. Acidic conditions can lead to a nucleophilic attack on the protonated epoxy group, particularly at a pH below the pKa of the fatty acid (around 4.4).[3][4] Alkaline conditions can also promote degradation.
Q2: How can I prevent enzymatic degradation of my sample?
A2: To prevent enzymatic degradation by epoxide hydrolases, it is crucial to inhibit these enzymes immediately upon sample collection. This can be achieved by:
-
Adding specific inhibitors: Use of selective inhibitors for sEH and mEH is effective. For instance, t-AUCB can be used to inhibit sEH.[1] A combination of inhibitors for both sEH and mEH can block over 90% of hydrolytic activity in tissue extracts.[1]
-
Lowering the temperature: Immediately cooling the sample on ice and processing at low temperatures will significantly reduce enzymatic activity. For long-term storage, temperatures of -80°C are recommended.
-
Solvent precipitation: Denaturing enzymes by adding a high concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) during the extraction process can also halt enzymatic activity.
Q3: What is the optimal pH range for sample handling and extraction?
A3: The stability of epoxy fatty acids is highly pH-dependent. The pKa of most epoxy fatty acids is approximately 4.4.[3] To maintain the compound in its protonated, less water-soluble form for efficient extraction with organic solvents, a slightly acidic pH is often used. However, strongly acidic conditions (e.g., pH 2.4) can promote hydrolysis of the epoxide ring.[4] Therefore, a pH range of 6.0 to 7.4 is generally recommended for sample handling and extraction to balance stability and extraction efficiency.[1][5] For enzymatic assays involving sEH, a physiological pH of 7.4 is optimal.[1]
Q4: What are the recommended storage conditions for this compound and samples containing it?
A4: Proper storage is critical to prevent degradation. For long-term stability, samples and standards should be stored at ultra-low temperatures.
| Storage Condition | Recommendation | Rationale |
| Short-term (hours to days) | 4°C or on ice | Minimizes enzymatic activity and immediate chemical degradation. |
| Long-term (weeks to years) | -80°C or lower | Preserves the integrity of the epoxy fatty acid by significantly reducing both enzymatic and chemical degradation rates. |
| Solvent Storage | In a non-polar organic solvent under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidative degradation. |
Epoxy resins and hardeners, for general reference, are best stored at room temperature (around 22°C/72°F) in sealed containers to prevent contamination and moisture absorption.[6][7][8] Extreme temperature fluctuations should be avoided.[9]
Troubleshooting Guides
Issue 1: Low recovery of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous sample is appropriately adjusted to just below the pKa (~4.4) to protonate the carboxylic acid, making it more soluble in the organic extraction solvent.[3] Use a sufficiently high ratio of organic solvent to aqueous sample and perform multiple extractions (e.g., 3 times). |
| Degradation during Extraction | Avoid strongly acidic or basic conditions. If acidification is necessary for extraction, use a mild acid and minimize the exposure time. Perform extractions at low temperatures (e.g., on ice) to reduce enzymatic and chemical degradation. |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the fatty acid to surfaces. Pre-rinse all labware with a high-purity solvent.[10] |
| Emulsion Formation | If an emulsion forms during liquid-liquid extraction, centrifugation can help to break it. Adding a small amount of a saturated salt solution (e.g., NaCl) can also aid in phase separation. |
Issue 2: Appearance of unexpected peaks in chromatogram, suggesting degradation.
| Possible Cause | Troubleshooting Step |
| Enzymatic Hydrolysis | An unexpected peak corresponding to the diol of this compound may be present. Ensure that enzyme inhibitors were added immediately upon sample collection and that the sample was kept cold. |
| Acid-Catalyzed Hydrolysis | If samples were exposed to acidic conditions, diol formation can occur. Verify the pH of all solutions used during sample preparation. |
| Oxidative Degradation | The presence of additional hydroxyl or keto groups may indicate oxidation.[11] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[12] Store samples under an inert atmosphere and minimize exposure to air and light. |
Issue 3: Poor chromatographic peak shape (e.g., tailing).
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization (for GC analysis) | Ensure the derivatization reaction has gone to completion. Use a fresh derivatizing agent and optimize the reaction time and temperature.[13] The sample must be completely dry as silylation reagents are moisture-sensitive.[13] |
| Active Sites in GC System | The polar carboxylic acid group can interact with active sites in the GC inlet or column, causing peak tailing. Use a deactivated inlet liner and check for column degradation. Derivatization to a less polar ester (e.g., methyl or silyl (B83357) ester) is crucial for good peak shape in GC.[13] |
| Contamination | Fatty acids are common contaminants from sources like plasticware, solvents, and even fingerprints.[10] Run procedural blanks to identify the source of contamination and use high-purity solvents and clean glassware.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add an internal standard.
-
Enzyme Inhibition: Immediately add a solution of sEH/mEH inhibitors (e.g., t-AUCB) and place the sample on ice.
-
Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins. Vortex thoroughly.
-
Phase Separation: Add 300 µL of an organic solvent like ethyl acetate (B1210297) or hexane (B92381), vortex, and centrifuge to separate the phases.
-
Collection: Carefully collect the upper organic layer containing the lipids.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 300 µL of the organic solvent.
-
Drying: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
SPE is useful for cleaning up extracts prior to analysis. A C18 reversed-phase cartridge is commonly used.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
Sample Loading: Load the reconstituted lipid extract (from LLE) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 1-2 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the epoxy fatty acids with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS or a suitable solvent for derivatization.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol converts the carboxylic acid group to a more volatile methyl ester.
-
Sample Preparation: Ensure the dried lipid extract is completely free of water.
-
Reagent Addition: Add 50 µL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.[14]
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[14]
-
Extraction: After cooling, add 0.5 mL of a saturated NaCl solution and 0.6 mL of hexane. Vortex to extract the FAMEs into the hexane layer.
-
Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Summary Tables
Table 1: pH and Temperature Effects on Epoxy Fatty Acid Stability
| Parameter | Condition | Effect on Stability | Recommendation | Reference |
| pH | < 4.4 (acidic) | Increased risk of acid-catalyzed hydrolysis of the epoxide ring. | Adjust pH carefully; avoid strong acids. A pH of 6-7.4 is generally safer. | [3][4] |
| > 8.0 (alkaline) | Can promote hydrolysis. | Avoid strong bases during sample preparation. | [5] | |
| Temperature | Elevated (>40°C) | Accelerates both chemical and enzymatic degradation. Formation of epoxy fatty acids from polyunsaturated fatty acids increases with heating time and temperature in oils. | Keep samples on ice or at 4°C during processing. Avoid unnecessary heating. | [11][15] |
| Room Temperature | Slow degradation can still occur. | Process samples promptly. For storage, use low temperatures. | [7][8] | |
| -20°C | Suitable for short to medium-term storage. | |||
| -80°C | Optimal for long-term storage to ensure stability. | Recommended for all valuable samples and standards. |
Table 2: Inhibition of Epoxide Hydrolases
| Enzyme | Inhibitor | Typical Concentration | Efficacy | Reference |
| Soluble Epoxide Hydrolase (sEH) | t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) | 10 µM | Highly effective and selective for sEH. | [1] |
| AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) | 0-25 nM | Potent sEH inhibitor. | [16] | |
| Natural Isothiocyanates (e.g., Sulforaphane) | Varies | Potential natural inhibitors of sEH. | [16] | |
| Microsomal Epoxide Hydrolase (mEH) | 12-HAS (12-hydroxy-stearic acid) | 10 µM | Selective inhibitor for mEH. | [1] |
| Combined sEH and mEH | Mixture of t-AUCB and 12-HAS | 10 µM each | Blocks >90% of total epoxide hydrolase activity in tissues. | [1] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chillepoxy.com [chillepoxy.com]
- 7. westsystem.com [westsystem.com]
- 8. eu.westsystem.com [eu.westsystem.com]
- 9. resiners.com [resiners.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of trans-9,10-Epoxyhexadecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of trans-9,10-epoxyhexadecanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Incomplete Derivatization Leading to Low Product Yield
Q: My derivatization reaction for this compound is incomplete, resulting in a low yield of the desired derivative. What are the common causes and how can I resolve this?
A: Incomplete derivatization is a common challenge that can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to proceed to completion. It is crucial to optimize these parameters for your specific analyte and derivatizing reagent.[1]
-
Moisture Contamination: Many derivatizing reagents, especially silylating agents like BSTFA and esterification reagents, are highly sensitive to moisture.[1][2] Water in the sample or solvent can react with the reagent, reducing its availability for the derivatization of the target analyte.
-
Reagent Quality and Quantity: The derivatization reagent may have degraded due to improper storage or may be present in an insufficient amount. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[1]
-
Sample Matrix Effects: Complex biological matrices can contain components that interfere with the derivatization reaction.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature to determine the optimal conditions for your specific application. For instance, for pentafluorobenzoyl (PFBoyl) derivatization, optimal conditions for fatty alcohols have been found to be 60°C for 45 minutes.[3][4] For silylation with BSTFA, a common starting point is 60°C for 60 minutes.[2][5]
-
Ensure Anhydrous Conditions: Thoroughly dry your sample and use anhydrous solvents. A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture to remove residual moisture.[1]
-
Use High-Quality Reagents and Sufficient Excess: Use fresh, high-quality derivatization reagents and store them according to the manufacturer's instructions. A 10x molar excess of the derivatizing agent is a good starting point.[2]
-
Sample Cleanup: If matrix effects are suspected, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
Issue 2: Derivative Instability and Hydrolysis
Q: My trimethylsilyl (B98337) (TMS) ether derivatives of this compound appear to be unstable and hydrolyze before or during GC-MS analysis. How can I prevent this?
A: TMS derivatives are known to be susceptible to hydrolysis. To mitigate this, consider the following:
-
Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation.[1] TMS derivatives are generally stable for only a few days.
-
Anhydrous Conditions Post-Derivatization: Ensure that the sample is not exposed to moisture after derivatization. Use anhydrous solvents for dilution and tightly sealed vials.
-
Proper Storage: If immediate analysis is not possible, store the derivatized samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or lower).
Issue 3: Contamination and Artifact Peaks in Chromatograms
Q: I am observing significant side products or contamination peaks in my chromatograms after derivatizing with pentafluorobenzyl (PFB) bromide. What could be the source of this contamination?
A: Contamination can originate from various sources during the derivatization process:
-
Reagent Impurities: The derivatization reagent itself can be a source of contamination.[6]
-
Solvent Impurities: Solvents used in the reaction or for sample workup may contain impurities.
-
Labware Contamination: Plasticizers from plasticware, such as pipette tips, and residues from detergents on glassware can introduce contaminants.[7]
Solutions:
-
Reagent Blank: Always run a reagent blank (all reagents and solvents without the sample) to identify any peaks originating from the reagents themselves.[7]
-
Purify Reagents: If the reagent is the source of contamination, consider purifying it. For example, a solution of PFBBr in hexane (B92381) can be washed with water to remove polar impurities.[6]
-
Use High-Purity Solvents: Utilize high-purity, GC-grade or LC-MS-grade solvents.
-
Proper Labware Cleaning and Selection: Use acid-washed glassware to remove any detergent residues.[7] If plasticware must be used, test different brands to find one that does not leach interfering compounds.[7]
Issue 4: Ring Opening of the Epoxide
Q: I am concerned about the potential for the epoxy ring of this compound to open during derivatization. How can I avoid this?
A: The epoxide ring can be susceptible to opening under certain conditions, particularly acidic or strongly nucleophilic environments.
Solutions:
-
Mild Reaction Conditions: Employ mild derivatization conditions. For example, when preparing methyl esters, using a reagent like trimethylsilyldiazomethane (B103560) (TMSD) under neutral conditions can be a good alternative to strongly acidic methods like BF3-methanol if the epoxy ring is found to be unstable.
-
Avoid Strong Acids: If acid-catalyzed esterification is necessary, use it with caution and optimize the reaction time and temperature to minimize the risk of side reactions.
-
Alternative Derivatization Strategies: For LC-MS, consider derivatization reagents that react with the carboxylic acid group under mild conditions, such as those employing carbodiimide-mediated coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for the GC-MS analysis of this compound?
A1: The two most common derivatization approaches for GC-MS analysis of fatty acids, including epoxy fatty acids, are:
-
Esterification: The carboxylic acid group is converted to an ester, typically a fatty acid methyl ester (FAME), to increase volatility. Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or trimethylsilyldiazomethane (TMSD).[5]
-
Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as 1% trimethylchlorosilane (TMCS).[2][5] This method can also derivatize hydroxyl groups if any are present.
Q2: What are the recommended derivatization methods for the LC-MS analysis of this compound?
A2: For LC-MS analysis, derivatization aims to improve ionization efficiency. Charge-reversal derivatization is a common strategy where a reagent with a permanent positive charge is attached to the carboxylic acid, allowing for sensitive detection in positive ion mode. Various derivatization reagents are available for this purpose.
Q3: How can I improve the sensitivity of my analysis after derivatization?
A3: To enhance sensitivity:
-
Choose the Right Derivatizing Agent: Select a reagent that is well-suited for your analytical instrument and ionization method (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).
-
Ensure Complete Derivatization: As detailed in the troubleshooting section, optimize reaction conditions to ensure the derivatization reaction goes to completion, thereby maximizing the signal of the derivatized analyte.[1]
-
Sample Cleanup: A cleaner sample will result in less matrix suppression in LC-MS and a lower baseline in GC-MS, improving the signal-to-noise ratio.
Data Presentation
Table 1: Typical Reaction Conditions for Derivatization of Fatty Acids for GC-MS Analysis
| Parameter | Acid-Catalyzed Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Typical Sample Size | 1-25 mg | ~100 µL of 1 mg/mL solution[2][5] |
| Reagent | 12-14% Boron Trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane[5] |
| Reaction Temperature | 60-100°C | 60°C[2][5] |
| Reaction Time | 5-60 minutes | 60 minutes[2][5] |
| Extraction Solvent | Hexane or Heptane | Dichloromethane (B109758) (optional for dilution)[2] |
| Key Advantage | Robust for both free fatty acids and glycerolipids. | Derivatizes multiple functional groups. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol for GC-MS Analysis
This protocol is a widely used method for preparing fatty acid methyl esters (FAMEs).
-
Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.
-
Reaction: Cap the tube tightly and heat at 60°C for 30-60 minutes. The optimal time should be determined empirically.
-
Extraction: Cool the reaction tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. To ensure no water is transferred, the hexane layer can be passed through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA for GC-MS Analysis
This protocol is suitable for creating volatile trimethylsilyl (TMS) derivatives.
-
Sample Preparation: Transfer a known amount of the dried sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent like acetonitrile) into an autosampler vial. This method is highly sensitive to moisture, so ensure the sample is completely dry.[2]
-
Reagent Addition: Add a molar excess of the silylating reagent. For example, add 50 µL of BSTFA with 1% TMCS.[2]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
Analysis: After cooling to room temperature, a solvent such as dichloromethane can be added for dilution if necessary. The sample is then ready for GC-MS analysis.[2]
Mandatory Visualization
Caption: General workflow for derivatization and analysis.
Caption: Schematic of the derivatization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of trans-9,10-Epoxyhexadecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of trans-9,10-Epoxyhexadecanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS).
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal Intensity | Poor Ionization Efficiency: this compound, like other fatty acids, can exhibit poor ionization in negative ion mode.[1][2] | Derivatization: Employ a derivatization reagent to introduce a readily ionizable group. Reagents such as Girard's Reagent T (GT), N-(4-aminomethylphenyl)pyridinium (AMPP), or 2-picolylamine can significantly enhance signal intensity in positive ion mode.[3][4] |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor detection. | Optimize MS Settings: Infuse a standard solution of derivatized this compound to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and fragmentation parameters for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). | |
| Sample Degradation: The epoxy group can be sensitive to acidic conditions or prolonged storage. | Proper Sample Handling: Minimize sample exposure to harsh pH conditions and analyze samples as fresh as possible. Store extracts at -80°C to prevent degradation. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase: The mobile phase composition can affect peak shape. | Optimize Mobile Phase: Ensure the mobile phase pH is compatible with the analyte and column. For derivatized fatty acids, a mobile phase containing a low concentration of formic acid or acetic acid in water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often used.[5][6] | |
| Secondary Interactions: Active sites on the column can interact with the analyte. | Use a High-Quality Column: Employ a well-maintained, high-performance C18 or similar reversed-phase column. Consider using a column with end-capping to minimize silanol (B1196071) interactions. | |
| High Background Noise or Interferences | Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can contribute to high background noise. | Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity derivatization reagents. Thoroughly clean all glassware. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. | Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. | |
| Carryover: Residual analyte from previous injections can lead to ghost peaks. | Implement a Thorough Wash Method: Use a strong solvent in the wash step of the autosampler to effectively clean the injection port and needle between samples. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient equilibration time between injections can cause retention time shifts. | Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection. |
| Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to variability. | Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. | |
| Temperature Variations: Changes in column temperature can affect retention times. | Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the sensitive detection of this compound?
A1: this compound, like most fatty acids, has a carboxylic acid group that does not ionize efficiently in the positive ion mode of electrospray ionization (ESI)-mass spectrometry. While it can be detected in negative ion mode, the sensitivity is often limited.[1][2] Chemical derivatization attaches a chemical tag to the carboxylic acid group that has a permanent positive charge or is easily protonated. This "charge-reversal" derivatization allows for analysis in the positive ion mode with significantly enhanced sensitivity, often by several orders of magnitude.[1][7][8]
Q2: What are the most effective derivatization reagents for enhancing the sensitivity of this compound detection by LC-MS?
A2: Several derivatization reagents are effective for fatty acids. Some of the most common and effective ones include:
-
Girard's Reagent T (GT): This reagent reacts with the carboxylic acid to introduce a quaternary ammonium (B1175870) group, providing a permanent positive charge and excellent ionization efficiency.[3]
-
N-(4-aminomethylphenyl)pyridinium (AMPP): AMPP also introduces a permanent positive charge and has been shown to increase sensitivity by up to 60,000-fold for some fatty acids.[4]
-
2-Picolylamine: This reagent forms an amide with the carboxylic acid, and the pyridine (B92270) nitrogen is readily protonated in the ESI source.
The choice of reagent may depend on the specific LC-MS system and the complexity of the sample matrix.
Q3: Can I use a derivatization method developed for GC-MS for my LC-MS analysis?
A3: While the underlying chemistry of derivatization is often similar, direct application of a GC-MS protocol to LC-MS may not be optimal. GC-MS derivatization, such as forming pentafluorobenzyl (PFB) esters, is designed to increase volatility and thermal stability for gas-phase analysis.[9] For LC-MS, the primary goal of derivatization is to improve ionization efficiency. While PFB esters can be analyzed by LC-MS, reagents that introduce a permanent positive charge (like GT or AMPP) are generally more effective for enhancing ESI-MS sensitivity in positive ion mode. It is recommended to use or adapt protocols specifically designed for LC-MS detection.
Q4: What are some key considerations for sample preparation when analyzing low levels of this compound?
A4: For low-level detection, meticulous sample preparation is crucial. Key considerations include:
-
Solid-Phase Extraction (SPE): Use SPE to clean up complex biological samples (e.g., plasma, tissue homogenates) and remove interfering substances like phospholipids (B1166683) and salts.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background noise.
-
Avoid Contamination: Be aware of potential sources of contamination, such as plasticizers from labware, which can interfere with the analysis.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., d4-trans-9,10-Epoxyhexadecanoic acid) to account for variability in sample preparation and matrix effects, leading to more accurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data related to the enhancement of fatty acid detection. While specific data for this compound is limited, the presented data for similar fatty acids demonstrates the significant improvements in sensitivity that can be achieved through derivatization.
Table 1: Comparison of Limits of Quantification (LOQ) for Fatty Acids With and Without Derivatization
| Analyte | Method | LOQ (Without Derivatization) | LOQ (With Girard's Reagent T Derivatization) | Sensitivity Improvement | Reference |
| Palmitoleic Acid (16:1) | MALDI-MS | 61.2 µM | 146.3 nM | ~418-fold | [3] |
| Oleic Acid (18:1) | MALDI-MS | 110.3 µM | 146.3 nM | ~754-fold | [3] |
| Eicosenoic Acid (20:1) | MALDI-MS | 100.4 µM | 146.3 nM | ~686-fold | [3] |
Table 2: Reported Sensitivity Enhancements with Different Derivatization Reagents for Fatty Acids
| Derivatization Reagent | Analyte Class | Reported Sensitivity Improvement | Analytical Technique | Reference |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Fatty Acids (C10-C24) | ~2500-fold | LC-ESI-MS | [7][10] |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Fatty Acids | ~60,000-fold | LC-ESI-MS | [4][11] |
| 2-oxazoline derivatives (using THAM) | Palmitic and Oleic Acid | ~200-fold | LC-APCI-MS | [12] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of this compound with Girard's Reagent T (GT) for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Materials:
-
Dried lipid extract containing this compound
-
Girard's Reagent T (GT)
-
Glacial acetic acid
-
Methanol
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Water (LC-MS grade)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of methanol.
-
Addition of Reagents: To the methanolic solution, add Girard's Reagent T (a 10-fold molar excess relative to the estimated amount of fatty acid is a good starting point) and glacial acetic acid to a final concentration of 10%.[13]
-
Reaction: Vortex the mixture and incubate at 60-80°C for 1-2 hours. The optimal time and temperature should be determined empirically.[14]
-
Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize by adding a sufficient volume of methanol containing 1% ammonium hydroxide.[14]
-
Dilution and Analysis: Dilute the neutralized sample with water to the desired final volume and inject it into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for Cleanup of Biological Samples
Materials:
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Water (for conditioning and washing)
-
Hexane (B92381) (for washing)
-
Ethyl acetate (B1210297) (for elution)
-
Biological sample (e.g., plasma, tissue homogenate)
-
0.1 M HCl (for acidification)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the biological sample to approximately pH 3.5 with 0.1 M HCl. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of hexane to remove non-polar interfering compounds.
-
-
Elution: Elute the this compound with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing the detection of this compound.
Caption: Biosynthesis and metabolism of epoxy fatty acids.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for epoxy fatty acid extraction from complex matrices"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of epoxy fatty acids (EpFAs) from complex biological matrices such as plasma and tissue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Handling and Stability
Q1: My EpFA levels are inconsistent across samples that were processed at different times. What could be the cause?
A1: Inconsistent EpFA levels can often be attributed to their instability. EpFAs are sensitive to several factors that can lead to degradation during sample handling and storage.
-
pH Instability: EpFAs are susceptible to hydrolysis under acidic conditions. The epoxide ring can be attacked by nucleophiles when protonated. Since the pKa of most EpFAs is around 4.4, acidifying the sample to a low pH (e.g., 2.4 with formic acid) to improve extraction of the carboxylic acid can inadvertently degrade the epoxide group.[1] It is crucial to find a pH that balances extraction efficiency with stability.
-
Temperature Sensitivity: High temperatures can lead to the degradation of EpFAs.[2] Sample processing should ideally be carried out on ice, and long-term storage should be at -80°C.[3] Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids and other oxidation products.[3]
-
Oxidation: As polyunsaturated fatty acid derivatives, EpFAs are prone to oxidation.[3] Samples should be protected from light and air. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and processing can help mitigate oxidative degradation.
Q2: What are the best practices for collecting and storing plasma and tissue samples for EpFA analysis?
A2: Proper sample collection and storage are critical for accurate EpFA quantification.
-
Plasma/Serum: Use chilled tubes containing an anticoagulant (e.g., EDTA) for plasma collection. Process the blood as quickly as possible, centrifuging at a low temperature to separate the plasma. For serum, allow blood to clot at room temperature for a limited time before centrifugation. Immediately after separation, snap-freeze the plasma or serum in liquid nitrogen and store at -80°C.[3]
-
Tissues: Excise tissues immediately after sacrifice, rinse with cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until extraction.
Solid-Phase Extraction (SPE) Troubleshooting
Q3: I am experiencing low recovery of my EpFAs after solid-phase extraction (SPE). What are the common causes and solutions?
A3: Low recovery is a frequent issue in SPE. Several factors in the SPE workflow could be the cause.
-
Improper Cartridge Conditioning: Failure to properly wet the sorbent bed can lead to poor retention of the analyte. Always follow the manufacturer's instructions for conditioning the specific SPE cartridge you are using.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to flow through during the loading step. If you suspect overload, try reducing the sample volume or using a cartridge with a higher sorbent mass.[4]
-
Inappropriate Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent.[4] Conversely, a very slow flow rate can unnecessarily prolong the extraction time.
-
Wash Solvent Too Strong: The wash step is intended to remove interfering compounds. If the wash solvent is too strong, it can prematurely elute the EpFAs along with the interferences. Consider using a weaker wash solvent.
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb the EpFAs from the sorbent. You may need to increase the volume of the elution solvent or use a stronger solvent mixture.
Q4: My final extract after SPE is not clean, and I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I improve the purity?
A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis. Improving the cleanup during sample preparation is key.
-
Optimize the Wash Step: Experiment with different wash solvents of varying polarities to selectively remove interferences while retaining your EpFAs on the column.
-
Use a Different Sorbent: If your current sorbent is not providing adequate cleanup, consider a different type of sorbent with a different retention mechanism (e.g., ion-exchange instead of reversed-phase).
-
Incorporate a Liquid-Liquid Extraction (LLE) Step: For particularly complex matrices like tissue homogenates, an initial LLE can remove a significant portion of interfering lipids and proteins before proceeding to SPE.
-
Consider a Multi-Cartridge Approach: In some cases, using two different SPE cartridges in series can provide superior cleanup. For example, a normal-phase cartridge followed by a reversed-phase cartridge.
LC-MS/MS Analysis Troubleshooting
Q5: I am observing poor peak shape and low sensitivity for my EpFAs during LC-MS/MS analysis. What are some potential solutions?
A5: Poor chromatography and low sensitivity can stem from several issues in your LC-MS/MS method.
-
Mobile Phase Mismatch: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions of your LC gradient. A mismatch can lead to peak distortion.
-
Suboptimal Ionization: EpFAs are typically analyzed in negative ion mode due to the carboxylic acid group. Ensure your mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for negative ion detection of fatty acids.[5]
-
In-source Fragmentation: Acidic mobile phases can sometimes cause in-source fragmentation of EpFAs, leading to a loss of the parent ion signal.[5] Consider using a mobile phase with a neutral or slightly basic pH if this is an issue.
-
Matrix Effects: As mentioned previously, co-eluting matrix components can suppress the ionization of your target analytes. If you suspect ion suppression, you may need to improve your sample cleanup or adjust your chromatography to separate the EpFAs from the interfering compounds.
Quantitative Data Summary
The following tables provide a summary of typical recovery rates and limits of detection for fatty acids from biological matrices. Note that these values are illustrative and can vary depending on the specific EpFA, the complexity of the matrix, the extraction method, and the analytical instrumentation used.
Table 1: Reported Recovery Rates for Fatty Acids from Biological Samples
| Analyte Class | Matrix | Extraction Method | Typical Recovery (%) | Reference |
| Epoxy Stearic Acids | Frying Oil | SPE-GC | 94 - 115 | [6] |
| General Fatty Acids | Plasma | Liquid-Liquid Extraction | >85 | [7] |
| PFAS (as a surrogate for acidic lipids) | Water | Solid-Phase Extraction | 84 - 110 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids
| Analyte | Method | LOD | LOQ | Reference |
| FA 16:1 (9Z) | nanoESI-MS/MS | 4.4 nM | - | [9] |
| FA 18:1 (9Z) | nanoESI-MS/MS | 5.6 nM | - | [9] |
| FA 18:1 (11Z) | nanoESI-MS/MS | 4.2 nM | - | [9] |
| Epoxy Stearic Acids | SPE-GC | 6.32 - 13.09 µg/mL | 3.32 - 20.47 µg/g | [6] |
Experimental Protocols
Protocol 1: Epoxy Fatty Acid Extraction from Plasma using Liquid-Liquid Extraction
This protocol is adapted from methods for general lipid extraction from plasma and is suitable for EpFAs.
-
Sample Preparation: Thaw a 50 µL aliquot of plasma on ice.
-
Protein Precipitation & Initial Extraction: Add 750 µL of a cold chloroform (B151607):methanol (B129727) (1:2, v/v) solution to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and perform the initial extraction.
-
Phase Separation: Add 250 µL of chloroform and 250 µL of water to the mixture. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 4500 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS analysis (e.g., methanol or acetonitrile).
Protocol 2: Epoxy Fatty Acid Extraction from Tissue using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting EpFAs from tissue samples.
-
Homogenization: Weigh a small piece of frozen tissue (e.g., 30-50 mg) and homogenize it in a suitable buffer on ice.
-
Lipid Extraction: Perform an initial lipid extraction using a method like the Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction to separate lipids from other cellular components.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through the sorbent.
-
Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elution: Elute the EpFAs from the cartridge with a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. schebb-web.de [schebb-web.de]
- 8. youtube.com [youtube.com]
- 9. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"impact of mobile phase composition on HPLC resolution of fatty acid isomers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the impact of mobile phase composition on the High-Performance Liquid Chromatography (HPLC) resolution of fatty acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of fatty acid isomers, with a focus on mobile phase-related solutions.
| Problem | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Poor resolution between positional or geometric (cis/trans) isomers. | The mobile phase lacks the necessary selectivity for closely related isomers. Standard C18 columns with simple acetonitrile (B52724)/water or methanol (B129727)/water mobile phases may be insufficient.[1] | Primary Recommendation: Introduce a silver salt (e.g., silver nitrate) into the mobile phase. Silver ions interact with the double bonds of unsaturated fatty acids, enhancing the separation of both positional and geometric isomers.[2][3] Alternative: Consider using a specialized column with greater shape selectivity, such as a cholesteryl-based column, which can improve the resolution of geometric isomers.[1] |
| Peak tailing, especially for free fatty acids. | The carboxyl group of free fatty acids can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. | Add a small amount of a weak acid to the mobile phase to suppress the ionization of the fatty acid's carboxyl group. Acetic acid or formic acid at a concentration of 0.1% is commonly used for this purpose.[4] |
| Broad peaks and reduced sensitivity. | Suboptimal mobile phase strength or composition can lead to peak broadening. | Adjust the organic solvent percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (acetonitrile or methanol) will increase retention and can improve the separation of closely eluting peaks. Switch the organic solvent: Acetonitrile and methanol offer different selectivities. If acetonitrile provides poor peak shape, switching to methanol (or a mixture of both) may improve the resolution.[5][6] |
| Inconsistent retention times from run to run. | Fluctuations in the mobile phase composition, often due to improper mixing or degassing, can cause retention time variability. | Ensure proper mobile phase preparation: Premix solvents and degas thoroughly using sonication or vacuum degassing. For gradient elution, ensure the pump is functioning correctly. Mixing methanol and water is an exothermic process that aids degassing, while mixing acetonitrile and water is endothermic and may require more attention to degassing to prevent bubble formation.[5] |
| Co-elution of fatty acid isomers with other sample components. | The mobile phase composition is not optimized to resolve the target isomers from the sample matrix. | Modify the mobile phase gradient: Adjusting the gradient slope or starting composition can alter the selectivity of the separation. Change the organic modifier: The choice between acetonitrile and methanol can significantly impact selectivity due to their different chemical properties (acetonitrile is aprotic, while methanol is protic).[7][8] Trying both can reveal which provides better resolution from matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the mobile phase in the HPLC separation of fatty acid isomers?
A1: The mobile phase in reversed-phase HPLC for fatty acid analysis serves two main purposes. Firstly, its overall solvent strength (determined by the ratio of organic solvent to water) controls the retention of the fatty acids on the nonpolar stationary phase. Secondly, the specific composition of the mobile phase, including the type of organic solvent and the presence of additives, dictates the selectivity of the separation, which is crucial for resolving closely related isomers.
Q2: Which organic solvent is better for separating fatty acid isomers: acetonitrile or methanol?
A2: The choice between acetonitrile and methanol depends on the specific fatty acid isomers being analyzed. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[5][6] It also has a lower UV cutoff, which is advantageous for detection at low wavelengths.[8] However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding and may provide better resolution for certain isomer pairs.[5] It is often recommended to screen both solvents during method development to determine the optimal choice for a particular separation.
Q3: Why is an acid, such as formic acid or acetic acid, often added to the mobile phase?
A3: An acidic modifier is added to the mobile phase to improve the peak shape of free fatty acids.[4] By lowering the pH of the mobile phase, the ionization of the carboxylic acid group on the fatty acid is suppressed. This reduces undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks. Formic acid is a stronger acid than acetic acid and can sometimes offer better peak shapes at lower concentrations.[9]
Q4: Can I use a gradient elution for separating a complex mixture of fatty acid isomers?
A4: Yes, gradient elution is highly recommended for complex mixtures of fatty acids that have a wide range of chain lengths and degrees of unsaturation. A gradient, where the percentage of the organic solvent is increased over time, allows for the elution of both shorter, more polar fatty acids and longer, more nonpolar fatty acids within a reasonable analysis time while maintaining good resolution.
Q5: How does the water content in the mobile phase affect the separation?
A5: In reversed-phase HPLC, water is the weak solvent. Increasing the water content in the mobile phase increases the retention of hydrophobic fatty acids on the stationary phase. This can be used to improve the separation of early-eluting, less retained fatty acids. Conversely, decreasing the water content (i.e., increasing the organic solvent concentration) will decrease retention times.
Quantitative Data on Mobile Phase Effects
The following tables summarize the impact of mobile phase composition on the retention and resolution of fatty acid isomers.
Table 1: Effect of Organic Solvent Type on Retention Time of C18 Fatty Acid Isomers
| Fatty Acid Isomer | Mobile Phase A: 75% Acetonitrile / 25% Water | Mobile Phase B: 85% Methanol / 15% Water |
| Oleic Acid (cis-9-18:1) | 12.5 min | 15.2 min |
| Elaidic Acid (trans-9-18:1) | 12.8 min | 15.6 min |
| Linoleic Acid (cis-9,12-18:2) | 10.2 min | 12.1 min |
| Linoelaidic Acid (trans-9,12-18:2) | 10.5 min | 12.4 min |
Note: Retention times are illustrative and will vary depending on the specific column, system, and other chromatographic conditions.
Table 2: Impact of Acetic Acid Concentration on Peak Asymmetry of Oleic Acid
| Concentration of Acetic Acid in Mobile Phase | Peak Asymmetry Factor |
| 0% | 1.8 |
| 0.05% | 1.3 |
| 0.1% | 1.1 |
| 0.5% | 1.0 |
Mobile Phase: 80% Acetonitrile / 20% Water with varying concentrations of acetic acid.
Experimental Protocols
Protocol 1: General Screening of Fatty Acid Methyl Esters (FAMEs) using a C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile with 0.1% acetic acid
-
Mobile Phase B: Water with 0.1% acetic acid
-
Gradient:
-
0-5 min: 70% A
-
5-25 min: 70% to 95% A
-
25-30 min: 95% A
-
30.1-35 min: 70% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
Protocol 2: Separation of cis/trans Fatty Acid Isomers using Silver-Ion HPLC
-
Column: Silver-impregnated silica (B1680970) column, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile/Methanol (99.5:0.5, v/v) with 0.1% acetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Fatty acids should be derivatized to their phenacyl esters to enhance UV detection.
Visualizing Workflows and Relationships
The following diagrams illustrate key concepts and workflows related to the impact of mobile phase composition on HPLC resolution.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. aocs.org [aocs.org]
- 5. chromtech.com [chromtech.com]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 9. researchgate.net [researchgate.net]
"strategies to reduce ion suppression of epoxy fatty acids in ESI-MS"
Welcome to the technical support center for the analysis of epoxy fatty acids by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for epoxy fatty acid analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (epoxy fatty acids) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Common culprits in biological samples include salts, phospholipids (B1166683), and other lipids that compete with the epoxy fatty acids for ionization in the ESI source.
Q2: How can I determine if ion suppression is affecting my epoxy fatty acid analysis?
A: Two common methods to assess matrix effects, including ion suppression, are:
-
Post-Column Infusion: A standard solution of your epoxy fatty acid is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. A dip in the baseline signal of the epoxy fatty acid at the retention time of interfering matrix components indicates ion suppression.
-
Post-Extraction Spike: The response of an epoxy fatty acid standard spiked into the mobile phase is compared with the response of the same standard spiked into a blank sample extract that has gone through the entire sample preparation procedure. A lower response in the sample extract indicates ion suppression.
Q3: What are the general strategies to reduce ion suppression for epoxy fatty acids?
A: The most effective strategies to combat ion suppression can be categorized into three main areas:
-
Robust Sample Preparation: The goal is to remove interfering matrix components before the sample is introduced into the LC-MS system.
-
Optimized Chromatographic Separation: This involves separating the epoxy fatty acids from co-eluting matrix components during the LC run.
-
Chemical Derivatization: This modifies the epoxy fatty acid to improve its ionization efficiency and shift its analysis to a region of the chromatogram with less interference.
Troubleshooting Guide
Issue 1: Poor sensitivity or no detectable signal for my epoxy fatty acid.
This is a common problem often linked to significant ion suppression from complex biological matrices.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[2] Consider it a starting point for cleaner samples.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[3]
Quantitative Comparison of Sample Preparation Techniques for Phospholipid Removal:
-
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Relative Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Low | Low to Moderate | Simple and fast, but results in the highest level of matrix interference.[2] |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | More effective than PPT at removing phospholipids.[2] |
| HybridSPE® | High (close to 100%) | High | Very efficient at removing both phospholipids and proteins, leading to minimal matrix effects.[2] |
-
Optimize Chromatographic Separation:
-
Column Choice: C18 columns are commonly used for the separation of fatty acids and their epoxides.[4]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol (B129727) and water with a small amount of acetic or formic acid to aid in protonation.[4]
-
Gradient Elution: A well-designed gradient can separate the epoxy fatty acids from the majority of phospholipids and other interfering lipids.
-
-
Consider Chemical Derivatization:
-
Rationale: Fatty acids, including their epoxides, typically ionize best in negative ion mode, which can be prone to interference. Derivatizing the carboxylic acid group to introduce a permanently positive charge allows for analysis in positive ion mode, which can significantly enhance sensitivity and move the analyte to a different elution window, away from interferences.[5]
-
Recommended Reagents:
-
N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent has been shown to increase the sensitivity of fatty acid detection by up to 2,500-fold compared to underivatized analysis in negative ion mode.[6]
-
3-Pyridylcarbinol: This derivatization allows for characteristic fragmentation during MS/MS analysis, which can help in the structural confirmation of epoxide isomers.[4]
-
Workflow for Derivatization and Analysis:
Caption: General workflow for enhancing epoxy fatty acid detection via derivatization. -
Issue 2: Inaccurate or irreproducible quantitative results.
This issue often arises from variable ion suppression between samples and standards.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for quantitative analysis in ESI-MS. It has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved.
-
-
Matrix-Matched Calibrants:
-
If a SIL-IS is not available, preparing calibration standards in a blank matrix that has undergone the same extraction procedure as the samples can help to compensate for matrix effects.
-
-
Improve Sample Cleanup:
-
As detailed in Issue 1, more rigorous sample preparation using techniques like HybridSPE® can significantly reduce matrix variability and improve quantitative accuracy.[2]
-
Issue 3: Difficulty in confirming the identity of epoxy fatty acid isomers.
The position of the epoxide on the fatty acid chain can be challenging to determine.
Troubleshooting Steps:
-
Optimize MS/MS Fragmentation:
-
Careful optimization of collision energy in your MS/MS method is crucial to generate informative fragment ions.
-
-
Use Derivatization for Positional Information:
-
Derivatization with 3-pyridylcarbinol is particularly useful for identifying epoxide isomers. The resulting derivatives produce characteristic fragment ions upon collision-induced dissociation (CID) that correspond to cleavage on either side of the original epoxide ring, allowing for unequivocal identification of the epoxide position.[4]
Signaling Pathway of Derivatization for Isomer Identification:
Caption: Logic diagram for epoxy fatty acid isomer identification using derivatization. -
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Epoxy Fatty Acid Cleanup
This protocol provides a general guideline for cleaning up biological samples to reduce matrix interference.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Formic Acid
Procedure:
-
Condition the SPE Cartridge: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the Sample: Acidify your sample (e.g., plasma) with formic acid to pH ~3.5 and load it onto the conditioned SPE cartridge.
-
Wash away Interferences:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Wash with 3 mL of hexane to remove non-polar lipids.
-
-
Elute Epoxy Fatty Acids: Elute the epoxy fatty acids with 3 mL of ethyl acetate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization of Epoxy Fatty Acids with AMPP
This protocol describes the derivatization of the carboxylic acid group of epoxy fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) to enhance ionization efficiency in positive mode ESI-MS.
Materials:
-
Epoxy fatty acid sample (dried)
-
AMPP reagent solution
-
Coupling agent (e.g., EDC/NHS)
-
Organic solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Ensure the epoxy fatty acid sample is dry.
-
Reaction Mixture: To the dried sample, add a solution of AMPP and a coupling agent in an organic solvent.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow the derivatization to complete.
-
Quenching: Quench the reaction if necessary, as per the specific protocol for the coupling agent used.
-
LC-MS Analysis: The derivatized sample is now ready for injection into the LC-MS system for analysis in positive ion mode.
MRM Transitions for AMPP-Derivatized Fatty Acids: For quantification of AMPP-derivatized fatty acids, a common approach is to use a multiple reaction monitoring (MRM) transition from the [AMPP-FA]+ precursor ion to a characteristic fragment ion of the AMPP tag, such as m/z 183.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| AMPP-derivatized Fatty Acid | [M+H]+ of derivatized FA | 183.1 |
Note: The precursor ion will be the mass of the specific epoxy fatty acid plus the mass of the AMPP tag minus the mass of water.
By implementing these strategies and protocols, researchers can effectively reduce ion suppression and improve the sensitivity, accuracy, and reproducibility of their epoxy fatty acid analyses by ESI-MS.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"calibration curve issues in the quantification of trans-9,10-Epoxyhexadecanoic acid"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to calibration curves, during the quantification of trans-9,10-Epoxyhexadecanoic acid and related epoxy fatty acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves in LC-MS analysis of epoxy fatty acids?
Non-linearity in calibration curves is a frequent issue in LC-MS-based bioanalysis.[1] Common causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound, leading to a non-proportional response.[2][3][4][5] Phospholipids are often major contributors to matrix effects in lipid analysis.[2][3][4][5]
-
Detector Saturation: At high concentrations, the analyte signal can overwhelm the mass spectrometer's detector, causing the response to plateau.[1][6] This is a common reason for non-linearity at the upper end of the calibration range.
-
Source Saturation/Ion Suppression: The electrospray ionization (ESI) source has a finite capacity for ionization. High concentrations of the analyte or co-eluting matrix components can lead to competition for ionization, suppressing the analyte's signal.
-
Analyte Degradation or Adsorption: Epoxy fatty acids can be sensitive to degradation or may adsorb to plasticware, vials, or parts of the LC system, especially at low concentrations. This can cause a drop-off in response at the lower end of the curve.
-
Inappropriate Internal Standard (IS): If the internal standard does not co-elute or have very similar ionization characteristics to the analyte, it cannot effectively compensate for variations, leading to poor linearity.[7]
-
Incorrect Curve Fitting Model: While a linear (1/x or 1/x²) model is most common, some assays may inherently have a non-linear response. Forcing a linear fit onto a quadratic relationship will result in a poor R² value.[6][8]
Q2: How should I select an internal standard (IS) for quantifying this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., d4-trans-9,10-Epoxyhexadecanoic acid). This is because it will have nearly identical chromatographic behavior and ionization efficiency, allowing it to accurately correct for matrix effects and variations during sample processing.[9]
If a stable-isotope labeled standard is unavailable, a structurally similar epoxy fatty acid with a different chain length (that is not present in the sample) can be used. For instance, a deuterated analog of a similar compound like cis-9,10-epoxystearic acid (d2-EODA) has been successfully used for quantifying the unlabeled version.[10][11]
Q3: How can I identify and mitigate matrix effects?
Matrix effects are a significant challenge in the LC-MS analysis of lipids from biological samples.[2][3] They occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte.[4][5]
Assessment: A common method to assess matrix effects is the post-extraction spike experiment:
-
Set A: Analyte standard in a clean solvent.
-
Set B: A blank matrix sample (e.g., plasma) processed through the entire extraction procedure.
-
Set C: The processed blank matrix from Set B, spiked with the analyte standard at the same concentration as Set A.
The matrix effect can be calculated as: (Peak Area in Set C / Peak Area in Set A) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Mitigation Strategies:
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components, especially phospholipids.[4]
-
Improve Sample Preparation: Use more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove a larger portion of the matrix.[5][12] Specific lipid removal products (e.g., EMR-Lipid) can also be effective.[13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[4]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated.[7]
Q4: My analyte recovery is very low. What are the likely causes?
Low recovery of epoxy fatty acids can stem from several stages of the analytical workflow:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common, but their efficiency can vary greatly depending on the protocol.[12] For example, an LLE with ethyl acetate (B1210297) may not be sufficient for all oxylipins.[12]
-
Adsorption: Epoxy fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes and minimizing sample transfer steps can help. Contamination from lab plasticware has also been reported.[10][11]
-
Analyte Instability: The epoxide ring can be susceptible to opening under acidic conditions. Ensure the pH of your samples and solvents is controlled throughout the process.
-
Evaporation Loss: During the solvent evaporation step (e.g., under nitrogen), volatile analytes can be lost if the process is too aggressive (high temperature or gas flow).
Section 2: Troubleshooting Guide for Calibration Curve Issues
This guide provides a systematic approach to diagnosing and resolving non-linear or irreproducible calibration curves for this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting calibration curve problems.
Step-by-Step Troubleshooting
Step 1: Verify Standard and Reagent Integrity
-
Action: Prepare fresh calibration standards from a new stock solution. Verify the purity of the analytical standard if possible.
-
Rationale: Degradation of the stock solution or inaccuracies in serial dilutions are common sources of error. Epoxy fatty acids can be unstable over long periods.[14]
Step 2: Evaluate Chromatographic Performance
-
Action: Inject a mid-level standard and evaluate the peak shape. Check for fronting, tailing, or splitting. Ensure retention time is stable across injections.
-
Rationale: Poor chromatography can lead to inconsistent integration and high variability. Peak tailing can be a sign of active sites on the column, while fronting might indicate column overload.[15]
Step 3: Optimize Mass Spectrometer Parameters
-
Action: Examine the analyte and internal standard signal intensity across the calibration range. If the signal intensity flattens at higher concentrations, detector saturation is likely.
-
Rationale: Detector saturation is a primary cause of non-linearity at high concentrations.[1]
-
Solution: Reduce the injection volume, dilute the standards, or use a less sensitive precursor-product ion transition if available.
Step 4: Assess Sample Preparation and Matrix Effects
-
Action: Perform a matrix effect experiment as described in Q3. If significant ion suppression or enhancement is observed (>15-20%), the sample preparation method needs refinement.
-
Rationale: Biological matrices are complex and a major source of interference in LC-MS analysis.[2][3] An inadequate sample cleanup will lead to poor data quality.
-
Solution: Implement a more effective sample cleanup method, such as switching from protein precipitation to a solid-phase extraction (SPE) protocol optimized for lipids.[12][16]
Section 3: Experimental Protocols and Data
Example LC-MS/MS Protocol for Epoxy Fatty Acid Quantification
This protocol is a generalized example and should be optimized for your specific instrument and application.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add 10 µL of an internal standard mix (containing a known concentration of a stable isotope-labeled standard like d4-Epoxyhexadecanoic acid).[17]
-
Acidify the sample with a weak acid (e.g., to pH ~4.5) to ensure the fatty acids are protonated.[10]
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode polymer) with methanol (B129727) followed by equilibration with acidified water.[16]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[16]
-
Elute the epoxy fatty acids with a stronger solvent like methanol, acetonitrile, or methyl formate.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 85% methanol/water).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1-0.2% acetic or formic acid.[18]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1-0.2% acid.[18]
-
Gradient: Start with a high aqueous percentage and ramp up to a high organic percentage to elute the lipids. For example, start at 60% B, ramp to 98% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For a C16 epoxy fatty acid, the precursor ion [M-H]⁻ would be approximately m/z 283.
-
Example Data Tables
Table 1: Example Calibration Curve Parameters for Epoxy Fatty Acids
| Parameter | Typical Value | Rationale / Comment |
|---|---|---|
| Concentration Range | 0.1 - 100 ng/mL | Should cover the expected physiological or experimental concentrations. |
| Regression Model | Linear, weighted (1/x or 1/x²) | Weighting is often required for bioanalytical assays to improve accuracy at the low end.[8] |
| R² Value | > 0.99 | A common requirement for demonstrating goodness of fit. |
| Limit of Detection (LOD) | ~0.05 ng/mL | Lowest concentration with a signal-to-noise ratio of at least 3.[17][18] |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | Lowest concentration with a signal-to-noise ratio of at least 10 and acceptable precision/accuracy.[17][18][19] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm) |
| Mobile Phase | A: Water + 0.1% Acetic Acid, B: Methanol + 0.1% Acetic Acid[18] |
| Flow Rate | 0.2 - 0.4 mL/min[18] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | -3.5 to -4.5 kV[17] |
| Source Temperature | 350 - 450 °C[17] |
| MRM Transition (Analyte) | e.g., m/z 283 -> [fragment ion] |
| MRM Transition (IS) | e.g., m/z 287 -> [fragment ion] (for a d4-IS) |
Section 4: Signaling Pathway Context
This compound is an epoxy fatty acid (EpFA) derived from palmitic acid. EpFAs are a class of lipid mediators formed by the action of cytochrome P450 (CYP) enzymes on polyunsaturated fatty acids.[20][21] These molecules are known to have various biological activities, often with anti-inflammatory and vasodilatory effects.[20]
Caption: Simplified metabolic pathway of epoxy fatty acid (EpFA) synthesis and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 13. ir4project.org [ir4project.org]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marinelipids.ca [marinelipids.ca]
- 20. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to trans-9,10-Epoxyhexadecanoic Acid as a Biomarker for Lipid Peroxidation
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. While classic biomarkers such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are widely used, emerging markers like trans-9,10-epoxyoctadecanoic acid offer new possibilities for specificity and sensitivity. This guide provides an objective comparison of trans-9,10-epoxyoctadecanoic acid with established biomarkers, supported by experimental data and detailed methodologies.
Introduction to Lipid Peroxidation Biomarkers
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular damage and is implicated in a wide range of diseases. The process generates a variety of reactive products, some of which can be measured in biological samples as biomarkers of oxidative stress. An ideal biomarker should be chemically stable, specific to the peroxidation process, sensitive enough to detect subtle changes, and reliably measurable.
trans-9,10-Epoxyoctadecanoic acid is a lipid epoxide formed from the non-enzymatic peroxidation of oleic and linoleic acids, which are abundant fatty acids in biological membranes. While enzymatic processes, primarily through cytochrome P450, produce the cis-isomer, the formation of the trans-isomer is more indicative of chemical peroxidation, making the trans/cis ratio a potentially specific marker of oxidative stress.[1]
Comparative Analysis of Biomarkers
The performance of trans-9,10-epoxyoctadecanoic acid is best evaluated in the context of established lipid peroxidation biomarkers. This section compares it with F2-Isoprostanes, 4-Hydroxynonenal (4-HNE), and Malondialdehyde (MDA).
| Biomarker | Precursor | Formation Mechanism | Advantages | Disadvantages |
| trans/cis-Epoxyoctadecanoic Acid Ratio | Oleic Acid, Linoleic Acid | Non-enzymatic peroxidation (trans), Enzymatic (cis) | High specificity for non-enzymatic peroxidation. Strong correlation with F2-Isoprostanes.[1] | Relatively new biomarker with less extensive validation. |
| F2-Isoprostanes | Arachidonic Acid | Free radical-catalyzed peroxidation | Considered the "gold standard" for in vivo lipid peroxidation. Chemically stable. | Low abundance of precursor. Susceptible to artificial oxidation during sample handling.[2] |
| 4-Hydroxynonenal (4-HNE) | n-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Peroxidation and breakdown of hydroperoxides | High biological reactivity, reflecting downstream damage. | High reactivity leads to adduct formation and rapid metabolism, making quantification of the free aldehyde challenging.[3][4] |
| Malondialdehyde (MDA) | Polyunsaturated Fatty Acids | Breakdown product of lipid hydroperoxides | Long history of use, simple colorimetric assay (TBARS) available. | Lack of specificity of the TBARS assay. MDA is also a product of other biological processes. |
Quantitative Performance Data
Direct head-to-head comparisons of the quantitative performance of all these biomarkers in a single study are limited. However, data from various studies provide insights into their relative performance.
A key study demonstrated a dose-dependent increase and a strong, significant correlation between the trans/cis-epoxy-PUFA ratio and F2-Isoprostane levels in human cell lines (HCT-116, HepG2, and Caki-2) and in C. elegans exposed to the oxidant tert-butyl hydroperoxide (t-BOOH).[1] This suggests that the trans/cis epoxy fatty acid ratio has comparable sensitivity to the gold standard F2-isoprostanes in these models.
In a study on male infertility, F2-Isoprostanes were found to be a more accurate discriminator of different infertility conditions compared to MDA .[5] In another study, rats exposed to an inducer of oxidative stress showed a fivefold increase in hepatic levels of HNE-glutathione conjugates, indicating a significant response for 4-HNE -related products.
Experimental Protocols
Accurate and reproducible measurement is key to the validation and use of any biomarker. Below are detailed methodologies for the analysis of epoxy fatty acids and 4-HNE.
Protocol 1: Quantification of cis-9,10-Epoxyoctadecanoic Acid in Human Plasma by GC-MS/MS
This protocol is adapted from a validated method for the determination of the cis-isomer and can be modified for the analysis of the trans-isomer.[6]
-
Sample Preparation and Internal Standard Spiking:
-
To 1 mL of acidified plasma (pH 4.5), add a known amount of a stable isotope-labeled internal standard (e.g., cis-[9,10-2H2]-EODA).
-
-
Extraction:
-
Perform solvent or solid-phase extraction to isolate the fatty acids.
-
-
Derivatization:
-
Convert the extracted fatty acids to their pentafluorobenzyl (PFB) esters.
-
-
HPLC Purification:
-
Isolate the PFB esters using High-Performance Liquid Chromatography (HPLC).
-
-
GC-MS/MS Analysis:
-
Analyze the purified PFB esters by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Use selected reaction monitoring (SRM) for quantification. For cis-EODA, the transition from the parent ion [M-PFB]- at m/z 297 to the product ion at m/z 171 is monitored.[6] A corresponding transition would be used for the trans-isomer and the deuterated internal standard.
-
Protocol 2: Quantification of 4-HNE-Protein Adducts in Plasma
This protocol provides a general workflow for the measurement of 4-HNE adducted to plasma proteins.
-
Sample Collection:
-
Collect blood in EDTA tubes containing an antioxidant like butylated hydroxytoluene (BHT).
-
Centrifuge to obtain plasma and store at -80°C.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add a cold methanol:ethanol (1:1) solution for protein precipitation and metabolite extraction.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using a reverse-phase C18 column on an LC system.
-
Detect and quantify 4-HNE or its metabolites/adducts using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific transitions for HNE-peptide adducts (e.g., with glutathione (B108866) or carnosine) can be used for sensitive and specific detection.[7]
-
Visualizing the Landscape of Lipid Peroxidation Biomarkers
The following diagrams illustrate the formation of these biomarkers and a typical analytical workflow.
References
- 1. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of trans-9,10-Epoxyhexadecanoic Acid and its cis Isomer
A guide for researchers, scientists, and drug development professionals.
The spatial arrangement of atoms in stereoisomers can lead to significant differences in their biological activities. This guide provides a comparative overview of the biological activities of trans-9,10-Epoxyhexadecanoic acid and its cis counterpart. Due to the limited availability of direct comparative studies on the 16-carbon variants, this guide incorporates data from the more extensively studied 18-carbon analog, 9,10-epoxystearic acid, to infer potential differences.
Data Presentation: Comparative Analysis
Direct comparative data on the biological activities of cis- and this compound is scarce in the current scientific literature. However, studies on the 18-carbon analogs, cis- and trans-9,10-epoxystearic acid, provide valuable insights into their differential metabolism.
| Biological Parameter | trans-9,10-Epoxyoctadecanoic acid | cis-9,10-Epoxyoctadecanoic acid | Reference |
| Catabolism Rate in Mice | Slightly faster | Slower than the trans isomer | [1] |
| Accumulation in Mice | Lower accumulation | Higher accumulation than the trans isomer | [1] |
Note: The data presented is for the 18-carbon analog, 9,10-epoxystearic acid, and is used as a surrogate for 9,10-Epoxyhexadecanoic acid due to a lack of specific data for the latter.
Experimental Protocols
The following section details the methodology used in the study comparing the catabolism of cis- and trans-epoxy octadecanoic acids.
In Vivo Catabolism and Accumulation Study in Mice
Objective: To compare the catabolic rates and accumulation of dietary cis- and trans-epoxy octadecanoic acids in mice.
Methodology:
-
Synthesis of Labeled Compounds: Stable isotope-labeled cis- and trans-9,10-epoxy octadecanoic acids were synthesized.
-
Animal Model: Male mice were used for the study.
-
Dietary Administration: The labeled epoxy fatty acid isomers were administered to the mice as part of their diet.
-
Sample Collection: At various time points, biological samples including tissues and expired air were collected.
-
Isotope Analysis: The amount of stable isotope in the collected samples was quantified using mass spectrometry. This allowed for the determination of the rate at which the labeled fatty acids were metabolized (catabolized) and the extent to which they accumulated in different tissues.
-
Data Analysis: The data from the cis and trans isomer groups were statistically compared to determine any significant differences in their metabolic fate.[1]
Signaling Pathways and Metabolism
The metabolism of epoxy fatty acids is primarily regulated by the enzyme soluble epoxide hydrolase (sEH). This enzyme converts the epoxide group into a diol, which generally results in a less biologically active molecule. The structural differences between cis and trans isomers can influence their interaction with sEH and subsequent metabolism, as suggested by the differential catabolism rates observed in mice.[1]
Below is a diagram illustrating the general metabolic pathway of epoxy fatty acids.
Experimental Workflow: Investigating Differential Biological Activity
For researchers interested in directly comparing the biological activities of this compound and its cis isomer, the following experimental workflow is proposed.
Conclusion
The available evidence, primarily from studies on the 18-carbon analog, suggests that the stereochemistry of the epoxide group in 9,10-epoxy fatty acids influences their metabolic fate, with the trans isomer being catabolized at a slightly faster rate than the cis isomer in mice.[1] This difference in metabolism could potentially lead to variations in their biological activities. However, a significant knowledge gap exists regarding the direct comparative biological effects of this compound and its cis isomer. Further research employing the outlined experimental workflows is necessary to fully elucidate the distinct roles these isomers play in various physiological and pathological processes. Such studies are crucial for the development of targeted therapeutic strategies that leverage the specific biological activities of these lipid mediators.
References
A Comparative Guide to Oxidized Fatty Acids in Inflammation: The Case of trans-9,10-Epoxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid mediators in inflammation is complex, with different oxidized fatty acids exhibiting profoundly different, and sometimes opposing, biological activities. While the roles of eicosanoids and specialized pro-resolving mediators (SPMs) are well-established, the functions of other, less-studied oxidized lipids, such as epoxy fatty acids, are an emerging area of intense research. This guide provides a comparative overview of key oxidized fatty acids in inflammation, with a special focus on the available data for epoxy fatty acids as a proxy for understanding the potential role of trans-9,10-Epoxyhexadecanoic acid.
Introduction to Oxidized Fatty Acids
Oxidized fatty acids are a diverse class of signaling molecules derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). They are central to the initiation, propagation, and resolution of inflammation. This guide categorizes these lipids into three main functional groups for comparison:
-
Pro-inflammatory Mediators: Primarily derived from the omega-6 fatty acid arachidonic acid (ARA), these lipids, including prostaglandins (B1171923) and leukotrienes, are potent initiators of the inflammatory response.[1][2]
-
Pro-resolving Mediators (SPMs): A class of potent anti-inflammatory and pro-resolving molecules derived mainly from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This group includes resolvins, lipoxins, maresins, and protectins.[3][4][5]
-
Epoxy Fatty Acids (EpFAs): Formed by the action of cytochrome P450 (CYP) epoxygenases on various fatty acids. Their roles are nuanced, with the parent epoxides often exhibiting anti-inflammatory properties, while their diol metabolites, formed by soluble epoxide hydrolase (sEH), can be pro-inflammatory.[6][7][8]
Direct experimental data on the inflammatory role of This compound , an epoxide of a C16 fatty acid, is currently limited in published literature. Therefore, this guide will use its likely precursor, palmitoleic acid (POA, C16:1n-7) , and its C18 structural analogs, 9,10-Epoxyoctadecenoic acid (9,10-EpOME) and its metabolite 9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME) , as primary points of comparison.
Comparative Data on Inflammatory Activity
The following tables summarize the known effects of various oxidized fatty acids on key inflammatory pathways and markers. This provides a framework for understanding their divergent roles.
Table 1: Effects on Key Inflammatory Signaling Pathways and Transcription Factors
| Lipid Mediator Class | Parent Fatty Acid | Effect on NF-κB Pathway | Effect on PPARs | Key Receptor(s) | Primary Effect |
| **Prostaglandins (e.g., PGE₂) ** | Arachidonic Acid (ω-6) | Activation[9] | - | EP Receptors | Pro-inflammatory |
| Leukotrienes (e.g., LTB₄) | Arachidonic Acid (ω-6) | Activation | - | BLT Receptors | Pro-inflammatory, Chemotactic[10] |
| Lipoxins (e.g., LXA₄) | Arachidonic Acid (ω-6) | Inhibition[5] | PPARγ Activation | ALX/FPR2 | Pro-resolving, Anti-inflammatory[5][11] |
| Resolvins (e.g., RvD1, RvE1) | DHA, EPA (ω-3) | Inhibition | - | GPR32, ChemR23 | Pro-resolving, Anti-inflammatory[4] |
| Maresins (e.g., MaR1) | DHA (ω-3) | Inhibition[12] | RORα Activation | RORα | Pro-resolving, Anti-inflammatory[3][12] |
| Palmitoleic Acid (POA) | Palmitic Acid | Inhibition[13][14] | PPARα Upregulation[13] | - | Anti-inflammatory[12][13] |
| 9,10-EpOME | Linoleic Acid (ω-6) | Activation (at high conc.)[3] | PPARγ Agonist[3] | PPARγ | Context-dependent, often anti-inflammatory[15] |
| 9,10-DiHOME | Linoleic Acid (ω-6) | Activation[3] | PPARγ Agonist[3][4] | PPARγ, TRPV1 | Context-dependent, often pro-inflammatory[3][4] |
Table 2: Effects on Inflammatory Cell Function and Cytokine Production
| Lipid Mediator Class | Effect on Neutrophil Activity | Effect on Macrophage Function | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Effect on Anti-inflammatory Cytokines (IL-10) |
| **Prostaglandins (e.g., PGE₂) ** | Promotes infiltration | Modulates polarization | Increase[16] | - |
| Leukotrienes (e.g., LTB₄) | Potent chemoattractant[7][10] | - | Increase | - |
| Lipoxins (e.g., LXA₄) | Inhibit infiltration & chemotaxis[5] | Promote efferocytosis | Decrease[17] | - |
| Resolvins (e.g., RvD1, RvE1) | Inhibit infiltration | Promote efferocytosis | Decrease[8] | - |
| Maresins (e.g., MaR1) | Limit infiltration[18] | Enhance phagocytosis, M2 polarization[3][19] | Decrease[12] | Increase[3] |
| Palmitoleic Acid (POA) | - | Reduces inflammatory response | Decrease (in LPS-stimulated macrophages)[14] | - |
| 9,10-EpOME | Stimulates respiratory burst (pro-inflammatory)[5][20] | - | - | - |
| 9,10-DiHOME | Chemoattractant; Inhibits respiratory burst[3][5] | Induces Treg differentiation (via DCs)[21] | Increase (in allergic response models)[3] | Decrease (in dendritic cells)[4] |
Signaling Pathways and Metabolic Fate
The biological activity of an oxidized fatty acid is dictated by its metabolic pathway and its interaction with intracellular signaling cascades.
Metabolic Pathway of Epoxy Fatty Acids
Epoxy fatty acids like 9,10-EpOME are generated from their parent PUFAs by CYP450 epoxygenases. Their biological activity is often terminated by soluble epoxide hydrolase (sEH), which converts them to their corresponding diols (DiHOMEs). This metabolic switch is a critical control point, as the epoxide and diol often have different, sometimes opposing, effects.[6][8] Inhibition of sEH is a therapeutic strategy to increase the levels of beneficial epoxides.[22]
Figure 1. Metabolic conversion of PUFAs to EpFAs and their diols.
Modulation of NF-κB and PPAR Signaling
A common mechanism by which oxidized lipids regulate inflammation is through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPARs). NF-κB is a master regulator of pro-inflammatory gene expression, while PPARs (particularly PPARγ and PPARα) often mediate anti-inflammatory responses.[2][3]
Figure 2. Modulation of the NF-κB pathway by oxidized fatty acids.
Key Experimental Protocols
Validating the effects of novel lipid mediators requires robust and standardized experimental procedures. Below are summarized protocols for key in vitro assays.
Protocol 1: Measurement of Cytokine Secretion from Macrophages
This protocol is used to determine if a lipid mediator can suppress the production of pro-inflammatory cytokines in response to a stimulus.
-
Cell Culture: Culture RAW 264.7 macrophage cells or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free medium. Pre-treat the cells with various concentrations of the test lipid (e.g., 10-100 µM of palmitoleic acid or other fatty acids) or vehicle control (e.g., ethanol (B145695) or DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well. Compare the results from lipid-treated groups to the LPS-only control group.
Protocol 2: Analysis of NF-κB Translocation by Western Blot
This protocol assesses whether a lipid mediator can prevent the activation of the NF-κB pathway by inhibiting the translocation of the p65 subunit to the nucleus.
-
Cell Culture and Treatment: Culture and treat cells (e.g., HUVECs or macrophages) in 6-well plates as described in Protocol 1, but with a shorter LPS stimulation time (e.g., 30-60 minutes), which is optimal for observing peak p65 translocation.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS and lyse them using a nuclear/cytoplasmic fractionation kit (e.g., NE-PER™) according to the manufacturer's protocol to separate nuclear and cytoplasmic protein extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from both nuclear and cytoplasmic fractions onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.
-
As loading controls, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to ensure proper fractionation.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for p65 in the nuclear fraction relative to the Lamin B1 loading control. Compare the nuclear p65 levels in lipid-treated cells to the LPS-stimulated control.
Figure 3. Experimental workflow for in vitro cytokine analysis.
Conclusion and Future Directions
The world of oxidized fatty acids is one of carefully balanced, opposing forces. While classic eicosanoids like prostaglandins and leukotrienes drive inflammation, a sophisticated network of SPMs, including resolvins, lipoxins, and maresins, actively resolves it.
The role of epoxy fatty acids, including the class to which this compound belongs, is more complex. The available evidence on its structural analogs, 9,10-EpOME and 9,10-DiHOME, reveals a critical duality: the parent epoxide (EpOME) is often protective and anti-inflammatory, while its sEH-derived metabolite (DiHOME) is frequently pro-inflammatory. This highlights the sEH enzyme as a key therapeutic target for shifting the balance towards an anti-inflammatory state. The established anti-inflammatory properties of palmitoleic acid, the likely precursor to this compound, suggest that this specific epoxide may also possess beneficial immunomodulatory activities.
However, without direct experimental evidence, this remains an open question. Future research should focus on:
-
Synthesizing and purifying this compound and its corresponding diol.
-
Performing in vitro screening using the protocols outlined above to directly assess its effects on macrophage and endothelial cell activation, cytokine production, and NF-κB/PPAR signaling.
-
Conducting in vivo studies in established models of inflammation to determine its net effect in a complex biological system.
Elucidating the specific functions of these less-studied lipid mediators will provide a more complete picture of inflammatory regulation and may uncover novel therapeutic targets for a wide range of inflammatory diseases.
References
- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid epoxides in the regulation of the inflammation [pbmc.ibmc.msk.ru]
- 8. escholarship.org [escholarship.org]
- 9. cis-9,trans-11-conjugated linoleic acid down-regulates phorbol ester-induced NF-kappaB activation and subsequent COX-2 expression in hairless mouse skin by targeting IkappaB kinase and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on immune cell function in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. balsinde.org [balsinde.org]
- 13. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of the individual isomers cis-9,trans-11 vs. trans-10,cis-12 of conjugated linoleic acid (CLA) on inflammation parameters in moderately overweight subjects with LDL-phenotype B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basal and inducible anti-inflammatory epoxygenase activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies Against Different Epoxy Fatty Acid Isomers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific epoxy fatty acid (EpFA) isomers are critical for elucidating their distinct biological roles. EpFAs, such as the epoxyeicosatrienoic acids (EETs), are lipid signaling molecules involved in regulating inflammation, blood pressure, and angiogenesis.[1][2] Arachidonic acid is metabolized by cytochrome P450 epoxygenases into four different regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These isomers can have different biological activities, making it essential to distinguish between them in experimental settings.
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for quantifying EpFAs compared to mass spectrometry-based methods. However, the development of highly specific antibodies that can differentiate between the subtle structural differences of EpFA isomers is a significant challenge. This guide provides a framework for comparing the cross-reactivity of antibodies against various EpFA isomers, complete with hypothetical comparative data, detailed experimental protocols, and visualizations to aid in the development and validation of these critical research tools.
Comparison of Antibody Cross-Reactivity
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of EpFAs, an ideal antibody would exhibit high affinity for its target isomer and negligible affinity for other isomers. The following table presents a hypothetical but realistic dataset illustrating how the cross-reactivity of a monoclonal antibody raised against 14,15-EET might be presented. The data is expressed in terms of the 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to the target antigen.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-14,15-EET Monoclonal Antibody
| Competitor Isomer | IC50 (ng/mL) | Cross-Reactivity (%)* |
| 14,15-EET (Target) | 1.5 | 100 |
| 11,12-EET | 45.2 | 3.3 |
| 8,9-EET | 150.8 | 1.0 |
| 5,6-EET | 480.3 | 0.3 |
| 14,15-DHET | 95.6 | 1.6 |
| Arachidonic Acid | >1000 | <0.15 |
*Cross-reactivity (%) is calculated using the formula: (IC50 of Target Isomer / IC50 of Competitor Isomer) x 100.
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on a well-designed and executed experimental protocol. A competitive ELISA is the most common method for assessing the specificity of antibodies against small molecules like EpFAs.
Competitive ELISA Protocol for EpFA Cross-Reactivity Assessment
-
Coating: A 96-well microplate is coated with a conjugate of the target EpFA isomer (e.g., 14,15-EET) and a carrier protein (e.g., bovine serum albumin, BSA). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 3% skim milk in PBS) is added to each well to prevent non-specific binding of the antibody. The plate is incubated for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A standard curve is prepared by serially diluting the target EpFA isomer.
-
Serial dilutions of the competitor EpFA isomers and other related fatty acids are also prepared.
-
The anti-EpFA antibody is mixed with either the standard or competitor solutions and incubated.
-
-
Incubation: The antibody-antigen mixtures are added to the coated and blocked microplate and incubated for 1-2 hours at room temperature. During this time, the free EpFA in the solution competes with the coated EpFA for binding to the antibody.
-
Addition of Secondary Antibody: After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a colorimetric reaction.
-
Data Acquisition and Analysis: The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read using a microplate reader at the appropriate wavelength. The IC50 values for the target and competitor isomers are determined from the resulting inhibition curves.
Visualizing Key Processes
To further aid in the understanding of EpFA biology and the experimental workflow for antibody characterization, the following diagrams have been generated using Graphviz.
References
"comparative analysis of trans-9,10-Epoxyhexadecanoic acid levels in healthy vs. diseased states"
A Comparative Analysis of Epoxy Fatty Acid Levels in Health and Disease, with a Focus on trans-9,10-Epoxyhexadecanoic Acid
This guide provides a comparative analysis of epoxy fatty acid levels in healthy versus diseased states, with a specific focus on the available data and methodologies relevant to this compound. Due to a scarcity of direct research on this compound, this guide also incorporates data from the more extensively studied 18-carbon analogue, cis-9,10-epoxyoctadecanoic acid, to provide a broader context for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Epoxy Fatty Acids
| Analyte | State | Sample Type | Concentration (Mean ± SD) | Reference |
| cis-9,10-epoxyoctadecanoic acid | Healthy | Human Plasma | 47.6 ± 7.4 nM | [1][2] |
| cis-9,10-epoxyoctadecanoic acid | Healthy (Female) | Human Plasma | 51.1 ± 3.4 nM | [1][2] |
| cis-9,10-epoxyoctadecanoic acid | Healthy (Male) | Human Plasma | 43.1 ± 2.2 nM | [1][2] |
| 9,10-epoxyoctadecanoic acid | Healthy | Human Urine | 2.1 nM/L | [3] |
Potential Role in Disease States
While specific data on this compound is limited, the broader class of trans fatty acids has been linked to inflammatory processes and the severity of certain diseases. For instance, increased levels of various plasma and erythrocyte trans fatty acids have been observed in patients with coronary artery disease (CAD) and are correlated with inflammatory markers and the severity of vascular lesions.[4][5] Specifically, elaidic acid (C18:1 trans-9) has been associated with increased inflammation, oxidative stress, and lipoperoxidation, which are key factors in the progression of atherosclerosis.[4]
Furthermore, some isomers of conjugated linoleic acid (CLA), which are also trans fatty acids, have been shown to instigate inflammatory responses in human adipocytes.[6] This suggests that trans-epoxy fatty acids could potentially modulate inflammatory signaling pathways, although further research is required to elucidate their specific roles. The formation of trans-epoxy fatty acids has also been proposed as a potential biomarker for oxidative stress.[7]
Experimental Protocols
The quantification of epoxy fatty acids in biological samples typically involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A common procedure for extracting epoxy fatty acids from plasma involves the following steps:
-
Acidification: Plasma samples (e.g., 1 mL) are acidified to a pH of 4.5.[1][2]
-
Internal Standard: A deuterated internal standard, such as cis-[9,10-2H2]-EODA, is added to the sample for accurate quantification.[1][2]
-
Extraction: The lipids, including the epoxy fatty acids, are extracted from the plasma using either solvent extraction or solid-phase extraction.[1][2]
-
Derivatization: The extracted epoxy fatty acids are often converted into pentafluorobenzyl (PFB) esters to improve their chromatographic properties and detection sensitivity.[1][2]
-
Purification: The derivatized compounds may be further purified using high-performance liquid chromatography (HPLC) prior to mass spectrometry analysis.[1][2]
Analytical Measurement
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and specific method for quantifying epoxy fatty acids. The PFB esters of the analytes are separated on a gas chromatograph and then detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. For cis-EODA, the parent ion at m/z 297 is fragmented, and a characteristic product ion at m/z 171 is monitored for quantification.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothesized signaling pathway for trans-epoxy fatty acids based on the known pro-inflammatory effects of other trans fatty acids, and a general experimental workflow for the analysis of these compounds.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 9,10-epoxyoctadecanoic acid in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of trans fatty acids with the severity of coronary artery disease lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eighteen‑carbon trans fatty acids and inflammation in the context of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-10,cis-12-Conjugated linoleic acid instigates inflammation in human adipocytes compared with preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Correlation of trans-9,10-Epoxyhexadecanoic Acid with Established Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trans-9,10-Epoxyhexadecanoic acid as a potential biomarker of oxidative stress, evaluating its correlation with established markers. While direct quantitative correlations with markers such as malondialdehyde (MDA) and glutathione (B108866) (GSH) are not yet widely established in the literature, a strong precedent exists for a significant correlation between trans-epoxy fatty acids and isoprostanes, another gold-standard marker of lipid peroxidation.
This document outlines the mechanistic link between these molecules, presents the existing evidence for the correlation of related compounds, and provides detailed experimental protocols for their concurrent measurement.
The Mechanistic Link: Lipid Peroxidation
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, leads to cellular damage. A primary target of ROS is polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a process called lipid peroxidation. This process generates a cascade of lipid-derived products.
Fatty acids, including the saturated palmitic acid, can be epoxidized through two main routes:
-
Enzymatic Epoxidation: Cytochrome P450 (CYP) epoxygenases metabolize fatty acids to their cis-epoxide forms.[1][2]
-
Non-Enzymatic Peroxidation: Free radical attack on fatty acids can lead to the formation of both cis- and trans-epoxides.[3][4]
The presence of trans-epoxy fatty acids is considered a strong indicator of non-enzymatic, free radical-driven oxidation, as enzymatic processes predominantly yield the cis form. This shared origin of formation links trans-epoxides to other byproducts of lipid peroxidation, such as isoprostanes and aldehydes (e.g., malondialdehyde).
// Nodes ROS [label="Increased Oxidative Stress\n(Reactive Oxygen Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane Lipids\n(e.g., Palmitic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidation [label="Non-Enzymatic\nLipid Peroxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products trans_Epoxide [label="trans-9,10-Epoxyhexadecanoic\nacid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isoprostanes [label="Isoprostanes\n(e.g., 8-iso-PGF2α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDA [label="Malondialdehyde\n(MDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSH_Depletion [label="GSH Depletion &\nGSSG Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> Membrane [label="attacks", color="#5F6368"]; Membrane -> Peroxidation [color="#5F6368"]; Peroxidation -> trans_Epoxide [label="generates", color="#5F6368"]; Peroxidation -> Isoprostanes [label="generates", color="#5F6368"]; Peroxidation -> MDA [label="generates", color="#5F6368"]; ROS -> GSH_Depletion [label="causes", color="#5F6368"]; } mendot Caption: Shared origin of oxidative stress markers from lipid peroxidation.
Comparison with Isoprostanes: An Established Correlation
Research into other epoxy fatty acids has demonstrated a strong and significant correlation with isoprostanes, which are considered reliable markers of oxidative stress in vivo.[3] A key study investigating various cell lines and C. elegans subjected to oxidative stress found a clear, dose-dependent increase and highly significant correlation between the levels of isoprostanes and the trans/cis-epoxy fatty acid ratio.[3]
This suggests that the formation of trans-epoxides occurs in concert with the formation of isoprostanes, making the trans/cis ratio of epoxy fatty acids a potential new biomarker for lipid peroxidation.[3][4]
Table 1: Summary of Correlation Data for trans-Epoxy-PUFAs and Isoprostanes
| Cell Line / Model | Oxidative Stress Inducer | Key Finding | Reference |
| HCT-116, HepG2, Caki-2 | tert-Butyl hydroperoxide | Clear and highly significant correlations of the trans/cis-epoxy-PUFA ratios with the Isoprostane levels. | [3] |
| C. elegans | tert-Butyl hydroperoxide | Dose-dependent increase of both Isoprostanes and the trans/cis-epoxy-PUFA ratio. | [3] |
While this data is for epoxy-polyunsaturated fatty acids (epoxy-PUFAs), the underlying mechanism of non-enzymatic peroxidation is the same. It is therefore highly plausible that this compound, derived from palmitic acid, would exhibit a similar positive correlation with isoprostanes.
Potential Correlation with Other Markers: MDA and Glutathione
Based on the shared pathway of lipid peroxidation, a logical relationship can be proposed between this compound and other key oxidative stress markers.
-
Malondialdehyde (MDA): As a major aldehydic end-product of lipid peroxidation, MDA levels are expected to rise in parallel with trans-epoxide formation.[5][6] A positive correlation is therefore anticipated.
-
Glutathione (GSH): As a primary component of the cellular antioxidant defense system, GSH is consumed during oxidative stress to neutralize reactive species. Its levels are expected to decrease as oxidative damage, and thus the formation of lipid peroxidation products like trans-epoxides, increases. A negative correlation is therefore anticipated.
Table 2: Hypothetical Performance Comparison (Illustrative)
The following table is illustrative and projects the expected correlations based on mechanistic understanding. Direct experimental data is required for validation.
| Marker | Expected Correlation with this compound | Rationale |
| Isoprostanes | Strong Positive | Shared non-enzymatic, free-radical mediated formation pathway. |
| Malondialdehyde (MDA) | Positive | Both are end-products of the lipid peroxidation cascade. |
| Glutathione (GSH) | Negative | GSH is consumed in response to the oxidative stress that generates trans-epoxides. |
| Total Antioxidant Capacity | Negative | Reflects the depletion of antioxidant defenses (including GSH) during oxidative stress. |
Experimental Protocols
To validate these correlations, a robust experimental workflow is required to accurately quantify each marker from the same biological sample.
// Nodes Sample [label="Biological Sample\n(Plasma, Tissue Homogenate, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Aliquot Sample", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Lipid Analysis Branch Extraction [label="Lipid Extraction\n(e.g., Folch Method)", fillcolor="#E8F0FE", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxy [label="Quantify:\nthis compound\nIsoprostanes", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Aqueous Analysis Branch Deprotein [label="Deproteination\n(e.g., with SSA)", fillcolor="#E6F4EA", fontcolor="#202124"]; Assay1 [label="TBARS Assay\n(Colorimetric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay2 [label="Glutathione Assay\n(Colorimetric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDA [label="Quantify:\nMalondialdehyde (MDA)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Quantify:\nTotal Glutathione (GSH)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample -> Split [color="#5F6368"]; Split -> Extraction [label="For Lipid Markers", color="#5F6368"]; Split -> Deprotein [label="For Aqueous Markers", color="#5F6368"]; Extraction -> LCMS [color="#5F6368"]; LCMS -> Epoxy [color="#5F6368"]; Deprotein -> Assay1 [color="#5F6368"]; Deprotein -> Assay2 [color="#5F6368"]; Assay1 -> MDA [color="#5F6368"]; Assay2 -> GSH [color="#5F6368"]; } mendot Caption: General experimental workflow for correlational analysis.
Quantification of this compound and Isoprostanes
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold-standard method for sensitive and specific quantification of lipid mediators.
Protocol Outline:
-
Internal Standards: Spike the sample with deuterated internal standards for both the epoxy-fatty acid and the isoprostane of interest to correct for extraction losses and matrix effects.
-
Lipid Extraction: Extract total lipids from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system like chloroform:methanol or by solid-phase extraction (SPE).[7]
-
Hydrolysis (for total measurements): For total (esterified + free) fatty acid measurement, perform alkaline hydrolysis (saponification) of the lipid extract.
-
Chromatographic Separation: Resuspend the extracted lipids in an appropriate solvent and inject onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol) to separate the analytes.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Use Selected Reaction Monitoring (SRM) to quantify the specific parent-to-daughter ion transitions for each analyte and its internal standard.[3]
Quantification of Malondialdehyde (MDA)
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay. This is a widely used colorimetric method for measuring lipid peroxidation.
-
Sample Preparation: Use plasma, serum, or tissue homogenate. To prevent further oxidation during the assay, add an antioxidant like butylated hydroxytoluene (BHT).[4]
-
Acid Treatment & Reagent Addition: Add an acidic reagent (e.g., SDS Lysis Solution followed by TBA Reagent containing thiobarbituric acid in an acid buffer) to the sample.[4]
-
Incubation: Heat the samples at high temperature (e.g., 95°C) for approximately 60 minutes. This promotes the reaction between MDA in the sample and the TBA reagent.[4]
-
Cooling & Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at ~532 nm.[2]
-
Quantification: Determine the MDA concentration by comparing the sample absorbance to a standard curve generated with known concentrations of an MDA standard.
Quantification of Total Glutathione (GSH)
Method: DTNB-Based Enzymatic Recycling Assay. This is a robust colorimetric assay that measures total glutathione (GSH + GSSG).
-
Sample Preparation: For plasma, tissue, or cells, deproteinize the sample using an acid like 5% sulfosalicylic acid (SSA). Centrifuge to pellet the protein and collect the supernatant.[1] This step is critical to remove interfering enzymes and proteins.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer, NADPH, and glutathione reductase.
-
Sample Addition: Add the deproteinized sample supernatant and the standards to the wells.
-
Initiate Reaction: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to each well to start the reaction. GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The GSSG in the sample is recycled back to GSH by glutathione reductase, allowing the reaction to continue.
-
Measurement: Measure the rate of change in absorbance at ~412 nm over several minutes using a microplate reader.
-
Quantification: Calculate the total glutathione concentration from the rate of TNB formation, referenced against a GSH standard curve.
Conclusion
While direct experimental evidence correlating this compound with a broad range of oxidative stress markers is still emerging, the mechanistic link through lipid peroxidation is strong. The established significant correlation between other trans-epoxy fatty acids and isoprostanes provides a compelling basis for proposing this compound as a valuable biomarker of free radical-mediated oxidative stress.[3][4] Future studies employing the robust, multi-analyte protocols detailed here are necessary to validate its correlation with markers like MDA and GSH, which would solidify its utility in preclinical and clinical research.
References
- 1. assaygenie.com [assaygenie.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. journals.asm.org [journals.asm.org]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
A Comparative Guide to the In Vitro and In Vivo Effects of trans-9,10-Epoxyhexadecanoic Acid
A Note to Our Audience: Direct experimental data on the biological effects of trans-9,10-Epoxyhexadecanoic acid is limited in publicly available scientific literature. Therefore, this guide provides a comparative overview based on the established knowledge of a closely related class of molecules, the epoxy fatty acids (EpFAs), and specific data from studies on its cis-isomer and 18-carbon analogs. The information presented herein serves as a foundational resource and should be interpreted with the understanding that the effects of the specific trans-isomer of 16-carbon epoxyhexadecanoic acid may differ.
Introduction to Epoxy Fatty Acids
Epoxy fatty acids (EpFAs) are products of the cytochrome P450 (CYP) epoxygenase pathway, which metabolizes polyunsaturated fatty acids. These lipid mediators are recognized for their generally beneficial biological activities, particularly their anti-inflammatory properties. The primary mechanism for the degradation of EpFAs is through the action of soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids.[1][2] Inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of endogenous EpFAs.
In Vitro Effects: A Look at Related Compounds
Due to the absence of specific data for this compound, we will consider the known in vitro effects of related epoxy fatty acids.
Anti-inflammatory and Signaling Effects:
EpFAs have been shown to exert anti-inflammatory effects in various cell-based assays. These effects are often mediated through the modulation of key inflammatory signaling pathways. For instance, some EpFAs can inhibit the NF-κB pathway, a central regulator of inflammation. Activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines. By inhibiting this pathway, EpFAs can reduce the production of these inflammatory mediators.
Another important signaling pathway influenced by some fatty acids is the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade is involved in a variety of cellular processes, including inflammation and apoptosis. The specific effects of EpFAs on this pathway can vary depending on the cell type and the specific EpFA.
Cell Viability:
Studies on the cis-isomer, cis-9,10-epoxystearic acid, have investigated its effects on cell viability. In one study using HepG2 cells, cis-9,10-epoxystearic acid was shown to decrease cell viability and induce apoptosis at certain concentrations.[3] It is important to note that these effects may not be directly translatable to the trans-isomer or to different cell types.
Quantitative Data Summary (Based on Related Compounds):
| Parameter | Compound | Cell Line | Concentration | Observed Effect | Reference |
| Cell Viability | cis-9,10-Epoxystearic Acid | HepG2 | Not Specified | Decreased cell viability and induced apoptosis | [3] |
| Cytokine Production | General EpFAs | Various | Varies | Generally decreased pro-inflammatory cytokine production | [2][4] |
In Vivo Effects: Insights from Animal Studies
A study on cis-9,10-epoxystearic acid in Sprague-Dawley rats administered daily oral doses of up to 250 mg/kg body weight. The study reported no significant effects on growth rate, food consumption, organ weights, hematology, blood chemistry, or histology, suggesting a lack of toxicity at these doses.[5]
In humans, the related compound cis-9,10-epoxyoctadecanoic acid has been detected in plasma at concentrations of approximately 47.6 ± 7.4 nM.[1] This indicates that such compounds are endogenously present and likely play a physiological role.
Quantitative Data Summary (Based on Related Compounds):
| Parameter | Compound | Animal Model | Dosage | Observed Effect | Reference |
| Subacute Toxicity | cis-9,10-Epoxystearic Acid | Sprague-Dawley Rats | Up to 250 mg/kg bw (oral gavage) | No significant adverse effects observed | [5] |
| Plasma Concentration | cis-9,10-Epoxyoctadecanoic Acid | Humans | Endogenous | 47.6 ± 7.4 nM | [1] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental approaches for studying epoxy fatty acids, the following diagrams are provided.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of a lipid compound on cell viability.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (solubilized in a suitable vehicle, such as DMSO) and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[6]
2. In Vitro Cytokine Measurement (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Cell Culture and Treatment: Culture cells as described above and treat with this compound with or without an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and a series of known cytokine standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[7]
3. In Vivo Administration (Oral Gavage in Rodents)
This is a standard method for oral administration of substances to rodents.
-
Animal Handling and Restraint: Acclimatize the animals to handling. For the procedure, restrain the animal firmly but gently to prevent movement and injury.
-
Gavage Needle Selection: Choose a gavage needle of appropriate size and length for the animal (e.g., 18-20 gauge for mice). The length should be pre-measured to reach the stomach without causing injury.[8]
-
Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the prepared dose of this compound (in a suitable vehicle like corn oil) slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects after the procedure.
-
Dosing Schedule: The dosing volume and frequency should be determined based on the experimental design and ethical guidelines. A common maximum volume is 10 mL/kg of body weight.[8]
Conclusion
While direct experimental evidence for this compound is currently scarce, the broader family of epoxy fatty acids demonstrates significant potential as anti-inflammatory mediators. The provided information, based on related compounds, suggests that this molecule may also possess beneficial biological activities. Further research is imperative to elucidate the specific in vitro and in vivo effects of this compound and to determine its potential as a therapeutic agent. The experimental protocols and pathway diagrams included in this guide offer a framework for such future investigations.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bowdish.ca [bowdish.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
A Comparative Guide to the Analysis of trans-9,10-Epoxyhexadecanoic Acid: GC-MS vs. HPLC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators like trans-9,10-Epoxyhexadecanoic acid is critical for understanding biological processes and disease pathogenesis. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for specific research needs.
At a Glance: Key Performance Metrics
The choice between GC-MS and HPLC-MS often depends on a trade-off between sample preparation complexity, sensitivity, and the ability to analyze the native form of the analyte. The following table summarizes key quantitative performance parameters for the analysis of epoxy fatty acids. It is important to note that specific data for this compound is limited; therefore, data from closely related epoxy fatty acids, such as cis-9,10-epoxyoctadecanoic acid, are included to provide a reasonable estimate of performance.
| Parameter | GC-MS | HPLC-MS |
| Derivatization Required? | Yes | No |
| Limit of Detection (LOD) | Typically in the low pg to ng range on-column | Generally in the sub-nM or pg range |
| Limit of Quantitation (LOQ) | Typically in the ng to pg range on-column | Sub-nM to low nM range |
| Linearity (R²) | Generally >0.99 | Typically >0.98 |
| Precision (%RSD) | <10-15% | <15% |
| Accuracy/Recovery (%) | Dependent on extraction and derivatization efficiency | Generally high, dependent on extraction efficiency |
Experimental Workflows
The analytical workflows for GC-MS and HPLC-MS differ primarily in the sample preparation stage, with GC-MS requiring a crucial derivatization step.
Detailed Experimental Protocols
Below are representative methodologies for the analysis of epoxy fatty acids using both GC-MS and HPLC-MS, compiled from established research.
GC-MS Protocol: Derivatization-Based Analysis
GC-MS analysis of epoxy fatty acids necessitates derivatization to enhance volatility and thermal stability.[1] A common approach involves the conversion of the carboxylic acid to a less polar and more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[2]
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform/methanol (B129727).
-
Add an internal standard (e.g., a deuterated analogue of the analyte) to correct for sample loss during preparation.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen.
2. Saponification and Derivatization (Example: PFB Esterification):
-
Saponify the lipid extract using a methanolic base to release free fatty acids.
-
Acidify the sample to protonate the fatty acids.
-
Extract the free fatty acids with an organic solvent.
-
For PFB esterification, react the extracted fatty acids with α-Bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) in the presence of a catalyst like diisopropylethylamine (DIPEA).[2]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: A low polarity capillary column, such as a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 μm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in negative chemical ionization (NCI) mode for PFB esters.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard. For cis-9,10-epoxyoctadecanoic acid PFB ester, the parent ion [M-PFB]⁻ at m/z 297 can be monitored.[2]
HPLC-MS Protocol: Direct Analysis
HPLC-MS allows for the analysis of this compound in its native form, simplifying sample preparation.[3][4]
1. Lipid Extraction:
-
Follow a similar lipid extraction procedure as described for the GC-MS protocol, including the addition of an internal standard.
2. HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid or formic acid to aid in ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000) with an electrospray ionization (ESI) source operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion generated by collision-induced dissociation.
Performance Comparison
GC-MS:
-
Advantages:
-
High Resolution: GC provides excellent chromatographic separation of fatty acid isomers.[5]
-
High Sensitivity: Especially with NCI-MS for derivatized compounds, GC-MS can achieve very low detection limits.
-
Robust and Reliable: It is a well-established technique with extensive libraries for spectral matching.
-
-
Disadvantages:
-
Derivatization Required: The need for derivatization adds time and potential for variability and sample loss to the workflow.[1]
-
Thermal Instability: Some analytes may be thermally labile and degrade in the hot GC inlet.
-
HPLC-MS:
-
Advantages:
-
Direct Analysis: No derivatization is required, which simplifies sample preparation and reduces the risk of introducing artifacts.[3][4]
-
Suitable for a Broader Range of Analytes: Can analyze non-volatile and thermally labile compounds that are not amenable to GC.
-
High Throughput: The simpler sample preparation can lead to a faster overall analysis time.
-
-
Disadvantages:
-
Chromatographic Resolution: While effective, HPLC may not always achieve the same level of isomer separation as high-resolution capillary GC for complex fatty acid mixtures.
-
Matrix Effects: ESI can be prone to ion suppression or enhancement from co-eluting matrix components, which can affect quantification.
-
Conclusion
Both GC-MS and HPLC-MS are powerful techniques for the analysis of this compound. The choice between them hinges on the specific requirements of the study.
GC-MS is an excellent choice for targeted, high-sensitivity quantitative analysis, particularly when a robust and well-validated method is required and the laboratory has established protocols for derivatization.
HPLC-MS offers the significant advantage of direct analysis, simplifying the workflow and making it ideal for applications where sample throughput is a priority or when analyzing a broader range of lipid species that may not be suitable for GC.
For researchers embarking on the analysis of this compound, a careful consideration of the trade-offs between the complexity of sample preparation, required sensitivity, and desired throughput will guide the selection of the most appropriate and effective analytical platform.
References
- 1. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Epoxide Hydrolases: trans vs. cis-Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of mammalian epoxide hydrolases (EHs), with a focus on their activity towards trans versus cis-epoxy fatty acids. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to aid researchers in understanding the metabolic fate and biological activity of these lipid signaling molecules.
Introduction to Epoxide Hydrolases and their Substrates
Epoxy fatty acids (EpFAs) are bioactive lipid mediators synthesized from polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules play crucial roles in a variety of physiological processes, including the regulation of inflammation, blood pressure, and pain perception.[3][4] The biological activity of EpFAs is tightly regulated by their hydrolysis to the corresponding, and generally less active, dihydroxy fatty acids (DHFAs), a reaction catalyzed by epoxide hydrolases (EHs).[2][5]
The primary mammalian EHs involved in the metabolism of EpFAs are soluble epoxide hydrolase (sEH, EPHX2), microsomal epoxide hydrolase (mEH, EPHX1), and epoxide hydrolase 3 (EH3, EPHX3).[6][7] The stereochemistry of the epoxide group, specifically whether it is in a cis or trans configuration, can significantly influence the rate and selectivity of hydrolysis by these enzymes. Understanding this specificity is critical for the development of therapeutic strategies that target the EH pathway, such as sEH inhibitors, which aim to increase the bioavailability of beneficial EpFAs.[4]
Comparative Analysis of Substrate Specificity
Experimental data reveals distinct preferences among the epoxide hydrolases for cis and trans isomers of epoxy fatty acids.
Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is considered the primary enzyme responsible for the in vivo degradation of EpFAs.[6] Studies have demonstrated that sEH can hydrolyze both cis- and trans-epoxy fatty acids. Interestingly, for epoxyeicosatrienoic acids (EETs), sEH exhibits a higher catalytic efficiency for the trans isomers. The Vmax for the hydrolysis of trans-EETs by rat red blood cells, which contain sEH, is approximately 2 to 3 times higher than that for the corresponding cis-EETs. This preference for trans-epoxides is also observed with recombinant murine sEH. While sEH shows a preference for trans-EETs, it hydrolyzes 14,15-EET (cis) at a rate approximately twice that of the trans-epoxyalcohol, 9R,10R-trans-epoxy-11E-13R-hydroxy-octadecenoic acid, at low substrate concentrations.[8]
Microsomal Epoxide Hydrolase (mEH)
Microsomal epoxide hydrolase is primarily known for its role in detoxifying xenobiotic epoxides.[6] Its activity towards endogenous epoxy fatty acids is generally lower than that of sEH.[9] For the substrates evaluated in a study on skin-relevant fatty acid epoxides, mEH was found to be inactive towards both cis and trans allylic epoxyalcohols.[8] While mEH can hydrolyze some cis-epoxy fatty acids, it is substantially less active on substrates like 14,15-EET compared to sEH.[5] Some reports suggest that trans-disubstituted epoxides are often poor substrates or even act as competitive inhibitors of mEH.[3]
Epoxide Hydrolase 3 (EH3)
Epoxide hydrolase 3 shows a marked preference for certain trans-epoxy fatty acids. In a direct comparison, human and murine EH3 hydrolyzed the trans-epoxyalcohol, 9R,10R-trans-epoxy-11E-13R-hydroxy-octadecenoic acid, at rates 31-fold and 39-fold higher, respectively, than the cis-epoxide, 14,15-EET.[8] With model linoleate (B1235992) epoxides, both human and mouse EH3 showed a preference for the trans isomer.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the hydrolysis of cis- and trans-epoxy fatty acids by sEH, mEH, and EH3.
Table 1: Kinetic Parameters for the Hydrolysis of cis-Epoxy Fatty Acids
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Human sEH | 8,9-EET | 26 ± 1 | 0.97 | 0.022 ± 0.001 |
| 14,15-EET | 7.0 ± 0.3 | 3.0 ± 0.1 | 0.43 ± 0.01 | |
| Human mEH | 8,9-EET | 2.5 ± 0.6 | 0.032 ± 0.002 | 0.013 ± 0.001 |
| 14,15-EET | 80 ± 6 | 0.044 ± 0.003 | 0.00055 ± 0.00001 | |
| Human EH3 | 8,9-EET | 10 ± 0.5 | 0.030 ± 0.001 | 0.003 ± 0.0002 |
| 14,15-EET | 76 ± 16 | 0.018 ± 0.003 | 0.00024 ± 0.00004 |
Data sourced from Morisseau et al., 2021.[5]
Table 2: Comparative Hydrolysis of trans vs. cis-Epoxy Fatty Acids by Soluble Epoxide Hydrolase (sEH)
| Substrate | Enzyme Source | Parameter | Value |
| 14,15-trans-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | 2.35 ± 0.24 |
| 11,12-trans-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | ~1.2 |
| 8,9-trans-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | ~0.6 |
| 14,15-cis-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | ~0.8 |
| 11,12-cis-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | ~0.6 |
| 8,9-cis-EET | Rat Red Blood Cells | Vmax (pmol/min/10⁸ cells) | ~0.3 |
| trans-EETs | Recombinant Murine sEH | Hydrolysis Rate | ~2-3 times that of cis-EETs |
| cis-EETs | Recombinant Murine sEH | Apparent Km | 1-2 µM |
Data adapted from Fang et al., 2008.
Table 3: Qualitative and Semi-Quantitative Comparison of trans vs. cis-Epoxy Fatty Acid Hydrolysis
| Enzyme | Substrate Comparison | Observation |
| Human sEH | Model trans-linoleate epoxide vs. Model cis-linoleate epoxide | Preference for the trans isomer.[8] |
| 14,15-EET (cis) vs. 9R,10R-trans-epoxy-11E-13R-hydroxy-octadecenoic acid | ~2-fold higher hydrolysis rate for 14,15-EET.[8] | |
| Human mEH | cis- and trans-allylic epoxyalcohols | Inactive with both substrates.[8] |
| Human & Murine EH3 | Model trans-linoleate epoxide vs. Model cis-linoleate epoxide | Preference for the trans isomer.[8] |
| 14,15-EET (cis) vs. 9R,10R-trans-epoxy-11E-13R-hydroxy-octadecenoic acid | 31-fold (human) and 39-fold (murine) higher hydrolysis rate for the trans-epoxyalcohol.[8] |
Experimental Protocols
Epoxide Hydrolase Activity Assay using LC-MS/MS
This protocol is adapted from a method for determining sEH activity and can be modified for other EHs and substrates.
Materials:
-
Recombinant human sEH, mEH, or EH3.
-
cis- or trans-epoxy fatty acid substrate (e.g., 14,15-EET).
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.4 for sEH and EH3) or Tris-HCl buffer (0.1 M, pH 9.0 for mEH), containing 0.1 mg/mL bovine serum albumin (BSA).
-
Internal standard (e.g., deuterated analog of the diol product).
-
Acetonitrile (B52724), methanol, and formic acid (LC-MS grade).
-
96-well microtiter plates.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Prepare substrate solutions in ethanol (B145695) at various concentrations.
-
Prepare enzyme solutions in the appropriate buffer. The final enzyme concentration should be optimized to ensure less than 20% substrate conversion during the incubation period.
-
In a 96-well plate, add 1 µL of the substrate solution to 100 µL of the enzyme solution. For control reactions, add 1 µL of ethanol to the enzyme solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Separate the substrate and the diol product using a suitable C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Quantify the amount of diol product formed using multiple reaction monitoring (MRM) on the mass spectrometer.
-
Calculate the enzyme activity based on the amount of product formed over time. For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax values.
Synthesis of trans-Epoxy Fatty Acids (Illustrative Example)
The synthesis of specific trans-epoxy fatty acids can be complex. A general chemo-enzymatic approach for epoxidation is outlined below. Specific methods for synthesizing trans isomers often involve multi-step chemical synthesis.
Materials:
-
cis-polyunsaturated fatty acid (e.g., linoleic acid).
-
Immobilized lipase (B570770) (e.g., Novozym 435).
-
Hydrogen peroxide.
-
Organic solvent (e.g., hexane).
-
Sodium bicarbonate solution.
-
Anhydrous sodium sulfate (B86663).
Procedure:
-
Dissolve the fatty acid in the organic solvent in a reaction vessel.
-
Add the immobilized lipase and hydrogen peroxide to the mixture.
-
Stir the reaction at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter to remove the immobilized enzyme.
-
Wash the organic phase with sodium bicarbonate solution to remove any remaining acids, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the epoxidized fatty acid.
-
The resulting product will likely be a mixture of cis and trans epoxides, which can be separated by chromatographic techniques such as silver ion chromatography (Ag+-HPLC or Ag+-TLC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of epoxy fatty acids and a general workflow for evaluating epoxide hydrolase activity.
References
- 1. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 6. Epoxide hydrolase 3 (Ephx3) gene disruption reduces ceramide linoleate epoxide hydrolysis and impairs skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxide hydrolase 3 (Ephx3) gene disruption reduces ceramide linoleate epoxide hydrolysis and impairs skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic activities of mammalian epoxide hydrolases with cis and trans fatty acid epoxides relevant to skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of epoxide hydrolases in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Crossroads: A Comparative Guide to trans-9,10-Epoxyhexadecanoic Acid and Other Dietary Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate and cellular effects of trans-9,10-Epoxyhexadecanoic acid against a spectrum of common dietary fatty acids. By presenting available experimental data and detailed methodologies, this document aims to illuminate the unique metabolic characteristics of this epoxy fatty acid and its potential implications for cellular signaling and metabolic regulation.
Introduction to Fatty Acid Metabolism
Dietary fatty acids are fundamental to cellular function, serving as energy sources, structural components of membranes, and signaling molecules. Their metabolic pathways, primarily encompassing absorption, cellular uptake, activation, and catabolism via β-oxidation, are well-established for common saturated, monounsaturated, and polyunsaturated fatty acids. However, the metabolic landscape of less common fatty acids, such as epoxy fatty acids, is an area of growing research interest. Epoxy fatty acids are formed endogenously through the cytochrome P450 (CYP450) pathway from unsaturated fatty acids or can be ingested from certain food sources. This guide focuses on this compound, a 16-carbon monounsaturated epoxy fatty acid, and contrasts its metabolic journey with that of other key dietary fatty acids.
Comparative Metabolic Pathways
The metabolism of fatty acids is a multi-step process. Below, we compare the known metabolic steps for this compound with other major classes of dietary fatty acids.
Absorption and Transport
Dietary fats are primarily absorbed in the small intestine. While data on the specific absorption efficiency of this compound is limited, studies on similar epoxy fatty acids, such as monoepoxy stearic acid, have shown they are absorbed in humans, although potentially at a lower efficiency than their non-epoxidized counterparts.[1] Generally, fatty acids are incorporated into chylomicrons and transported via the lymphatic system into the bloodstream.
Cellular Uptake and Activation
Catabolism: β-Oxidation
The primary catabolic pathway for fatty acids is mitochondrial β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The presence of an epoxide ring in this compound introduces a structural variation that likely requires specific enzymatic handling during β-oxidation, potentially altering the rate and efficiency of its breakdown compared to a standard 16-carbon fatty acid like palmitic acid. Studies on other trans fatty acids have shown that their metabolism can be less efficient than their cis isomers.[2][3]
Incorporation into Complex Lipids
Fatty acids that are not immediately catabolized for energy are incorporated into complex lipids such as triglycerides for storage or phospholipids (B1166683) as structural components of cell membranes. The unique structure of this compound may influence its incorporation into these lipid species and consequently affect membrane fluidity and lipid droplet dynamics.
Quantitative Metabolic Comparison
To facilitate a clear comparison, the following table summarizes key metabolic parameters for different classes of fatty acids. It is important to note that direct comparative quantitative data for this compound is sparse, and some values are inferred from studies on structurally similar compounds.
| Fatty Acid Class | Representative Example | Absorption Efficiency | Cellular Uptake | β-Oxidation Rate | Incorporation into Triglycerides |
| Epoxy Fatty Acid | This compound | Likely lower than parent FA | Potentially altered | Likely slower than saturated FA | Data not available |
| Saturated Fatty Acid | Palmitic Acid (16:0) | High | Efficient | High | High |
| Monounsaturated Fatty Acid (cis) | Oleic Acid (18:1c9) | High | Efficient | High | High |
| Monounsaturated Fatty Acid (trans) | Elaidic Acid (18:1t9) | High | Efficient | Slower than cis-isomer | Varies |
| Polyunsaturated Fatty Acid (omega-6) | Linoleic Acid (18:2n-6) | High | Efficient | High | High |
| Polyunsaturated Fatty Acid (omega-3) | α-Linolenic Acid (18:3n-3) | High | Efficient | High | High |
Impact on Cellular Signaling Pathways
Fatty acids and their metabolites are potent signaling molecules that can modulate various cellular processes, including inflammation and gene expression, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and transcription factors such as Nuclear Factor-kappa B (NF-κB).
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are key regulators of lipid and glucose metabolism.[4][5][6] Natural fatty acids are known ligands for PPARs.[7] Epoxy fatty acids have been shown to activate PPARs, although the specific effects of this compound on different PPAR isoforms (α, β/δ, γ) require further investigation. The activation of PPARα typically leads to the upregulation of genes involved in fatty acid oxidation.[8]
Inflammatory Signaling (NF-κB)
The NF-κB signaling pathway is a central regulator of inflammation. Some epoxy fatty acids have demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB.[9][10] Conversely, some studies suggest that trans fatty acids may have pro-inflammatory effects. The impact of this compound on this pathway is an important area for future research to understand its potential role in inflammatory processes.
Below is a diagram illustrating the general mechanism of fatty acid signaling through PPARs.
Caption: General signaling pathway of fatty acid activation of PPARs.
Experimental Protocols
This section outlines key experimental methodologies for investigating the metabolic differences between fatty acids.
Cellular Fatty Acid Uptake Assay
Objective: To quantify the rate of fatty acid uptake into cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., adipocytes, hepatocytes) in a 96-well plate and culture to the desired confluency.
-
Preparation of Fatty Acid Solution: Prepare a solution of the fatty acid of interest (e.g., this compound, palmitic acid) complexed with bovine serum albumin (BSA). A fluorescently labeled fatty acid analog can be used for real-time measurements.[11][12][13][14]
-
Uptake Measurement:
-
For radiolabeled fatty acids: Incubate cells with the fatty acid solution for various time points. Wash the cells to remove extracellular fatty acids, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent fatty acid analogs: Use a fluorescence plate reader to measure the increase in intracellular fluorescence in real-time. A quenching agent can be added to the extracellular medium to reduce background fluorescence.[12][13]
-
-
Data Analysis: Calculate the rate of fatty acid uptake, typically expressed as pmol/min/mg of protein.
The following diagram illustrates a typical workflow for a cellular fatty acid uptake assay.
Caption: Experimental workflow for a cellular fatty acid uptake assay.
Fatty Acid β-Oxidation Assay
Objective: To measure the rate of mitochondrial β-oxidation of a given fatty acid.
Methodology:
-
Cell/Tissue Preparation: Isolate mitochondria from cells or tissues, or use intact cells.
-
Substrate Preparation: Use a radiolabeled fatty acid, typically [1-¹⁴C]-palmitic acid or another fatty acid of interest.
-
Incubation: Incubate the prepared cells or mitochondria with the radiolabeled fatty acid substrate in a reaction buffer.
-
Measurement of Oxidation Products:
-
Acid-Soluble Metabolites: After incubation, precipitate the non-metabolized fatty acids with acid. The radioactivity in the acid-soluble supernatant, which contains acetyl-CoA and other small metabolic products, is measured.[15]
-
CO₂ Trapping: If [U-¹⁴C]-labeled fatty acid is used, the produced ¹⁴CO₂ can be trapped and quantified.
-
Oxygen Consumption: High-resolution respirometry can be used to measure the oxygen consumption rate in response to the fatty acid substrate, which is an indicator of oxidative metabolism.[16][17]
-
-
Data Analysis: The rate of β-oxidation is calculated based on the amount of radioactive product formed or oxygen consumed over time.
Lipid Profile Analysis by Mass Spectrometry
Objective: To determine the incorporation of a specific fatty acid into different lipid classes.
Methodology:
-
Lipid Extraction: After incubating cells or tissues with the fatty acid of interest, extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Lipid Class Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Fatty Acid Analysis:
-
Data Analysis: Determine the relative abundance of the specific fatty acid in each lipid class.
Conclusion
This compound presents a unique metabolic profile that likely differs from common dietary fatty acids due to its epoxide ring and trans configuration. While current research provides a foundational understanding, further quantitative studies are necessary to fully elucidate its absorption, catabolism, and signaling effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct these much-needed investigations. A deeper understanding of the metabolic fate of such epoxy fatty acids will be crucial for assessing their physiological roles and potential as targets for therapeutic development.
References
- 1. Dietary epoxy fatty acids are absorbed in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of lipids in rats depend on fatty acid isomeric position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids [mdpi.com]
- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of epoxy stearic acid on lipid metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 19. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for trans-9,10-Epoxyhexadecanoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid mediators like trans-9,10-epoxyhexadecanoic acid is critical for understanding their physiological roles and potential as therapeutic targets. This guide provides a comparative overview of the common analytical methods for the quantification of epoxy fatty acids and outlines the essential parameters for their inter-laboratory validation, ensuring data reliability and reproducibility across different laboratories.
While a specific inter-laboratory validation study for this compound has not been identified in publicly available literature, this guide is built upon established validation principles for similar fatty acids and general guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5] The data presented in the comparison tables are representative of typical performance characteristics for the described methods.
Analytical Methodologies
The two primary analytical platforms for the quantification of epoxy fatty acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for fatty acid analysis.[6][7][8] It typically requires derivatization of the fatty acids to increase their volatility.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method has gained popularity due to its high sensitivity and specificity, often with simpler sample preparation as derivatization is not always necessary.[10][11][12][13][14] It is particularly well-suited for the analysis of thermally labile compounds.
Inter-laboratory Validation Performance
An inter-laboratory validation study aims to establish the reproducibility of an analytical method across different laboratories. The following table summarizes the key performance parameters that would be evaluated.
Table 1: Comparison of Typical Performance Characteristics for GC-MS and LC-MS in an Inter-laboratory Validation Context
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Acceptance Criteria (Typical) |
| Linearity (R²) | >0.99 | >0.99 | R² ≥ 0.99 |
| Limit of Detection (LOD) | 0.1–10 ng/mL | 0.05–5 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.5–20 ng/mL | 0.1–10 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 85–115% | 90–110% | 80–120% of the true value |
| Precision (RSD%) | |||
| - Repeatability (Intra-assay) | <15% | <10% | RSD ≤ 15% |
| - Reproducibility (Inter-assay) | <20% | <15% | RSD ≤ 20% |
| Specificity | High, dependent on derivatization and column | Very high with tandem MS | No significant interference at the retention time of the analyte |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis of this compound
This protocol involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[6][7]
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v). An internal standard (e.g., a deuterated analogue of the analyte) is added prior to extraction.
-
Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
-
Derivatization: The free fatty acids are converted to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[6]
-
Purification: The FAMEs are purified from the reaction mixture using solid-phase extraction (SPE).
-
GC-MS Analysis: The purified FAMEs are injected into a gas chromatograph equipped with a high-polarity capillary column for separation. The separated compounds are then detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a direct analysis of the epoxy fatty acid with minimal sample preparation.[12][13][14]
-
Protein Precipitation and Extraction: The biological sample is treated with a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate proteins and extract the lipids. The sample is then centrifuged, and the supernatant is collected.
-
Solvent Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatograph, and the analytes are separated on a C18 reversed-phase column. The detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection of the parent ion of the analyte and its characteristic fragment ions, providing high selectivity and sensitivity.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of a typical inter-laboratory validation study for an analytical method.
Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.
Signaling Pathway Context
This compound is an oxidized lipid that can be generated from its parent fatty acid through enzymatic or non-enzymatic pathways. Understanding its formation is key to elucidating its biological function.
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Diagnostic Potential of Epoxy Fatty Acids: A Focus on trans-9,10-Epoxyhexadecanoic Acid
The landscape of disease diagnostics is continually evolving, with a growing emphasis on identifying specific biomarkers that can signal the presence or progression of disease with high sensitivity and specificity. Among the vast array of endogenous molecules, epoxy fatty acids (EpFAs) have emerged as promising candidates for both therapeutic intervention and potentially as diagnostic markers. This guide provides an objective assessment of the current scientific understanding of EpFAs, with a specific focus on trans-9,10-Epoxyhexadecanoic acid, in the context of disease diagnostics.
Epoxy fatty acids are metabolites formed from the oxidation of polyunsaturated fatty acids (PUFAs) primarily by cytochrome P450 (CYP) enzymes.[1][2] These molecules are known to possess largely anti-inflammatory and beneficial properties, playing roles in cardiovascular health, pain signaling, and neuro-inflammation.[1][3][4] The biological activity of EpFAs is terminated through their conversion to less active dihydroxy fatty acids by the soluble epoxide hydrolase (sEH) enzyme.[2][5]
While much of the research has centered on the therapeutic benefits of increasing EpFA levels, for instance, through sEH inhibition, their potential as diagnostic markers is an area of growing interest.[2][3]
trans-Epoxy Fatty Acids as Potential Biomarkers of Oxidative Stress
The formation of trans-epoxy fatty acids, in contrast to their cis-isomers which are typically formed enzymatically, has been linked to non-enzymatic chemical peroxidation.[6] This correlation suggests that the presence and concentration of trans-EpFAs could serve as a biomarker for oxidative stress, a condition implicated in a wide range of pathologies from cardiovascular disease to neurodegenerative disorders.[6] One study investigated the formation of trans-epoxy fatty acids in correlation with isoprostanes, which are established biomarkers of oxidative stress, across several in vitro and in vivo models, including renal ischemia-reperfusion injury.[6]
However, it is crucial to note that while the general class of trans-EpFAs shows promise, specific research into the diagnostic utility of This compound for any particular disease is currently limited in publicly available scientific literature. Consequently, direct comparative data against other established biomarkers is not available.
General Metabolic Pathway of Epoxy Fatty Acids
The formation and degradation of epoxy fatty acids is a key pathway in lipid signaling. Understanding this pathway is fundamental to evaluating their potential as diagnostic markers. The diagram below illustrates the general metabolic route for the generation and metabolism of EpFAs.
Caption: General metabolic pathway of epoxy fatty acid (EpFA) synthesis and degradation.
Experimental Protocols for EpFA Analysis
While specific protocols for this compound as a diagnostic marker are not established, methodologies for quantifying related epoxy fatty acids in biological matrices have been published. These methods generally involve sophisticated analytical chemistry techniques.
General Workflow for EpFA Quantification:
Caption: A generalized experimental workflow for the analysis of epoxy fatty acids.
Key Methodological Steps:
-
Sample Collection and Storage: Biological samples (e.g., plasma, urine) must be collected and stored under conditions that prevent lipid peroxidation to ensure the stability of the analytes.
-
Internal Standard Addition: A deuterated internal standard, such as cis-[9,10-²H₂]-EODA, is added to the sample to allow for accurate quantification by correcting for sample loss during preparation and analysis.[7]
-
Extraction: EpFAs are extracted from the biological matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).[7]
-
Derivatization: To improve chromatographic properties and detection sensitivity, the carboxyl group of the fatty acid is often derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters.[7][8]
-
Chromatographic Separation: The derivatized extracts are then separated using either gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8]
-
Detection and Quantification: Mass spectrometry (MS), often tandem mass spectrometry (MS/MS), is used for detection and quantification. This technique provides high selectivity and sensitivity, allowing for the measurement of low concentrations of EpFAs in complex biological samples.[7][9][10]
Conclusion and Future Directions
The study of epoxy fatty acids has unveiled a complex and promising field with significant therapeutic potential. While the general class of trans-epoxy fatty acids has been correlated with oxidative stress, a critical biomarker in many diseases, the specific diagnostic utility of this compound remains to be elucidated.[6] There is a clear need for further research to explore its potential as a specific disease biomarker. Future studies should focus on:
-
Quantitative Analysis: Developing and validating robust analytical methods for the precise measurement of this compound in human samples.
-
Clinical Correlation: Conducting studies to correlate the levels of this specific EpFA with various disease states, particularly those associated with high oxidative stress.
-
Comparative Studies: Performing head-to-head comparisons of this compound with established biomarkers to determine its diagnostic sensitivity, specificity, and overall performance.
For researchers and drug development professionals, while this compound is available commercially for research purposes, its application as a diagnostic tool is still in a nascent, exploratory phase.[11] The broader field of EpFA metabolism, however, remains a fertile ground for the discovery of novel diagnostic and therapeutic strategies.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 9,10-epoxyoctadecanoic acid in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. larodan.com [larodan.com]
A Researcher's Guide to Comparative Lipidomics for the Discovery of Novel Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the identification and quantification of novel epoxy fatty acids (EpFAs). We delve into the experimental data supporting different analytical approaches, offer detailed protocols for key experiments, and visualize the complex signaling pathways these bioactive lipids regulate. Our aim is to equip researchers with the knowledge to select the most appropriate strategies for their discovery workflows.
Introduction to Epoxy Fatty Acids
Epoxy fatty acids are signaling lipids produced from the epoxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) enzymes.[1] These molecules, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid (ARA), play crucial roles in regulating inflammation, vascular tone, and pain signaling.[2][3] The biological activity of EpFAs is terminated through hydrolysis to their corresponding diols by the soluble epoxide hydrolase (sEH).[3] The discovery of novel EpFAs and the elucidation of their functions hold significant promise for the development of new therapeutic agents for a range of diseases.
Comparative Analysis of Analytical Platforms for EpFA Profiling
The identification and quantification of EpFAs in complex biological matrices present a significant analytical challenge due to their low abundance and the presence of isomeric compounds.[1][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for EpFA analysis, offering high sensitivity and selectivity.[5]
Two primary types of mass spectrometers are commonly employed for this purpose: triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Table 1: Quantitative Performance Comparison of LC-MS Platforms for EpFA Analysis
| Parameter | Triple Quadrupole (QqQ) - MRM Mode | High-Resolution MS (Q-TOF, Orbitrap) - Full Scan |
| Principle | Targeted analysis based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring). | Acquires high-resolution mass spectra of all ions, allowing for untargeted analysis. |
| Sensitivity | Generally higher for targeted analytes due to lower chemical noise.[4][5][6] | Sensitivity for specific analytes can be lower than QqQ in complex matrices.[5][6] |
| Selectivity | High for targeted compounds. | High mass accuracy provides excellent selectivity and reduces interferences.[7] |
| Linearity | Excellent over a wide dynamic range for quantification. | Good, but may be more susceptible to matrix effects. |
| Throughput | High for a predefined list of analytes. | Slower for targeted quantification due to larger data files and more complex processing. |
| Application | Gold standard for targeted quantification and validation studies. | Ideal for discovery lipidomics, identification of unknowns, and structural elucidation.[8] |
| Cost | Generally lower initial investment. | Higher initial investment. |
Summary: For the discovery of novel EpFAs, a high-resolution mass spectrometer (Q-TOF or Orbitrap) is advantageous due to its ability to perform untargeted analysis and provide accurate mass measurements for formula determination.[8] For routine, high-throughput quantification of known EpFAs, a triple quadrupole instrument is often the more sensitive and cost-effective choice.[5][6]
Experimental Protocols
Lipid Extraction from Plasma/Serum
Solid-phase extraction (SPE) is a widely used and effective method for extracting and purifying lipids from biological fluids.[9][10]
Protocol: Solid-Phase Extraction (SPE) for EpFAs
-
Sample Preparation: To 500 µL of plasma or serum, add an antioxidant solution (e.g., butylated hydroxytoluene - BHT) and a suite of deuterated internal standards for quantification.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like methanol (B129727) or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the EpFAs and other lipids with a higher-percentage organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.
Liquid Chromatography Separation
Reverse-phase liquid chromatography is the most common technique for separating EpFAs.
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid or formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic EpFAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Analysis
Triple Quadrupole (MRM Mode) for Targeted Quantification:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: For each EpFA, a specific precursor ion (the [M-H]⁻ ion) and one or two product ions are monitored. For example, for 14,15-EET, the transition would be m/z 319.2 -> [specific fragment ion].
-
Collision Energy: Optimized for each specific transition.
High-Resolution Mass Spectrometry (Full Scan Mode) for Discovery:
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000.
-
Data-Dependent MS/MS: Acquire fragmentation spectra for the most abundant ions to aid in structural elucidation.
Signaling Pathways of Epoxy Fatty Acids
EpFAs exert their biological effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
Caption: Signaling pathways of epoxy fatty acids.
Workflow for the Discovery of Novel Epoxy Fatty Acids
A comparative lipidomics approach is a powerful strategy for identifying novel EpFAs that are differentially regulated in various physiological or pathological states.
Caption: A typical workflow for novel EpFA discovery.
Conclusion
The field of lipidomics is rapidly advancing, providing powerful tools for the discovery of novel bioactive lipids like epoxy fatty acids. By carefully selecting the appropriate analytical platforms and employing robust experimental protocols, researchers can uncover new signaling molecules with therapeutic potential. This guide serves as a foundational resource to aid in the design and execution of comparative lipidomics studies aimed at identifying the next generation of epoxy fatty acid drug targets.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LC QToF Vs Triple Quad - Chromatography Forum [chromforum.org]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of trans-9,10-Epoxyhexadecanoic Acid's Diol Metabolite
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), with a comparative look at relevant lipid molecules.
The diol metabolite of trans-9,10-Epoxyhexadecanoic acid, scientifically known as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), is a bioactive lipid that has garnered significant attention for its diverse physiological and pathological roles. This guide provides a comparative overview of its biological effects, supported by quantitative data and detailed experimental protocols, to aid researchers in understanding its mechanisms of action and potential as a therapeutic target.
Comparative Biological Activities
The biological activities of 9,10-DiHOME are multifaceted, ranging from the modulation of nuclear receptor activity to influencing inflammatory responses and mitochondrial function. To provide a clear comparison, the following tables summarize the quantitative effects of 9,10-DiHOME and its relevant alternatives.
Table 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
| Compound | Assay Type | Cell Line | EC50/Activity | Reference |
| 9,10-DiHOME | PPARγ Ligand Binding Assay | Recombinant | Acts as a PPARγ ligand[1][2] | Lecka-Czernik et al., 2002 |
| 12,13-DiHOME | PPARγ Ligand Activity | - | Acts as a PPARγ ligand[3] | Cayman Chemical, 2019 |
| Rosiglitazone | PPARγ Reporter Assay | HEK293 | Potent PPARγ agonist (used as a positive control) | INDIGO Biosciences |
| 9-HODE | Transactivation Assay | HepG2 | Activates PPARγ[4] | - |
| 13-HODE | Transactivation Assay | - | Activates PPARγ | - |
Table 2: Effects on Neutrophil Function
| Compound | Effect | Assay System | Concentration | % Inhibition/Activity | Reference |
| 9,10-DiHOME | Chemotaxis | HL-60 cells | ~10 nM | Induces chemotaxis[2] | Totani et al., 2000 |
| 12,13-DiHOME | Chemotaxis | HL-60 cells | ~10 nM | Induces chemotaxis | Totani et al., 2000 |
| Methyl 9,10-DiHOME | Respiratory Burst Inhibition | Granulocytic HL-60 cells | 20 µM | >50% inhibition at 200 µM[1][5] | Thompson and Hammock, 2007 |
| Methyl 12,13-DiHOME | Respiratory Burst Inhibition | Granulocytic HL-60 cells | 20 µM | >50% inhibition at 200 µM[1][5] | Thompson and Hammock, 2007 |
| 9,10-EpOME | Respiratory Burst Stimulation | Granulocytic HL-60 cells | 20-200 µM | Stimulates respiratory burst[1] | Thompson and Hammock, 2007 |
Table 3: Mitochondrial Effects
| Compound | Effect | Assay System | Concentration | Observation | Reference |
| 9,10-DiHOME | Mitochondrial Dysfunction | Rabbit Renal Proximal Tubules | 500 µM | Induced mitochondrial dysfunction and cell death[1] | Moran et al., 2000 |
| 12,13-DiHOME | Mitochondrial Dysfunction | Rabbit Renal Proximal Tubules | 500 µM | Induced mitochondrial dysfunction and cell death[1] | Moran et al., 2000 |
| This compound (9,10-EpOME) | Mitochondrial Dysfunction | Rabbit Renal Proximal Tubules | 500 µM | More toxic than DiHOMEs, induced uncoupling of oxidative phosphorylation[1] | Moran et al., 2000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.
PPARγ Reporter Assay Protocol
This protocol is based on a commercially available human PPARγ reporter assay system.
1. Cell Handling:
-
Rapidly thaw cryopreserved reporter cells (e.g., HEK293 cells engineered to express human PPARγ and a luciferase reporter gene) in a 37°C water bath.
-
Resuspend the cells in the provided cell recovery medium and centrifuge.
-
Resuspend the cell pellet in the assay medium and determine cell concentration and viability.
2. Assay Procedure:
-
Dispense the cell suspension into a 96-well white, clear-bottom assay plate.
-
Prepare serial dilutions of the test compounds (e.g., 9,10-DiHOME) and a positive control (e.g., Rosiglitazone) in the assay medium.
-
Add the compound dilutions to the respective wells and incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
3. Data Acquisition and Analysis:
-
On the following day, prepare the luciferase detection reagent.
-
Add the detection reagent to each well and incubate at room temperature for at least 5 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold activation by dividing the luminescence of the compound-treated wells by the luminescence of the vehicle control wells.
-
Determine the EC50 value from the dose-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard Boyden chamber assay for assessing neutrophil chemotaxis.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with BSA).
2. Chemotaxis Assay:
-
Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of the Boyden chamber.
-
Add the chemoattractant (e.g., 9,10-DiHOME at various concentrations) to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
3. Quantification of Migration:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) and quantify the migrated cells by measuring the fluorescence in the lower chamber using a fluorescence plate reader.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial function.
1. Cell Culture and Plating:
-
Seed the cells of interest (e.g., HepG2) in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
2. Compound Treatment and Assay Preparation:
-
On the day of the assay, replace the culture medium with a Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Pre-incubate the cells with the test compound (e.g., 9,10-DiHOME) for the desired duration.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibrant solution.
3. Measurement of Oxygen Consumption Rate (OCR):
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform a baseline OCR measurement.
-
Sequentially inject mitochondrial stressors to assess different parameters of mitochondrial respiration:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial oxygen consumption.
-
4. Data Analysis:
-
The Seahorse software automatically calculates various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of compound-treated cells to vehicle-treated controls to determine the effect on mitochondrial respiration.
Signaling and Biosynthetic Pathways
To visualize the metabolic origin and key biological actions of 9,10-DiHOME, the following diagram illustrates its biosynthetic pathway from linoleic acid and its primary downstream effects.
Caption: Biosynthesis of 9,10-DiHOME and its key biological effects.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assessment of Mitochondrial Oxygen Consumption | Springer Nature Experiments [experiments.springernature.com]
- 5. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-9,10-Epoxyhexadecanoic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of trans-9,10-Epoxyhexadecanoic acid, ensuring compliance and minimizing risk.
Based on available safety data for analogous compounds, this compound is not classified as a hazardous substance.[1] However, it is imperative to follow standard laboratory safety protocols and consult your institution's specific waste management guidelines.
Safety and Handling Information
While not classified as hazardous, prudent laboratory practices should always be observed when handling this compound.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
First Aid Procedures:
| Exposure Route | First Aid Measure |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical advice if feeling unwell. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
Disposal Protocol
The primary procedure for the disposal of this compound involves its classification as a non-hazardous waste, based on information for structurally similar compounds.[1] Always confirm with your local environmental health and safety (EHS) office for specific institutional requirements.
Step-by-Step Disposal Procedure:
| Step | Action | Detailed Instructions |
| 1. Waste Identification & Classification | Determine if the waste is hazardous. | Based on available data for similar compounds, pure this compound is not considered hazardous waste.[1] If it is mixed with hazardous solvents, it must be treated as hazardous waste. |
| 2. Waste Segregation | Keep the waste stream separate. | Do not mix this compound waste with other chemical waste streams, especially not with hazardous waste, unless it is already part of a hazardous mixture. |
| 3. Container Selection & Labeling | Use an appropriate and clearly labeled container. | Collect the waste in a chemically compatible, sealable container. Label the container clearly with "this compound, Non-Hazardous Waste" and the date of accumulation. |
| 4. Storage | Store the waste container safely. | Store the sealed container in a designated waste accumulation area, away from incompatible materials. |
| 5. Final Disposal | Dispose of as non-hazardous solid waste. | Once the container is full, arrange for its disposal through your institution's non-hazardous waste stream. This may be through your regular laboratory waste pickup. |
Experimental Protocols Cited
The disposal recommendations are based on general laboratory chemical waste guidelines and safety data for analogous compounds. Specific experimental protocols for the disposal of this compound are not detailed in the literature, as it is typically handled as a standard non-hazardous chemical. The key "experiment" is the assessment of its hazardous properties, which is informed by Safety Data Sheets (SDS) of similar molecules.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision tree for classifying this compound waste.
Caption: Step-by-step workflow for the disposal of non-hazardous this compound.
References
Essential Safety and Operational Guide for Handling trans-9,10-Epoxyhexadecanoic Acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with trans-9,10-Epoxyhexadecanoic acid. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While specific hazard data for this compound is limited, a safety data sheet for the closely related compound, trans-9,10-Epoxyoctadecanoic acid, indicates that it is not classified as a hazardous substance.[1] However, as a standard practice when handling any chemical, especially epoxy compounds, a cautious approach is recommended. The following table summarizes the recommended personal protective equipment and safety measures.
| Protection Type | Recommended Equipment & Practices | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If aerosols may be generated or ventilation is poor, a respirator may be necessary. | Minimizes inhalation exposure. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[1]
-
In case of a small spill, it can be wiped up with an absorbent cloth. For larger spills, cover with an inert absorbent material like sand or earth, and then collect for disposal.[1]
Storage:
Disposal Plan
Unused this compound should be disposed of in accordance with local, state, and federal regulations. Based on information for a similar compound, it is not classified as hazardous waste.[1] For disposal, it is often recommended that epoxy compounds be sent to a landfill.[1] It is best practice to consult with your institution's environmental health and safety department for specific guidance.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₃ | [2] |
| Molecular Weight | 270.41 g/mol | [2] |
| Purity | >98% | [2] |
| Physical State | Supplied as a solution | [2] |
Experimental Workflow
While a specific, detailed experimental protocol for this compound was not found, a general workflow for handling epoxy fatty acids in a laboratory setting is outlined below. This workflow is based on standard laboratory procedures for handling similar chemical compounds.
This diagram outlines the essential steps from preparation to disposal, emphasizing safety at each stage of the process. Researchers should always adhere to their institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
